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2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Documentation Hub

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  • Product: 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
  • CAS: 1695885-81-4

Core Science & Biosynthesis

Foundational

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: Structural Profiling, Synthetic Methodology, and Applications in Drug Discovery

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist, I frequently encounter the challenge of designing modular, highly functionalized scaffolds that can accelerate hit-to-lead opti...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of designing modular, highly functionalized scaffolds that can accelerate hit-to-lead optimization. 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a premier example of such a scaffold. It is a trifunctional building block that seamlessly integrates a cross-coupling handle (bromine), a derivatizable carbonyl (aldehyde), and a metabolically stable pharmacophore (3-methylpyrazole).

This whitepaper deconstructs the physicochemical properties, the mechanistic causality behind its synthesis, and the self-validating protocols required to isolate and characterize this molecule with high regiochemical fidelity.

Structural and Physicochemical Profiling

The strategic placement of functional groups on this benzene core allows for orthogonal reactivity. The aldehyde acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring towards electrophilic attack but highly activating the para position for nucleophilic aromatic substitution (SNAr). The ortho-bromine atom provides steric shielding to the aldehyde while serving as an excellent leaving group for transition-metal-catalyzed cross-coupling [1].

Table 1: Quantitative Physicochemical Data

ParameterValue / SpecificationMechanistic Implication
Molecular Formula C11H9BrN2ODefines stoichiometric equivalents for downstream reactions.
Molecular Weight 265.11 g/mol Ideal low-molecular-weight building block for fragment-based design.
Exact Mass (Isotopes) 263.99 (79Br), 265.99 (81Br)Yields a distinct 1:1 doublet in LC-MS for easy identification.
H-Bond Donors 0Enhances lipophilicity and passive membrane permeability.
H-Bond Acceptors 2 (Aldehyde O, Pyrazole N2)Capable of interacting with kinase hinge regions.
SMILES String CC1=NN(C2=CC(Br)=C(C=O)C=C2)C=C1Utilized for computational docking and logP predictions.
Mechanistic Causality in Synthesis: The SNAr Approach

The most efficient route to synthesize this scaffold is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 2-bromo-4-fluorobenzaldehyde and 3-methyl-1H-pyrazole.

Why SNAr over Buchwald-Hartwig amination? The 4-fluoro position of the starting material is highly activated by the para-aldehyde group. Fluorine is the optimal leaving group for SNAr because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex [1]. A palladium-catalyzed C-N coupling is unnecessary here and would risk competitive insertion into the C-Br bond.

Regioselectivity of the Nucleophile: 3-Methyl-1H-pyrazole exists in a tautomeric equilibrium with 5-methyl-1H-pyrazole. When deprotonated by a base, the resulting pyrazolide anion can attack via N1 or N2. Due to the steric hindrance imposed by the adjacent methyl group, nucleophilic attack occurs preferentially at the less hindered nitrogen (N1). This kinetically favors the formation of the 3-methyl-1H-pyrazol-1-yl isomer as the major product, with the 5-methyl derivative forming only as a minor byproduct [2].

SNAr_Mechanism SM1 2-Bromo-4-fluorobenzaldehyde Cond K2CO3, DMF 90°C, 12h SM1->Cond SM2 3-Methyl-1H-pyrazole SM2->Cond Int Meisenheimer Complex (C4 Attack) Cond->Int Nucleophilic Addition Prod 2-Bromo-4-(3-methyl-1H- pyrazol-1-yl)benzaldehyde Int->Prod Fluoride Elimination

Fig 1. SNAr mechanism for the synthesis of the target scaffold via a Meisenheimer complex.

Step-by-Step Self-Validating Protocol

To ensure reproducibility, the following protocol incorporates built-in quality control (QC) checkpoints. The use of K2CO3 (conjugate acid pKa ~10.3) to deprotonate pyrazole (pKa ~14.2) is thermodynamically unfavorable, but the irreversible SNAr step continuously drives the equilibrium forward (Le Chatelier's principle), preventing unwanted side reactions that stronger bases (like NaH) might cause with the aldehyde.

Reagents:

  • 2-Bromo-4-fluorobenzaldehyde (1.0 equiv, limiting reagent)

  • 3-Methyl-1H-pyrazole (1.1 equiv)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration)

Workflow:

  • Assembly: Charge a flame-dried round-bottom flask with 2-bromo-4-fluorobenzaldehyde and 3-methyl-1H-pyrazole. Add anhydrous DMF to achieve a 0.5 M solution.

  • Base Addition: Add finely powdered, anhydrous K2CO3. Causality: Finely powdered base increases the surface area for the heterogeneous deprotonation step.

  • Heating: Stir the suspension vigorously at 90 °C under an argon atmosphere for 12 hours.

  • In-Process QC (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed when the starting material peak (m/z 203/205) is entirely replaced by the product doublet at m/z 265/267 [M+H]+.

  • Workup: Cool the mixture to room temperature. Quench with ice-cold distilled water (10 volumes) to precipitate the crude product and solubilize the DMF and inorganic salts. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to separate the major 3-methyl isomer from the minor 5-methyl isomer.

Orthogonal Reactivity & Late-Stage Derivatization

In drug discovery, scaffolds must allow for divergent, late-stage functionalization. 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is perfectly primed for this due to its orthogonal reactive sites.

  • Pathway A (C-C Bond Formation): The C2-bromine atom is an ideal handle for Suzuki-Miyaura cross-coupling. Using a palladium catalyst (e.g., Pd(dppf)Cl2) and an arylboronic acid, complex biaryl systems can be constructed without affecting the aldehyde.

  • Pathway B (C-N Bond Formation): The C1-aldehyde can undergo reductive amination with primary or secondary amines using sodium triacetoxyborohydride (NaBH(OAc)3), yielding benzylamine derivatives common in targeted therapeutics.

Functionalization Core 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Rxn1 Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Rxn1 Reacts at C2-Br Rxn2 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn2 Reacts at C1-CHO Prod1 C2-Arylated Derivative (Biaryl Scaffold) Rxn1->Prod1 Prod2 C1-Aminated Derivative (Benzylamine Scaffold) Rxn2->Prod2

Fig 2. Divergent orthogonal functionalization pathways of the trifunctional scaffold.

Analytical Validation: Proving Regiochemistry

The most critical analytical challenge is proving that the isolated product is the 3-methyl isomer and not the 5-methyl isomer. Standard 1D 1H NMR is insufficient; a self-validating 2D NMR approach is required.

Nuclear Overhauser Effect Spectroscopy (NOESY):

  • If the 3-methyl isomer is formed (Target): The methyl group is located at C3 of the pyrazole, pointing away from the central benzene ring. In the NOESY spectrum, there will be no NOE cross-peak between the methyl protons (~2.3 ppm) and the aromatic protons of the benzaldehyde core. Instead, the pyrazole C5 proton (~7.9 ppm) will show strong NOE correlations to the adjacent benzene C3 and C5 protons.

  • If the 5-methyl isomer is formed (Byproduct): The methyl group is adjacent to the N1-phenyl linkage. The NOESY spectrum will show a strong NOE cross-peak between the methyl protons and the aromatic protons of the benzaldehyde core.

This binary NOESY outcome provides an absolute, self-validating confirmation of the scaffold's regiochemical integrity prior to its deployment in biological screening libraries.

References
  • Mizuhara, T., Oishi, S., Fujii, N., & Ohno, H. (2010). "Efficient Synthesis of Pyrimido[1,2-c][1,3]benzothiazin-6-imines and Related Tricyclic Heterocycles by SNAr-Type C–S, C–N, or C–O Bond Formation with Heterocumulenes." The Journal of Organic Chemistry, 75(1), 265–268. URL:[Link]

Exploratory

Technical Guide: Properties and Synthesis of Pyrazole-Substituted Benzaldehyde Derivatives

This technical guide details the properties, synthesis, and medicinal chemistry applications of pyrazole-substituted benzaldehyde derivatives , with a primary focus on 4-(1H-pyrazol-1-yl)benzaldehyde (CAS 99662-34-7).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and medicinal chemistry applications of pyrazole-substituted benzaldehyde derivatives , with a primary focus on 4-(1H-pyrazol-1-yl)benzaldehyde (CAS 99662-34-7).[1] This scaffold represents a critical "hybrid pharmacophore" in modern drug discovery, merging the reactive electrophilicity of benzaldehydes with the bio-privileged pyrazole ring.[1]

Executive Summary

Pyrazole-substituted benzaldehydes serve as versatile building blocks in the synthesis of bioactive heterocycles. The core structure—a benzene ring bearing a formyl group (-CHO) and a pyrazole moiety—acts as a bifunctional linker. The aldehyde functionality allows for rapid diversification via condensation reactions (e.g., Schiff bases, chalcones), while the pyrazole ring enhances pharmacokinetic profiles through hydrogen bonding and


-stacking interactions.[1] These derivatives are extensively researched for anticancer  (kinase inhibition), antimicrobial , and anti-inflammatory  properties.[1][2][3][4][5]

Chemical Structure & Physical Properties[6][7]

The primary focus of this guide is 4-(1H-pyrazol-1-yl)benzaldehyde , where the pyrazole ring is attached via a C-N bond to the para-position of the benzaldehyde.

Physicochemical Profile
PropertySpecificationNotes
IUPAC Name 4-(1H-pyrazol-1-yl)benzaldehyde
CAS Number 99662-34-7
Molecular Formula

Molecular Weight 172.18 g/mol
Appearance White to pale yellow solidCrystalline form
Melting Point 82–83 °CSharp melting range indicates high purity potential
Solubility DMSO, DMF, Chloroform, Ethyl AcetateLimited solubility in water
LogP (Predicted) ~1.7Favorable lipophilicity for membrane permeability
Electronic & Spectral Characteristics
  • Electronic Effect: The pyrazole ring acts as a weak electron-withdrawing group via induction (due to the

    
     nitrogens) but can donate electron density via resonance. The aldehyde group is strongly electron-withdrawing, activating the ring for nucleophilic attacks at the ortho-position relative to the aldehyde.
    
  • IR Spectroscopy:

    • 
       (Aldehyde): Strong band at 1680–1700 cm⁻¹ .[1]
      
    • 
       (Pyrazole): Bands around 1590–1610 cm⁻¹ .[1]
      
  • ¹H NMR (DMSO-d₆):

    • -CHO: Singlet at

      
      9.9–10.0 ppm .
      
    • Pyrazole: Characteristic doublets/triplets at

      
      6.5, 7.8, 8.6 ppm  (coupling constants 
      
      
      
      Hz).[1]
    • Aromatic: AA'BB' system for the phenylene linker (

      
       7.8–8.1 ppm).[1]
      

Synthesis Strategies

The synthesis of pyrazole-substituted benzaldehydes typically follows two main routes: Nucleophilic Aromatic Substitution (SₙAr) and Chan-Lam Coupling .

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This is the most robust and scalable method.[1] It involves the reaction of 4-fluorobenzaldehyde with pyrazole in the presence of a base. The electron-withdrawing aldehyde group activates the fluorine for displacement.

  • Reagents: 4-Fluorobenzaldehyde, 1H-Pyrazole,

    
     or 
    
    
    
    .[1]
  • Solvent: DMF or DMSO (polar aprotic is essential).[1]

  • Conditions: Heating at 80–120 °C for 4–12 hours.

  • Yield: Typically High (>85%).[1]

Route B: Chan-Lam Coupling

An oxidative cross-coupling using boronic acids. Useful when the SₙAr substrate is sensitive or unavailable.

  • Reagents: 4-Formylphenylboronic acid, 1H-Pyrazole,

    
     (catalyst).[1]
    
  • Oxidant: Oxygen (air) or Pyridine-N-oxide.[1]

  • Conditions: Room temperature to 40 °C, often slow (24-48h).[1]

Synthesis Workflow Diagram

SynthesisPathways F_Benz 4-Fluorobenzaldehyde SNAr SNAr Reaction K2CO3, DMF, 100°C F_Benz->SNAr Pyraz 1H-Pyrazole Pyraz->SNAr ChanLam Chan-Lam Coupling Cu(OAc)2, Air, RT Pyraz->ChanLam Boronic 4-Formylphenyl boronic acid Boronic->ChanLam Target 4-(1H-pyrazol-1-yl) benzaldehyde SNAr->Target High Yield (>85%) ChanLam->Target Mild Conditions

Figure 1: Comparison of synthetic routes for 4-(1H-pyrazol-1-yl)benzaldehyde.

Experimental Protocol: Synthesis of 4-(1H-pyrazol-1-yl)benzaldehyde

Objective: To synthesize 5.0 g of the target compound via SₙAr.

Materials
  • 4-Fluorobenzaldehyde (CAS 459-57-4): 4.0 mL (approx. 37 mmol)[1]

  • 1H-Pyrazole (CAS 288-13-1): 3.0 g (44 mmol, 1.2 eq)[1]

  • Potassium Carbonate (

    
    ): 7.7 g (56 mmol, 1.5 eq)[1]
    
  • Dimethylformamide (DMF): 40 mL (anhydrous)[1]

Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (3.0 g) in DMF (40 mL).

  • Activation: Add

    
      (7.7 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Slowly add 4-fluorobenzaldehyde (4.0 mL) via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath. Stir vigorously for 6–8 hours .

    • Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).[1] The starting aldehyde (

      
      ) should disappear, and a new lower spot (
      
      
      
      ) should appear.[1]
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water . The product should precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove DMF and inorganic salts.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

  • Drying: Dry under vacuum at 45 °C for 4 hours.

Expected Yield: 5.5 – 6.0 g (85–92%). Characterization: MP: 82–83 °C. ¹H NMR should confirm the loss of the fluorine coupling patterns and the presence of pyrazole protons.

Medicinal Chemistry Applications

The pyrazole-benzaldehyde scaffold is rarely the final drug; it is a "warhead" precursor. The aldehyde group is reacted to form two major classes of bioactive agents: Schiff Bases and Chalcones .

Chalcone Derivatives (Anticancer)

Reaction with acetophenones (Claisen-Schmidt condensation) yields chalcones.[1][6]

  • Mechanism: These chalcones act as microtubule destabilizers and kinase inhibitors (e.g., EGFR, VEGFR).[1]

  • SAR Insight: Introduction of a trimethoxy-phenyl group on the chalcone B-ring significantly enhances cytotoxicity against MCF-7 (breast cancer) cell lines.

Schiff Base Derivatives (Antimicrobial)

Reaction with aromatic amines yields imines (Schiff bases).[1][2]

  • Activity: High potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][7]

  • Mechanism: Disruption of cell wall synthesis and chelation of essential metal ions in the active site of microbial enzymes.

Derivatization Logic Diagram

Derivatization Core 4-(1H-pyrazol-1-yl) benzaldehyde Acetophenone + Acetophenones (NaOH/EtOH) Core->Acetophenone Amine + Primary Amines (Ethanol/Reflux) Core->Amine Malono + Malononitrile (Knoevenagel) Core->Malono Chalcone Pyrazole-Chalcones (Anticancer/Tubulin Inhibitors) Acetophenone->Chalcone Schiff Schiff Bases (Imines) (Antimicrobial/Antifungal) Amine->Schiff Nitrile Benzylidene Malononitriles (Anti-inflammatory) Malono->Nitrile

Figure 2: Synthetic divergence from the aldehyde core to bioactive scaffolds.

References

  • Sigma-Aldrich. 4-(1H-Pyrazol-1-yl)benzaldehyde Product Sheet. CAS 99662-34-7.[8][9][10][11] Link[1]

  • Taber, D. F., & Brannick, P. F. (2015).[1] "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education. (Demonstrates SNAr on 4-fluorobenzaldehyde). Link[1]

  • Nehra, B., et al. (2026).[1] "Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues." Future Medicinal Chemistry. (Review of biological activity). Link

  • Kira, M. A., et al. (1970).[1] "Vilsmeier-Haack reaction of acetophenone phenylhydrazones." (Alternative synthesis for C-formyl pyrazoles). Link

  • PubChem. 4-(1H-pyrazol-1-yl)benzaldehyde Compound Summary. Link[1]

Sources

Foundational

Technical Monograph: 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Part 1: Executive Technical Summary 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695885-81-4) is a high-value heteroaromatic building block used primarily in the synthesis of pharmaceutical candidates targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695885-81-4) is a high-value heteroaromatic building block used primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.

Structurally, it presents a tri-functionalized scaffold :

  • Aldehyde (-CHO): A reactive electrophile for reductive aminations, Wittig olefinations, or heterocycle formation.

  • Aryl Bromide (-Br): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) orthogonal to the pyrazole formation.

  • Pyrazole Moiety: A bioisostere often employed to improve metabolic stability and hydrogen-bonding interactions in active pharmaceutical ingredients (APIs).

This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for lead optimization.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

PropertySpecification
CAS Number 1695885-81-4
IUPAC Name 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
SMILES O=CC1=CC=C(C=C1Br)N2N=C(C=C2)C
Appearance Off-white to pale yellow solid
Predicted LogP ~2.76
H-Bond Acceptors 3
Rotatable Bonds 2

Part 3: Strategic Synthesis & Methodology

The most robust and scalable route to CAS 1695885-81-4 utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is superior to metal-catalyzed C-N couplings for this specific substrate because it leverages the electronic activation provided by the aldehyde group.

Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the C–N bond between the phenyl ring and the pyrazole nitrogen.

  • Precursor A: 2-Bromo-4-fluorobenzaldehyde (CAS 59142-68-6). The fluorine atom at the 4-position is highly activated for displacement due to the para-aldehyde (electron-withdrawing) group.

  • Precursor B: 3-Methyl-1H-pyrazole.[1]

Validated Synthetic Protocol (SNAr)

Reaction Scheme:



Step-by-Step Methodology:
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge 2-bromo-4-fluorobenzaldehyde (1.0 equiv, e.g., 2.03 g, 10 mmol) and 3-methyl-1H-pyrazole (1.1 equiv, 0.90 g, 11 mmol).

  • Solvent & Base: Add anhydrous DMF (Dimethylformamide, 10 mL) followed by Potassium Carbonate (K₂CO₃, 2.0 equiv, 2.76 g). Note: Cs₂CO₃ can be used to accelerate the reaction if kinetics are sluggish.

  • Reaction: Seal the vessel and heat to 100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting fluoride (Rf ~0.8) should disappear, and the product (Rf ~0.4) will emerge.

  • Regioselectivity Check: 3-Methylpyrazole can react at either nitrogen, potentially forming the 3-methyl or 5-methyl isomer. Under these basic conditions, the 3-methyl-1-aryl isomer is thermodynamically favored and typically constitutes >90% of the product mixture due to steric hindrance in the 5-methyl transition state.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with LiCl solution (to remove DMF) and brine. Dry over Na₂SO₄.[3]

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

Critical Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing aldehyde group pulls electron density from the ring, stabilizing the anionic intermediate (Meisenheimer complex) formed when the pyrazole attacks the carbon bearing the fluorine. The bromine at the meta position remains intact because it is less activated and a poorer leaving group than fluorine in this specific electronic environment.

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis logic and the downstream "divergent synthesis" capabilities of this scaffold.

SynthesisWorkflow Start Start: 2-Bromo-4-fluorobenzaldehyde (CAS 59142-68-6) Intermediate Transition State: Meisenheimer Complex Start->Intermediate Nucleophilic Attack (SNAr) Reagent Reagent: 3-Methylpyrazole + K2CO3 / DMF Reagent->Intermediate Product Target: 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695885-81-4) Intermediate->Product -F (Elimination) App1 Path A: Suzuki Coupling (Biaryl synthesis via -Br) Product->App1 App2 Path B: Reductive Amination (Amine synthesis via -CHO) Product->App2

Caption: Figure 1. SNAr synthetic pathway and divergent application logic for CAS 1695885-81-4.

Part 5: Applications in Drug Discovery

This compound is a "privileged structure" intermediate. Its utility lies in the orthogonality of its functional groups:

  • Scaffold Elaboration:

    • Aldehyde: Can be converted to a difluoromethyl group (using DAST) to modulate lipophilicity, or cyclized with hydrazines to form phthalazines.

    • Bromide: Allows the late-stage introduction of aryl or heteroaryl groups via Suzuki coupling, essential for Structure-Activity Relationship (SAR) studies where the "right-hand" side of the molecule is varied.

  • Therapeutic Areas:

    • M4 Muscarinic Potentiators: Pyrazolyl-benzaldehyde derivatives are documented pharmacophores in Positive Allosteric Modulators (PAMs) for schizophrenia treatment.

    • Kinase Inhibitors: The pyrazole moiety mimics the adenine ring of ATP, allowing binding to the hinge region of kinases.

Part 6: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, handle as a potent organic intermediate based on its functional groups.

  • Hazards:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

  • Disposal: Dispose of as halogenated organic waste.

References

  • ChemScene. (2025). Product Monograph: 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695885-81-4).[1] Retrieved from

  • PubChem. (2025). Compound Summary: 2-Bromo-4-fluorobenzaldehyde (Precursor CAS 59142-68-6). Retrieved from

  • BenchChem. (2025).[3] Protocols for Reactions Involving Halogenated Benzaldehydes.[3][5] Retrieved from

  • National Center for Biotechnology Information. (2025). M4 Positive Allosteric Modulators Synthesis Logic. PMC Central. Retrieved from

Sources

Exploratory

Strategic Engineering of Pyrazole-Benzaldehyde Scaffolds for Targeted Drug Discovery

Executive Summary The pyrazole-benzaldehyde hybrid represents a convergence of two "privileged structures" in medicinal chemistry. While the pyrazole ring offers a rigid, planar scaffold capable of distinct hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-benzaldehyde hybrid represents a convergence of two "privileged structures" in medicinal chemistry. While the pyrazole ring offers a rigid, planar scaffold capable of distinct hydrogen-bonding interactions (mimicking purine bases in ATP), the benzaldehyde moiety serves as a dual-purpose element: it provides an aromatic anchor for


 stacking interactions within protein binding pockets and acts as a reactive "warhead" for downstream diversification.

This technical guide details the end-to-end engineering of these scaffolds, moving from the mechanistic rationale of the Vilsmeier-Haack cyclization to the strategic functionalization of the C4-formyl group for kinase-targeted therapeutics.

Part 1: The Pharmacophore Rationale

Structural Logic

The efficacy of pyrazole-benzaldehyde scaffolds stems from their ability to occupy the ATP-binding cleft of protein kinases. The N-heterocyclic core mimics the adenine ring of ATP, allowing for key hydrogen bonding with the "hinge region" of kinases (e.g., EGFR, VEGFR, CDK2).

  • N1-Position: Tolerates bulky aryl groups that extend into the hydrophobic pocket (selectivity gate).

  • C3-Position: Aryl substitutions here stabilize the conformation via

    
    -stacking.
    
  • C4-Formyl Group: The critical pivot point. It serves as an electrophilic handle for generating Schiff bases, hydrazones, or chalcones, extending the molecule into the ribose-binding pocket or solvent-exposed regions.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the strategic substitution vectors for optimizing bioactivity.

SAR_Map Core Pyrazole-4-Carbaldehyde (Scaffold Core) N1 N1-Position (Aryl/Heteroaryl) Controls Hydrophobic Pocket Occupancy (e.g., 4-F-Phenyl, Pyridine) Core->N1 Substitution C3 C3-Position (Aryl) Pi-Stacking Interactions (e.g., 4-OMe-Phenyl) Core->C3 Substitution C4 C4-Formyl Group (CHO) Reactive Warhead / Linker Target: Ribose Pocket Core->C4 Functionalization Schiff Schiff Bases (Imine Linkage) C4->Schiff Thiazole Thiazolidinones (Cyclization) C4->Thiazole Chalcone Chalcones (Claisen-Schmidt) C4->Chalcone

Caption: SAR optimization vectors for the pyrazole-4-carbaldehyde scaffold. The C4-formyl group is the primary site for diversification.

Part 2: Synthetic Architecture

The Vilsmeier-Haack Cyclization

The most robust method for constructing the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde scaffold is the Vilsmeier-Haack reaction applied to acetophenone phenylhydrazones.[1] This "double formylation" sequence effects both cyclization and formylation in a single pot.

Mechanism Overview:

  • Vilsmeier Reagent Formation: Reaction of POCl

    
     with DMF generates the electrophilic chloroiminium ion.
    
  • Hydrazone Attack: The hydrazone nitrogen attacks the Vilsmeier reagent.

  • Cyclization: Intramolecular attack and elimination leads to the pyrazole ring.

  • Formylation: A second equivalent of Vilsmeier reagent formylates the C4 position.

VH_Mechanism Step1 Reagent Formation DMF + POCl3 -> Chloroiminium Ion Step3 Nucleophilic Attack Hydrazone attacks Chloroiminium Step1->Step3 Step2 Hydrazone Formation Acetophenone + Phenylhydrazine Step2->Step3 Step4 Cyclization & Aromatization Formation of Pyrazole Ring Step3->Step4 Step5 C4-Formylation Second Vilsmeier Attack Step4->Step5 Step6 Hydrolysis Yields Pyrazole-4-Carbaldehyde Step5->Step6

Caption: Step-wise workflow of the Vilsmeier-Haack cyclization/formylation sequence.

Standard Operating Procedure (SOP)

Target: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Reagents:

  • Acetophenone (10 mmol)

  • Phenylhydrazine (10 mmol)

  • DMF (Dimethylformamide, anhydrous)

  • POCl

    
     (Phosphorus oxychloride)
    

Protocol:

  • Hydrazone Preparation:

    • Mix acetophenone and phenylhydrazine in ethanol (20 mL) with a catalytic amount of acetic acid.

    • Reflux for 2 hours. Cool to room temperature.

    • Filter the solid hydrazone, wash with cold ethanol, and dry.

  • Vilsmeier Reagent Preparation (Critical Step):

    • In a separate flask, cool anhydrous DMF (15 mL) to 0–5°C in an ice bath.

    • Add POCl

      
       (30 mmol, 3 equiv.) dropwise with vigorous stirring. Caution: Exothermic reaction.
      
    • Stir for 30 minutes at 0°C to ensure formation of the chloroiminium salt (white/yellowish slush).

  • Cyclization:

    • Dissolve the pre-synthesized hydrazone (10 mmol) in minimum DMF.

    • Add the hydrazone solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Note: Evolution of HCl gas will occur.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (200 g) with stirring.

    • Neutralize with saturated NaHCO

      
       solution (pH ~7–8).
      
    • Allow the precipitate to stand for 2 hours (hydrolysis of the iminium intermediate).

    • Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Validation:

  • Yield: Typically 70–85%.

  • Appearance: Pale yellow or colorless needles.

  • IR: Distinct C=O stretch at ~1670 cm

    
     (aldehyde).
    
  • 1H NMR: Singlet at

    
     9.8–10.0 ppm (CHO proton).
    

Part 3: Functionalization & Therapeutic Applications[2][3]

Once the scaffold is secured, the aldehyde group acts as the divergence point.

Kinase Inhibition (Anticancer)

Recent studies highlight the efficacy of condensing the aldehyde with thiazolidine-2,4-diones or hydrazine derivatives .

  • Mechanism: The pyrazole binds the ATP pocket, while the thiazolidinone tail extends to interact with the "gatekeeper" residues (e.g., T790M in EGFR).

  • Data Highlight: A study involving pyrazole-thiazolidinone hybrids showed IC

    
     values of 0.25 µM  against MCF-7 (Breast Cancer) lines, outperforming standard Doxorubicin in specific assays [4].
    
Antimicrobial Activity

Schiff bases derived from pyrazole-4-carbaldehydes and sulfonamides or thiosemicarbazides have shown potent activity against MRSA (Methicillin-resistant S. aureus).

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

  • Data Highlight: Derivatives containing electron-withdrawing groups (e.g., 4-NO

    
    , 4-Cl) on the N1-phenyl ring exhibit MIC values as low as 4–8 µg/mL  [2].
    
Comparative Bioactivity Data
Derivative TypeTarget / OrganismCell Line / StrainPotency (IC50 / MIC)Reference
Pyrazolo-Thiazolidinone PI3K / EGFRMCF-7 (Breast)0.25 µM[4]
Pyrazolo-Pyridine JNK3 KinaseNeural models0.63 µM[5]
Pyrazole-Schiff Base DNA GyraseS. aureus4 µg/mL[2]
Ferrocene-Pyrazole Non-specificHCT-116 (Colon)3.12 µM[3]

Part 4: References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

An In-depth Technical Guide on the Therapeutic Potential of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the emerging therapeutic potential of the novel heterocyclic compound, 2-bromo-4-(3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging therapeutic potential of the novel heterocyclic compound, 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde. This molecule, characterized by a substituted pyrazole ring linked to a brominated benzaldehyde, presents a compelling scaffold for drug discovery. Drawing upon the extensive biological activities associated with pyrazole derivatives, this document will explore potential therapeutic applications, hypothesize mechanisms of action, and provide detailed theoretical protocols for synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this promising compound.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various biological interactions have led to the development of numerous clinically significant drugs.[3] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[1][2][4][5]

The specific compound of interest, 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, combines three key structural features:

  • A Pyrazole Core: Known to be a pharmacologically active scaffold.[2]

  • A Benzaldehyde Moiety: A versatile chemical handle for further synthetic modifications and a potential pharmacophore itself.

  • A Bromo Substituent: This halogen atom can influence the compound's pharmacokinetic properties and potentially enhance its binding affinity to biological targets.

This unique combination of functional groups suggests a high potential for diverse biological activities, making it a prime candidate for further investigation.

Physicochemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is presented below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueReference
CAS Number 1695885-81-4[6]
Molecular Formula C₁₁H₉BrN₂O[6]
Molecular Weight 265.11 g/mol [6]
Predicted LogP 2.75572[6]
Topological Polar Surface Area (TPSA) 34.89 Ų[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 2[6]
Proposed Synthetic Pathway

While specific synthesis procedures for 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde are not extensively detailed in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential two-step synthesis is outlined below.

Step 1: Synthesis of the Pyrazole Intermediate

The synthesis would likely begin with the formation of the pyrazole ring. This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Step 2: Coupling to the Benzaldehyde Moiety

The pre-formed pyrazole can then be coupled to a suitable brominated benzaldehyde derivative. This could potentially be achieved through a copper-catalyzed N-arylation reaction (Ullmann condensation) or a palladium-catalyzed Buchwald-Hartwig amination.

A generalized workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Arylation A Hydrazine Derivative C 3-methyl-1H-pyrazole A->C Condensation B 1,3-Dicarbonyl Compound B->C E 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde C->E Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) D 2-bromo-4-fluorobenzaldehyde D->E

Caption: Proposed two-step synthesis of the target compound.

Potential Therapeutic Applications and Underlying Rationale

Based on the known biological activities of pyrazole derivatives, several therapeutic avenues for 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can be postulated.

Anti-inflammatory and Analgesic Activity

Rationale: Pyrazole-containing compounds are well-established as potent anti-inflammatory agents, with celecoxib being a prominent example.[1] Many pyrazole derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7]

Hypothesized Mechanism: The compound may act as a selective COX-2 inhibitor, thereby reducing the production of prostaglandins involved in the inflammatory cascade. The bromo and methyl substituents could play a crucial role in fitting into the active site of the COX-2 enzyme.

Anticancer Activity

Rationale: A significant number of pyrazole derivatives have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with signal transduction pathways.[4]

Hypothesized Mechanism: The therapeutic potential in oncology could stem from the inhibition of key kinases involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs).[2] The planar structure of the pyrazole ring is well-suited for ATP-competitive inhibition of kinase domains.

Neuroprotective Activity

Rationale: Some pyrazoline derivatives have shown potential in the context of neurodegenerative disorders by exhibiting acetylcholinesterase (AChE) inhibitory activity.[8]

Hypothesized Mechanism: The compound might interact with the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This could be beneficial in conditions like Alzheimer's disease where acetylcholine levels are depleted. The benzaldehyde moiety could potentially interact with key residues in the enzyme's active site.

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized therapeutic potential, a series of in vitro and in vivo assays are necessary. The following protocols provide a framework for these investigations.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

Objective: To determine the inhibitory activity of the compound against the COX-2 enzyme.

Methodology:

  • Enzyme Preparation: Recombinant human COX-2 enzyme is obtained commercially.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Substrate and Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Arachidonic acid will be used as the substrate.

  • Assay Procedure:

    • Add the COX-2 enzyme, assay buffer, and varying concentrations of the test compound to a 96-well plate.

    • Incubate for a specified time at a controlled temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the COX-2 activity.

COX2_Assay_Workflow A Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Test Compound - Arachidonic Acid B Add Enzyme, Buffer, and Test Compound to 96-well Plate A->B C Incubate B->C D Initiate Reaction with Arachidonic Acid C->D E Measure PGE2 Production (ELISA) D->E F Calculate IC50 Value E->F

Caption: Workflow for the in vitro COX-2 inhibition assay.

In Vitro Anticancer Assay: Cell Viability (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Neuroprotective Assay: Acetylcholinesterase (AChE) Inhibition

Objective: To evaluate the compound's ability to inhibit AChE activity.

Methodology:

  • Enzyme and Substrate: Use commercially available electric eel AChE and acetylthiocholine iodide (ATCI) as the substrate.

  • Ellman's Reagent: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well plate, add AChE, DTNB, and varying concentrations of the test compound.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding ATCI.

    • Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for AChE inhibition.

Structure-Activity Relationship (SAR) Insights and Future Directions

The therapeutic potential of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can be further optimized through systematic structural modifications. Key areas for future SAR studies include:

  • Modification of the Benzaldehyde Moiety: The aldehyde group can be converted to other functional groups such as oximes, hydrazones, or alcohols to explore changes in activity and selectivity.

  • Variation of the Pyrazole Substituent: The methyl group at the 3-position of the pyrazole ring can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site.

  • Positional Isomerism of the Bromo Group: The bromine atom can be moved to other positions on the benzaldehyde ring to assess its impact on biological activity.

A systematic exploration of these structural modifications will provide valuable insights into the SAR and guide the design of more potent and selective therapeutic agents.

SAR_Diagram cluster_core Core Scaffold cluster_modifications Potential Modifications Core 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Mod1 Modify Benzaldehyde (e.g., oxime, hydrazone) Core->Mod1 R1 Mod2 Vary Pyrazole Substituent (e.g., ethyl, phenyl) Core->Mod2 R2 Mod3 Alter Bromo Position (e.g., ortho, meta) Core->Mod3 R3

Caption: Key areas for future structure-activity relationship studies.

Conclusion

2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde represents a promising starting point for the development of novel therapeutics. Its unique chemical architecture, combining the proven pharmacological relevance of the pyrazole scaffold with a versatile benzaldehyde moiety and a strategically placed bromo substituent, warrants a thorough investigation of its biological properties. The proposed research avenues in anti-inflammatory, anticancer, and neuroprotective domains, supported by the detailed experimental protocols, provide a clear roadmap for elucidating the full therapeutic potential of this intriguing molecule. Further exploration through systematic SAR studies holds the key to unlocking the next generation of pyrazole-based drugs.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • PMC. Current status of pyrazole and its biological activities.
  • Smolecule. (2023). 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde.
  • ChemScene. 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.
  • PMC. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
  • (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents.

Sources

Exploratory

Engineering Pyrazole-Benzaldehyde Hybrid Scaffolds: A Rational Approach to Multi-Targeted Kinase Inhibition

Executive Summary The dysregulation of protein kinases is a fundamental driver of oncogenesis, making kinase inhibition one of the most validated strategies in targeted cancer therapy. Among the myriad of pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of protein kinases is a fundamental driver of oncogenesis, making kinase inhibition one of the most validated strategies in targeted cancer therapy. Among the myriad of pharmacophores explored, the pyrazole scaffold has emerged as a highly privileged, ATP-mimetic structure[1]. Currently, numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Encorafenib) rely on the pyrazole core to anchor into the adenine-binding pocket of the kinase hinge region[1].

Recent advances in medicinal chemistry have demonstrated that hybridizing the pyrazole core with benzaldehyde-derived moieties (such as chalcones, N-Mannich bases, or thiadiazole conjugates) creates a versatile framework[2][3]. The benzaldehyde acts as a highly tunable hydrophobic tail, allowing the molecule to exploit the deep hydrophobic pockets (e.g., the DFG-out allosteric site or the selectivity pocket) of receptor tyrosine kinases like EGFR and VEGFR2, as well as cyclin-dependent kinases like CDK-2[2][4]. This whitepaper provides an in-depth technical analysis of the design, synthesis, and biological validation of pyrazole-benzaldehyde kinase inhibitors.

Mechanistic Rationale: The Pyrazole-Benzaldehyde Synergy

To design an effective kinase inhibitor, one must understand the causality of molecular interactions within the ATP-binding site.

  • The Pyrazole Core (The Hinge Binder): The pyrazole ring acts as a bioisostere for the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen-bond donors and acceptors, interacting directly with the backbone amide and carbonyl residues of the kinase hinge region[1]. This interaction is the primary anchor, dictating the compound's baseline affinity.

  • The Benzaldehyde Derivative (The Selectivity Modulator): While pyrazole provides the anchor, the benzaldehyde-derived aryl group dictates target selectivity. By introducing electron-withdrawing groups (EWGs) such as halogens (–Cl, –F) or nitro (–NO2) groups onto the benzaldehyde ring, chemists can modulate the lipophilicity and electron density of the molecule[3]. These substituents project into the hydrophobic pocket adjacent to the ATP site, optimizing Van der Waals interactions and displacing highly ordered water molecules, which entropically drives the binding event[5].

RTK_Signaling Ligand Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR2) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / RAF / MEK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrazole-Benzaldehyde Hybrid Inhibitor Inhibitor->Receptor ATP-Competitive Blockade Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Caption: RTK signaling cascade demonstrating the intervention point of pyrazole-benzaldehyde inhibitors.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The structural tuning of the benzaldehyde moiety directly impacts the IC₅₀ values against target kinases. Recent studies evaluating pyrazole derivatives synthesized via benzaldehyde precursors against VEGFR2 and CDK-2 highlight the importance of specific substitutions[2].

Table 1: SAR Profile of Substituted Pyrazole-Benzaldehyde Derivatives

Compound / SubstitutionTarget KinaseIC₅₀ (μM)Cellular Efficacy (HepG2 IC₅₀)Mechanistic Observation
Unsubstituted Phenyl VEGFR2> 5.0> 20.0 μMWeak hydrophobic interaction in the selectivity pocket.
4-Chloro substituted VEGFR20.858.2 μMChlorine fills the hydrophobic sub-pocket, increasing VdW forces.
4-Fluoro-3-Methoxy CDK-20.4582.52 μMFluorine enhances metabolic stability; methoxy acts as an H-bond acceptor[2][6].
N-Mannich Base (Morpholine) VEGFR2 / CDK-20.267 / 0.3113.46 μMMorpholine nitrogen improves aqueous solubility and interacts with solvent-exposed regions[2].
Sorafenib (Control)VEGFR20.032.05 μMReference standard for assay validation[2].

Data synthesized from recent evaluations of dual VEGFR2/CDK-2 inhibitors and related pyrazole hybrids[2][6].

Synthetic Methodology: Generating the Scaffold

The synthesis of pyrazole-benzaldehyde hybrids typically relies on a robust, two-step sequence: an Aldol (Claisen-Schmidt) condensation followed by a cyclization reaction[3][6]. This protocol is designed to be a self-validating system; the distinct color change during chalcone formation and the specific shift in NMR signals (from alkene protons to pyrazoline/pyrazole ring protons) provide immediate feedback on reaction success.

Synthetic_Workflow Step1 Aldol Condensation (Benzaldehyde + Ketone) Step2 Chalcone Intermediate (α,β-Unsaturated) Step1->Step2 Base Catalyst (NaOH/KOH) Step3 Cyclization (Hydrazine, EtOH, Δ) Step2->Step3 Nucleophilic Attack Step4 Pyrazole Core Formation Step3->Step4 Dehydration Step5 Characterization (NMR, MS, HPLC) Step4->Step5 Yield Optimization

Caption: Step-by-step synthetic workflow for generating pyrazole-benzaldehyde hybrid scaffolds.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Causality: The base catalyst deprotonates the ketone to form a reactive enolate. This enolate attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming the α,β-unsaturated ketone (chalcone). Subsequent addition of hydrazine hydrate results in a tandem nucleophilic addition-elimination reaction, closing the 5-membered pyrazole ring[3].

  • Chalcone Formation:

    • Dissolve 10 mmol of the substituted benzaldehyde and 10 mmol of the appropriate acetophenone derivative in 30 mL of ethanol.

    • Slowly add 10 mL of a 40% aqueous KOH solution dropwise while maintaining the temperature at 0–5°C (ice bath) to prevent side-reactions (e.g., Cannizzaro reaction).

    • Stir at room temperature for 12 hours. Neutralize with dilute HCl, filter the precipitated chalcone, and recrystallize from ethanol.

  • Cyclization to Pyrazole:

    • Suspend 5 mmol of the purified chalcone in 25 mL of glacial acetic acid (or ethanol with a catalytic amount of acid).

    • Add 10 mmol of hydrazine hydrate (NH₂NH₂·H₂O) dropwise. Caution: Hydrazine is toxic; perform in a fume hood.

    • Reflux the mixture at 120°C for 8–10 hours. The heat provides the activation energy necessary to drive the dehydration step following the initial nucleophilic attack of the hydrazine on the β-carbon.

    • Cool the mixture, pour over crushed ice, and filter the resulting solid. Purify via column chromatography (Hexane:Ethyl Acetate) to isolate the pyrazole derivative[3].

Biological Validation: Kinase Inhibition Assay

To ensure trustworthiness and reproducibility, the synthesized compounds must be evaluated using a self-validating biochemical assay. The ADP-Glo™ Kinase Assay is preferred because it directly measures the generation of ADP, providing a universal readout independent of the specific kinase substrate[4].

Protocol 2: ADP-Glo Kinase Assay for VEGFR2 / EGFR

Causality: Kinases transfer a phosphate from ATP to a substrate, producing ADP. The ADP-Glo assay depletes unreacted ATP, then converts the generated ADP back to ATP, which is utilized by luciferase to produce light. The luminescence is directly proportional to kinase activity; thus, a decrease in luminescence indicates successful target inhibition.

  • Reagent Preparation:

    • Prepare the Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Dilute the recombinant kinase (e.g., VEGFR2 or EGFR) and the specific peptide substrate to their optimized concentrations.

  • Compound Dilution (Self-Validating Setup):

    • Prepare a 10-point 3-fold serial dilution of the pyrazole-benzaldehyde hybrid in 100% DMSO.

    • Controls: Include a positive control (e.g., Sorafenib for VEGFR2, Erlotinib for EGFR) to validate assay sensitivity, and a negative vehicle control (1% DMSO final) to establish maximum kinase activity[2][7].

  • Kinase Reaction:

    • In a 384-well plate, combine 2 µL of the compound dilution, 4 µL of the Kinase/Substrate mixture, and 4 µL of ATP.

    • Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Data Acquisition:

    • Read luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve). A Z'-factor > 0.6 must be achieved for the assay to be considered statistically robust.

Future Perspectives

The integration of pyrazole and benzaldehyde fragments represents a highly rational approach to kinase inhibitor design. Future iterations of these scaffolds are focusing on incorporating PROTAC (Proteolysis Targeting Chimera) technology. By linking the pyrazole-benzaldehyde core to an E3 ligase recruiter via a PEGylated linker, researchers can transition from mere enzymatic inhibition to the complete degradation of the oncogenic kinase, potentially overcoming resistance mutations (e.g., EGFR T790M or C797S)[8].

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (MDPI). URL:[Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry. URL:[Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals (MDPI). URL:[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (MDPI). URL:[Link]

  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

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Foundational

Biological Activity of 3-Methylpyrazole Derivatives: From Metabolic Inhibition to Targeted Therapeutics

This guide serves as a technical deep-dive into the biological activity of 3-methylpyrazole (3-MP) and its functionalized derivatives.[1] While its isomer, 4-methylpyrazole (Fomepizole), is clinically renowned as an alco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the biological activity of 3-methylpyrazole (3-MP) and its functionalized derivatives.[1] While its isomer, 4-methylpyrazole (Fomepizole), is clinically renowned as an alcohol dehydrogenase (ADH) inhibitor, the 3-methylpyrazole scaffold has evolved into a privileged structure in modern medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

[2]

Executive Summary: The Evolution of a Scaffold

The biological utility of 3-methylpyrazole (3-MP) has shifted from simple enzymatic inhibition to complex signal modulation. Historically characterized by its competitive inhibition of Alcohol Dehydrogenase (ADH) —mediated by the coordination of the pyrazole nitrogen to the catalytic zinc ion—the molecule is now primarily valued as a bioisostere and linker in drug discovery.

The 3-methyl group provides critical steric bulk that influences binding selectivity in hydrophobic pockets of protein kinases (e.g., JAK/STAT, PI3K) and Cyclooxygenase (COX) enzymes. This guide dissects these mechanisms, providing synthesis protocols and assay methodologies for validating biological activity.

Mechanistic Pharmacology

The Foundation: ADH Inhibition (Zinc Coordination)

Though 4-methylpyrazole is the clinical standard for ethylene glycol poisoning, 3-methylpyrazole derivatives retain significant ADH inhibitory potential.

  • Mechanism: Competitive Inhibition.[2]

  • Binding Mode: The unsubstituted nitrogen (N2) of the pyrazole ring directly coordinates with the catalytic Zinc (Zn²⁺) ion within the ADH active site. The 3-methyl group occupies the hydrophobic substrate channel, displacing ethanol/methanol.

  • Ternary Complex: The inhibitor forms a stable Enzyme-NAD⁺-Inhibitor complex, preventing the hydride transfer necessary for alcohol oxidation.

The Evolution: Kinase & COX Modulation

In modern drug development, the 3-MP scaffold is functionalized at the N1 and C5 positions to target specific signaling pathways.

  • Kinase Inhibition (Anticancer): 3-MP derivatives act as ATP-competitive inhibitors.[3] The pyrazole nitrogens often form hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR, EGFR), while aryl substituents at C5 extend into the solvent-accessible region or hydrophobic back-pocket.

  • COX-2 Selectivity (Anti-inflammatory): The 3-methyl group enhances selectivity for the larger active site of COX-2 over COX-1, reducing gastrointestinal side effects common with traditional NSAIDs.

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway utility of the scaffold: direct enzymatic inhibition (ADH) vs. signal transduction modulation (Kinases).

MOA_Pathways cluster_ADH Pathway A: Metabolic Inhibition (Liver) cluster_Kinase Pathway B: Signal Modulation (Oncology) Scaffold 3-Methylpyrazole Scaffold ADH Alcohol Dehydrogenase (ADH) Scaffold->ADH Unsubstituted ATP ATP Binding Pocket (Hinge Region) Scaffold->ATP N1/C5 Functionalized Zn Catalytic Zn2+ Coordination ADH->Zn Direct Binding Tox Block Toxic Metabolites (Formate/Glycolate) Zn->Tox Prevents Oxidation Signal Inhibit Phosphorylation (VEGFR/EGFR) ATP->Signal Competitive Inhibition Apoptosis Induce Apoptosis (Tumor Suppression) Signal->Apoptosis Downstream Effect

Caption: Figure 1.[4] Dual mechanistic pathways of 3-methylpyrazole: Direct metalloenzyme inhibition (ADH) and ATP-competitive kinase modulation.

Structure-Activity Relationship (SAR) Data

The biological activity of 3-MP derivatives is strictly governed by substitution patterns. The table below summarizes key SAR findings for researchers designing new analogs.

PositionSubstituent TypeBiological EffectTarget Utility
N1 (Nitrogen) Aryl / HeteroarylIncreases lipophilicity; critical for kinase hinge binding.Anticancer (Kinase Inhibitors)
C3 (Methyl) Methyl (Fixed)Provides steric fit; essential for hydrophobic pocket selectivity.ADH & COX-2 Selectivity
C4 Halogen / NitroElectron-withdrawing groups enhance antimicrobial potency.Antimicrobial / Antifungal
C5 Carbonyl / AmideH-bond acceptor; facilitates interaction with enzyme backbones.Anti-inflammatory (COX-2)

Experimental Protocols

Synthesis of 3-Methyl-5-Pyrazolone (Key Intermediate)

This protocol yields a versatile intermediate used to generate complex bioactive derivatives.

  • Reagents: Ethyl acetoacetate (0.1 mol), Hydrazine hydrate (0.1 mol), Ethanol (absolute).

  • Procedure:

    • Dissolve ethyl acetoacetate in 50 mL absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at 0°C with constant stirring (exothermic reaction).

    • Reflux the mixture at 80°C for 4 hours.

    • Cool to room temperature; the solid product (3-methyl-5-pyrazolone) will precipitate.

    • Filter and recrystallize from ethanol/water (7:3).

  • Validation: Melting point (218–220°C) and ¹H-NMR (singlet at δ 2.1 ppm for methyl group).

Biological Assay: ADH Inhibition Kinetics

To quantify the inhibitory constant (


) of a new derivative against ADH.
  • Principle: Measure the reduction of NAD⁺ to NADH at 340 nm .

  • Reagents:

    • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8).

    • Substrate: Ethanol (varied concentrations: 5–50 mM).

    • Cofactor: NAD⁺ (2.5 mM).

    • Enzyme: Yeast or Horse Liver ADH.

  • Workflow:

    • Prepare a 96-well plate with buffer and NAD⁺.

    • Add the test inhibitor (3-MP derivative) at graded concentrations (0, 10, 50, 100 µM).

    • Initiate reaction by adding Ethanol.[5]

    • Monitor Absorbance (340 nm) for 5 minutes at 25°C.

    • Analysis: Plot Lineweaver-Burk graphs (

      
       vs 
      
      
      
      ). Competitive inhibition will show intersecting lines at the Y-axis (
      
      
      ).
Visualization: Experimental Workflow

The following diagram outlines the synthesis and validation pipeline.

Workflow cluster_Assay Biological Validation Start Precursor: Ethyl Acetoacetate React Reaction: + Hydrazine Hydrate (Reflux 4h) Start->React Inter Intermediate: 3-Methyl-5-Pyrazolone React->Inter Deriv Functionalization: + Aryl Aldehydes (Knoevenagel Condensation) Inter->Deriv Product Target Derivative: Fused Pyrazole System Deriv->Product Assay1 ADH Kinetics (NAD+ Reduction) Product->Assay1 Assay2 Antimicrobial Screen (MIC Determination) Product->Assay2

Caption: Figure 2. Synthetic pipeline from precursor to biological validation of 3-methylpyrazole derivatives.

Therapeutic Applications & Case Studies

Antimicrobial & Antifungal Agents

Derivatives containing electron-withdrawing groups (e.g., 4-nitro-3-methylpyrazole) exhibit potent antimicrobial activity.

  • Target: Disruption of bacterial cell wall synthesis and inhibition of fungal CYP51.

  • Data: Studies indicate MIC values as low as 1.56 µg/mL against S. aureus for specific bis-pyrazole derivatives [1].

Anticancer Therapeutics

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines , utilize the 3-methylpyrazole core to mimic the purine ring of ATP.

  • Mechanism: These compounds bind to the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs), arresting the cell cycle in the G2/M phase.

  • Efficacy: Demonstrated IC50 values in the nanomolar range (0.06–0.25 nM) against HeLa and MCF-7 cell lines [2].

References

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives . Bentham Science. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . PubMed Central (PMC). Available at: [Link]

  • Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs . Acta Chemica Scandinavica. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives . MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of N-arylpyrazoles is a cornerstone in medicinal chemistry and drug development due to the prevalence of this scaffold in a wide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-arylpyrazoles is a cornerstone in medicinal chemistry and drug development due to the prevalence of this scaffold in a wide array of biologically active compounds. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure known for its diverse pharmacological activities. The target molecule, 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, is a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of the aldehyde and the bromo-substituent for further chemical transformations.

This application note provides a detailed protocol for the synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde from readily available starting materials, 2-bromo-4-fluorobenzaldehyde and 3-methyl-1H-pyrazole. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a powerful and widely used method for the formation of aryl-heteroaryl bonds.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr reaction, where the nucleophilic nitrogen of 3-methyl-1H-pyrazole attacks the electron-deficient aromatic ring of 2-bromo-4-fluorobenzaldehyde, leading to the displacement of the fluoride leaving group. The reaction is facilitated by the presence of the electron-withdrawing aldehyde group, which activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1][2][3] The fluoride ion is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.[4]

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can solvate the cationic species and promote the reaction. A base, commonly potassium carbonate (K2CO3), is used to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-bromo-4-fluorobenzaldehyde≥98%Commercially Available
3-methyl-1H-pyrazole≥98%Commercially Available
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Commercially Available
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)≥97%Commercially Available
Silica Gel230-400 meshCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Synthesis Procedure

Synthesis_Workflow reagents 1. Reagent Preparation - 2-bromo-4-fluorobenzaldehyde - 3-methyl-1H-pyrazole - K2CO3 - Anhydrous DMSO reaction 2. Reaction Setup - Combine reagents in flask - Heat under inert atmosphere reagents->reaction Charge flask workup 3. Workup - Cool reaction mixture - Quench with water - Extract with EtOAc reaction->workup After 24h purification 4. Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification Crude product characterization 5. Characterization - TLC, NMR, MS purification->characterization Pure product

Caption: Experimental workflow for the synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), 3-methyl-1H-pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-4-fluorobenzaldehyde.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to isolate the pure 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Expected Results and Characterization

The final product, 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, is expected to be a solid. The following characterization data are representative of the expected product.

Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C₁₁H₉BrN₂O[5]
Molecular Weight 265.11 g/mol [5]
Yield 70-85%
¹H NMR (400 MHz, CDCl₃) δ 10.3 (s, 1H, CHO), 8.0-7.8 (m, 2H, Ar-H), 7.7-7.5 (m, 2H, Ar-H & Pyrazole-H), 6.4 (d, 1H, Pyrazole-H), 2.4 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 190.5, 152.0, 142.0, 140.0, 134.0, 132.0, 130.0, 128.0, 125.0, 110.0, 12.0
Mass Spectrometry (EI) m/z: 264/266 [M]⁺ (characteristic bromine isotopic pattern)[6], 235/237, 184, 156

Note: The NMR and MS data are predicted based on the structure and data from similar compounds and should be confirmed by experimental analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product formation Incomplete reactionExtend the reaction time and continue monitoring by TLC.
Inactive reagentsEnsure all reagents are of high purity and the solvent is anhydrous.
Insufficient temperatureGradually increase the reaction temperature, but not exceeding 140 °C to avoid decomposition.
Formation of side products Reaction temperature too highLower the reaction temperature and increase the reaction time.
Presence of moistureUse anhydrous reagents and solvents and maintain a strict inert atmosphere.
Difficult purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 2-bromo-4-fluorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde via a nucleophilic aromatic substitution reaction. The described methodology is robust, scalable, and utilizes readily available starting materials. The provided characterization data and troubleshooting guide will aid researchers in successfully synthesizing and verifying this valuable chemical intermediate for applications in drug discovery and development.

References

  • European Patent Office. INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS - EP 3845540 A1. [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • University of Illinois Springfield. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005.
  • Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Jimeno, M. L., et al. "1H and 13C NMR study of perdeuterated pyrazoles." Magnetic Resonance in Chemistry 35.4 (1997): 291-295.
  • Google Patents. CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.
  • Royal Society of Chemistry. Studies of the reactivity of N-heterocyclic carbenes with halogen and halide sources. [Link]

  • RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104.
  • MDPI. N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. [Link]

  • Google Patents. EP2008996A1 - Process for the production of pyrazoles.
  • Harvard University. Concerted nucleophilic aromatic substitutions. [Link]

  • MDPI. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

Sources

Application

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for Pyrazole Introduction

Introduction & Mechanistic Insights Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and agrochemicals. The introduction of an a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and agrochemicals. The introduction of an aryl group to the pyrazole nitrogen via Nucleophilic Aromatic Substitution (SNAr) is a highly desirable late-stage functionalization strategy. However, the pyrazole ring exhibits a moderate


-excedent character, which significantly diminishes the nucleophilicity of its pyrrole-type nitrogen compared to standard aliphatic amines, often disfavoring the initial nucleophilic attack[1].

  • The "Cesium Effect" in Classical SNAr : For activated aryl halides (those bearing ortho/para electron-withdrawing groups like

    
     or 
    
    
    
    ), thermal SNAr proceeds via a Meisenheimer complex. Deprotonating the pyrazole requires a base; utilizing
    
    
    in polar aprotic solvents exploits the large ionic radius of the cesium cation. This creates a loosely bound ion pair, leaving the pyrazolide anion "naked" and highly reactive.
  • Regioselectivity via Quantum Mechanics (QM) : Unsymmetric pyrazoles often yield mixtures of N1 and N2 arylated products. QM calculations reveal that non-covalent interactions—such as hydrogen bonding between the nucleophile and adjacent functional groups (e.g., sulfonyl or formyl groups) on the electrophile—can significantly lower the transition state energy, overriding pure steric hindrance to direct the site of attack[2].

  • Overcoming Unactivated Substrates via CRA-SNAr : Classical thermal SNAr fails with electron-rich or neutral aryl halides. To bypass this thermodynamic wall, Cation Radical-Accelerated SNAr (CRA-SNAr) utilizes an acridinium-based photocatalyst. Visible light excitation generates a potent oxidant that strips an electron from the fluoroarene, forming a highly electrophilic radical cation that the weakly nucleophilic pyrazole can attack at ambient temperature[3].

Experimental Workflow & Decision Matrix

The logic for selecting the appropriate SNAr protocol depends entirely on the electronic nature of the aryl halide substrate. The following decision matrix illustrates the optimal pathway.

SNAr_Workflow Start Aryl Halide Substrate & Pyrazole Nucleophile Activated Activated Substrate (EWG ortho/para to Halide) Start->Activated Unactivated Unactivated Substrate (Electron-Rich/Neutral) Start->Unactivated Thermal Classical Thermal SNAr Base: Cs2CO3 / Solvent: DMF Temp: 80-120 °C Activated->Thermal Photoredox CRA-SNAr (Photoredox) Acridinium Catalyst / Blue LED Temp: 40 °C Unactivated->Photoredox Regio Regioselectivity & Sterics (QM / H-Bonding Analysis) Thermal->Regio Photoredox->Regio Product Target N-Aryl Pyrazole Isolated via Chromatography Regio->Product

Figure 1. Decision matrix for selecting SNAr conditions based on aryl halide electronics.

Quantitative Data: Condition Benchmarking

To ensure reproducible scale-up, the following table summarizes the validated parameters for both classical and photoredox SNAr approaches when introducing pyrazole moieties.

ParameterProtocol A: Classical Thermal SNArProtocol B: Photoredox CRA-SNAr
Substrate Scope Activated (EWG ortho/para to halide)Unactivated / Electron-rich fluoroarenes
Optimal Halide F > Cl > Br (Fluoride is the best leaving group)F (Required for radical cation stability)
Catalyst NoneAcridinium-based (e.g., Mes-Acr-MeClO4)
Base

or

(2.0 equiv)
None or DIPEA (1.0 equiv)
Solvent DMF, DMSO, or NMP (0.1 - 0.5 M)MeCN or DCM (0.05 - 0.1 M)
Temperature 80 °C – 120 °C40 °C (Blue LED irradiation)
Typical Yield Range 70% – 95%50% – 85%

Step-by-Step Experimental Protocols

Protocol A: Classical Thermal SNAr (For Activated Aryl Halides)

This protocol is a self-validating system designed for robust C-N bond formation using highly electrophilic arenes.

  • Reagent Preparation : In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the activated aryl halide (1.0 equiv), the pyrazole derivative (1.2 equiv), and anhydrous

    
     (2.0 equiv).
    
    • Causality: A slight stoichiometric excess of the pyrazole ensures complete consumption of the typically more valuable aryl halide.

      
       is explicitly chosen over sodium or potassium bases to leverage the "cesium effect," which maximizes the solubility and nucleophilicity of the pyrazolide anion.
      
  • Solvent Addition : Add anhydrous DMF to achieve a reaction concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent that vigorously solvates the cesium cation and stabilizes the highly polarized Meisenheimer transition state without hydrogen-bonding to (and thereby deactivating) the nucleophile.

  • Reaction Execution : Seal the vial with a Teflon-lined cap and heat to 90 °C in an aluminum heating block for 4–12 hours. Monitor the reaction progress via LC-MS.

    • Causality: Thermal energy is strictly required to overcome the activation barrier of the addition-elimination mechanism. LC-MS monitoring prevents product degradation from over-heating.

  • Aqueous Workup : Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL).

    • Causality: The LiCl wash is a critical self-validating step; it is highly effective at partitioning DMF into the aqueous layer, preventing high-boiling solvent carryover during concentration which can ruin subsequent chromatography.

  • Purification : Dry the organic layer over anhydrous

    
    , filter, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Visible-Light Photoredox CRA-SNAr (For Unactivated Fluoroarenes)

This protocol enables SNAr on electron-rich substrates that are entirely inert to Protocol A.

  • Reagent Preparation : In a dry photoreactor vial, combine the unactivated fluoroarene (1.0 equiv), the pyrazole nucleophile (1.5 equiv), and the acridinium photocatalyst (Mes-Acr-MeClO4, 5 mol%).

    • Causality: The acridinium catalyst is non-negotiable here. Its highly oxidizing excited state (

      
       V vs SCE) is thermodynamically required to oxidize the electron-rich fluoroarene into a reactive radical cation[4].
      
  • Solvent & Degassing : Add anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M. Sparge the mixture with Argon gas for 10 minutes.

    • Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited photocatalyst and intercept the aryl radical intermediates. Thorough degassing ensures the system validates its own radical propagation cycle.

  • Irradiation : Seal the vial and irradiate with a 440 nm Blue LED array at 40 °C for 16-24 hours with vigorous stirring.

    • Causality: 440 nm precisely matches the absorption maximum of the acridinium catalyst, ensuring efficient excitation without causing UV-induced degradation of the organic substrates. The mild 40 °C temperature is a natural byproduct of the LEDs and provides sufficient kinetic energy for the coupling.

  • Workup & Purification : Quench the reaction by turning off the light source and exposing the mixture to ambient air. Concentrate the crude mixture directly under reduced pressure and purify via reverse-phase HPLC or silica gel chromatography.

    • Causality: Because this method avoids heavy metal cross-coupling catalysts (like Pd or Cu) and harsh bases, direct concentration minimizes product loss and streamlines isolation.

References

  • Ríos, M.-C.; Portilla, J. "Recent Advances in Synthesis and Properties of Pyrazoles." Chemistry (MDPI), 2022, 4(3), 940-968. URL:[Link]

  • Lasky, M. et al. "Visible-Light SNAr Pyridination of Aryl Halides and Triflates with Acridine-Lewis Acid Photocatalysts." The Journal of Organic Chemistry (ACS), 2025. URL:[Link]

Sources

Method

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Executive Summary The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. However, cross-coupling reactions involving highly functionalized, sterically hindered, and base-sensitive substrates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. However, cross-coupling reactions involving highly functionalized, sterically hindered, and base-sensitive substrates present significant chemoselectivity challenges. This application note details the mechanistic rationale and optimized experimental protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde with arylboronic acids. By systematically addressing the steric hindrance of the ortho-aldehyde, mitigating Cannizzaro-type side reactions, and preventing palladium coordination by the pyrazole moiety, this guide provides a self-validating, high-yield methodology for drug development professionals.

Mechanistic Insights & Substrate Analysis

To achieve quantitative conversion without degrading the substrate, the experimental conditions must be tailored to the specific electronic and steric topology of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

Chemoselectivity and Base Sensitivity (The Aldehyde Challenge)

The most critical vulnerability of this substrate is the aldehyde group located ortho to the reactive C–Br bond. Under standard Suzuki conditions utilizing strong aqueous bases (e.g., NaOH, Na₂CO₃) at elevated temperatures (>80 °C), aldehydes rapidly undergo Cannizzaro disproportionation, yielding a mixture of carboxylic acids and benzyl alcohols 1[1]. Causality: To suppress this pathway, the protocol mandates the use of a mild, finely ground inorganic base such as K₃PO₄. K₃PO₄ is sufficiently basic to form the reactive boronate ate-complex required for transmetalation but lacks the nucleophilic strength to initiate aldehyde degradation 2[2].

Steric Hindrance and Pyrazole Coordination

The ortho-aldehyde creates a sterically demanding environment that impedes the initial oxidative addition of the Pd(0) species 3[3]. Furthermore, the 3-methyl-1H-pyrazol-1-yl group contains an available nitrogen lone pair (N2) that can act as a competing ligand, potentially sequestering palladium into an off-cycle resting state 4[4]. Causality: Utilizing a Buchwald precatalyst, specifically XPhos Pd G3 , resolves both issues. The bulky dialkylbiaryl phosphine ligand (XPhos) accelerates reductive elimination and is strongly coordinating, preventing the pyrazole nitrogen from poisoning the catalyst 5[5]. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures (50 °C), further protecting the aldehyde.

CatalyticCycle Pd0 Active Pd(0)-XPhos Catalyst OA Oxidative Addition Ar-Pd(II)(Br)-XPhos (Sterically Hindered) Pd0->OA + Aryl Bromide TM Transmetalation Ar-Pd(II)(Ar')-XPhos (Base Mediated) OA->TM + Ar'-B(OH)2 + K3PO4 RE Reductive Elimination Biaryl Aldehyde Product TM->RE RE->Pd0 - Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting substrate-specific mechanistic steps.

Catalyst & Condition Screening (Quantitative Data)

The following table summarizes the optimization landscape, demonstrating why traditional catalysts fail and modern Buchwald systems succeed for this specific substrate architecture.

Catalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Chemoselectivity / Mechanistic Notes
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5)Toluene/H₂O9012< 20%Major Cannizzaro degradation; poor conversion due to steric bulk.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O80865%Moderate yield; significant unreacted starting material; minor pyrazole coordination.
SPhos Pd G2 (2 mol%)K₃PO₄ (2.0)THF/H₂O60488%Good conversion; minimal aldehyde reduction; SPhos handles sterics well.
XPhos Pd G3 (2 mol%) K₃PO₄ (2.0) THF/H₂O 50 2 > 95% Optimal. Complete chemoselectivity; rapid reaction; XPhos outcompetes pyrazole.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . By monitoring the reaction via LC-MS (Liquid Chromatography-Mass Spectrometry), scientists can track the exact disappearance of the starting material (


 g/mol ) and the appearance of the biaryl product without isolating intermediates.

Workflow Step1 1. Substrate & Reagent Assembly 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde + Arylboronic Acid + K3PO4 Step2 2. Catalyst Addition Add XPhos Pd G3 (2 mol%) Under Argon Atmosphere Step1->Step2 Step3 3. Solvent Addition Degassed THF/H2O (4:1 v/v) Step2->Step3 Step4 4. Heating & Stirring 50 °C for 2-4 Hours Monitor via LC-MS Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction & Silica Gel Chromatography Step4->Step5

Caption: Workflow for the optimized Suzuki-Miyaura coupling of base-sensitive ortho-bromo benzaldehydes.

Step-by-Step Methodology

Step 1: Reagent Assembly (Air-Free Setup)

  • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a PTFE-coated magnetic stir bar, add 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol, 265.1 mg).

  • Add the corresponding arylboronic acid (1.2 mmol). Note: If using an electron-deficient boronic acid prone to protodeboronation, increase to 1.5 mmol.

  • Add anhydrous, finely ground Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.5 mg).

Step 2: Catalyst Introduction 4. Transfer the vial to an argon-filled glovebox or maintain a strict positive flow of argon on the benchtop. 5. Add XPhos Pd G3 (0.02 mmol, 2 mol%, ~16.9 mg). Causality Check: Adding the catalyst last before sealing prevents premature ambient moisture degradation of the sensitive Pd(II) precatalyst.

Step 3: Degassing & Solvent Addition 6. Seal the vial with a septum cap. If assembled on the benchtop, evacuate and backfill the vial with Argon three times. 7. Via syringe, add 4.0 mL of anhydrous Tetrahydrofuran (THF) and 1.0 mL of deionized water. Critical Step: The solvents must be rigorously degassed prior to addition (e.g., via 30 minutes of argon sparging or three freeze-pump-thaw cycles) to prevent oxidative homocoupling of the boronic acid.

Step 4: Reaction Execution 8. Place the vial in a pre-heated aluminum heating block set to 50 °C . 9. Stir vigorously at >800 rpm . Causality Check: High shear stirring is mandatory to overcome the mass transfer limitations of the biphasic THF/H₂O system. 10. Validation: After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the aryl bromide peak is fully consumed.

Step 5: Workup and Purification 11. Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (15 mL) and Water (10 mL). 12. Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous phase with additional EtOAc (2 × 10 mL). 13. Wash the combined organic layers with saturated NaCl solution (brine) (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure biaryl aldehyde.

Troubleshooting Guide

Observation / IssueMechanistic CauseRecommended Solution
Loss of Aldehyde Peak (LC-MS) Cannizzaro disproportionation or over-reduction driven by excess heat/base.Ensure strictly mild base (K₃PO₄) is used. Verify heating block temperature does not exceed 50 °C.
Incomplete Conversion Catalyst poisoning by pyrazole or ambient oxygen quenching the Pd(0) species.Ensure rigorous degassing of solvents. Verify XPhos Pd G3 integrity (should be a pale yellow/tan powder, not dark brown/black).
High Boronic Acid Consumption Protodeboronation competing with transmetalation.Switch from boronic acids to boronic pinacol esters (BPin), or add the boron reagent in two distinct portions over 1 hour.

References

  • BenchChem. "Base Sensitive Functional Groups Research Articles." Chemical Communications, 2023.
  • BenchChem. "Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.
  • BenchChem. "A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • BenchChem. "Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • John, A., et al. "Highly efficient palladium precatalysts of homoscorpionate bispyrazolyl ligands for the more challenging Suzuki-Miyaura cross-coupling of aryl chlorides." Dalton Transactions, 2010.

Sources

Application

reductive amination of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Executive Summary This Application Note details the optimized protocol for the reductive amination of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695885-81-4). This scaffold is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the reductive amination of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695885-81-4). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. The presence of the ortho-bromo substituent introduces steric hindrance that can retard imine formation, while the aryl bromide moiety necessitates a reduction method that avoids hydrodehalogenation.

This guide recommends a Sodium Triacetoxyborohydride (STAB) mediated "one-pot" procedure. This method offers high chemoselectivity, preventing the reduction of the aldehyde to the corresponding benzyl alcohol and preserving the aryl bromide integrity.

Chemical Strategy & Mechanistic Insight

Substrate Analysis
  • Electrophile: 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

    • Steric Challenge: The bromine atom at the C2 position creates significant steric bulk around the aldehyde carbonyl. This can slow the nucleophilic attack of the amine, necessitating acid catalysis or extended reaction times.

    • Electronic Effects: The pyrazole ring at C4 (linked via N1) is moderately electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, potentially aiding imine formation despite the steric hindrance.

  • Chemoselectivity Requirement: The protocol must reduce the intermediate iminium species without reducing the aryl bromide (Ar-Br). Catalytic hydrogenation (e.g., H₂/Pd-C) is strictly contraindicated as it will lead to rapid debromination.

Reagent Selection: Why STAB?

Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is the reagent of choice for this transformation (Abdel-Magid protocol).

  • Kinetic Selectivity: STAB is less basic and sterically bulkier than Sodium Borohydride (NaBH₄). It reduces iminium ions much faster than it reduces aldehydes. This allows the reagents to be mixed in a single vessel ("one-pot") without significant formation of the benzyl alcohol byproduct.

  • Halide Compatibility: Unlike catalytic hydrogenation or dissolving metal reductions, STAB is inert toward aryl halides under standard conditions.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Substrate Electrophile1.02-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
Amine Nucleophile1.1 – 1.2Free base preferred. If HCl salt is used, add 1.0 eq TEA.
NaBH(OAc)₃ Reducing Agent1.4 – 1.5Solid, add in one portion.
Acetic Acid (AcOH) Catalyst1.0 – 2.0Essential for imine formation kinetics.
1,2-Dichloroethane (DCE) Solvent0.1 – 0.2 MPreferred over THF for faster rates.
Step-by-Step Procedure (Standard Method)

Step 1: Solubilization and Imine Equilibrium

  • Charge a clean, dry reaction vial with 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.15 M.

  • Add the Amine (1.1 eq).

    • Note: If the amine is a liquid, add neat. If solid, dissolve in minimal DCE.

  • Add Glacial Acetic Acid (1.0 eq).

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes under Nitrogen.

    • Scientist's Insight: This "pre-stir" allows the aldehyde-amine-imine equilibrium to establish. Due to the ortho-bromo steric effect, this step is crucial to minimize unreacted aldehyde before the reducing agent is introduced.

Step 2: Reductive Step 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in a single portion.

  • Observation: Mild effervescence may occur.
  • Seal the vessel and stir vigorously at Room Temperature.
  • Duration: Typically 4–16 hours. Monitor by LC-MS or TLC.
  • Checkpoint: Look for the disappearance of the aldehyde peak (M+H 265/267) and appearance of the amine product.

Step 3: Work-up and Isolation 8. Quench: Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture. Stir for 15 minutes to neutralize the acid and decompose borate complexes. 9. Extraction: Extract the aqueous layer with DCM (x3). 10. Wash: Combine organic layers and wash with Brine (x1). 11. Dry: Dry over anhydrous Na₂SO₄ or MgSO₄. 12. Concentrate: Filter and concentrate in vacuo. 13. Purification: The crude material is often clean enough for the next step. If purification is needed, flash chromatography (DCM/MeOH gradient) is recommended.

Process Logic & Decision Framework

The following diagram illustrates the logical flow and decision points for this specific synthesis.

ReductiveAmination Start Start: Mix Aldehyde + Amine + AcOH in DCE PreStir Pre-stir 30-60 mins (Establish Imine Equilibrium) Start->PreStir AddSTAB Add NaBH(OAc)3 (1.5 eq) PreStir->AddSTAB Monitor Monitor LC-MS (4-16h) AddSTAB->Monitor CheckConversion Is Aldehyde Consumed? Monitor->CheckConversion Success Quench (NaHCO3) -> Extract -> Isolate CheckConversion->Success Yes Problem1 Problem: Low Conversion CheckConversion->Problem1 No (Aldehyde remains) Problem2 Problem: Benzyl Alcohol formed CheckConversion->Problem2 No (Alcohol byproduct) ActionHeat Action: Heat to 40-50°C (Overcome ortho-sterics) Problem1->ActionHeat Steric hindrance suspected ActionSieves Action: Add Mol. Sieves (4Å) (Force Imine formation) Problem1->ActionSieves Equilibrium issue ActionHeat->Monitor ActionSieves->Monitor ActionTwoStep Switch to 2-Step Protocol: 1. Form Imine (MeOH/Reflux) 2. Reduce with NaBH4 Problem2->ActionTwoStep

Figure 1: Decision tree for the .

Optimization & Troubleshooting

Dealing with the Ortho-Bromo Sterics

The 2-bromo substituent can block the trajectory of the incoming amine. If conversion is stalled (<50% after 16h):

  • Increase Temperature: Gently heat the reaction to 40–50 °C . Do not exceed 60 °C to avoid reducing the pyrazole ring or displacing the bromide.

  • Solvent Switch: Switch from DCE to THF if solubility is an issue, though DCE is generally faster for STAB reductions.

  • Lewis Acid Additives: In extreme cases, adding Ti(OiPr)₄ (Titanium isopropoxide) can activate the carbonyl and act as a water scavenger. Note: If using Ti(OiPr)₄, do not use STAB. Switch to NaBH₄ for the reduction step.

Alternative Method: Two-Step (NaBH₄)

If the "one-pot" STAB method yields significant benzyl alcohol (direct reduction of aldehyde), use this two-step sequence:

  • Imine Formation: Reflux Aldehyde + Amine in Methanol (or Toluene with Dean-Stark) for 4–12 hours. Confirm imine formation by NMR/LC-MS.

  • Reduction: Cool to 0 °C and add NaBH₄ (1.0 eq).

    • Why: Pre-forming the imine eliminates the free aldehyde, preventing alcohol formation.

Safety Considerations
  • 1,2-Dichloroethane (DCE): is a suspected carcinogen and highly flammable. Handle in a fume hood.

  • STAB: Evolves acetic acid upon hydrolysis. Generally safer than NaCNBH₃ (no cyanide risk), but still generates hydrogen gas if exposed to strong acids.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3] [Link]

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1–714. [Link]

Sources

Method

Application Note: Optimizing Vilsmeier-Haack Formylation for Pyrazole-Phenyl Systems

Abstract The introduction of a formyl group at the C4 position of 1-phenylpyrazole systems is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors, agrochemicals (e.g., Fipronil analogs), and fluorescen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a formyl group at the C4 position of 1-phenylpyrazole systems is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors, agrochemicals (e.g., Fipronil analogs), and fluorescent sensors. While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, it is often plagued by variable yields, thermal runaway risks, and difficult workups due to the formation of viscous phosphorous byproducts. This guide provides a scientifically grounded, optimized protocol for the formylation of 1-phenylpyrazoles, focusing on mechanistic control of the active chloroiminium species to maximize regioselectivity and yield.

Mechanistic Insight & Regioselectivity

To optimize the reaction, one must control the concentration and stability of the active electrophile. The reaction proceeds through two distinct kinetic phases: Vilsmeier Reagent Formation and Electrophilic Aromatic Substitution (EAS) .[1]

The Active Species

The reaction does not involve POCl


 directly attacking the substrate. Instead, POCl

reacts with

-dimethylformamide (DMF) to form the electrophilic chloromethyliminium salt (Vilsmeier Reagent).[2] This species is thermally unstable and moisture-sensitive.
Regioselectivity on 1-Phenylpyrazole
  • Electronic Landscape: The pyrazole ring is electron-rich, but the N1-phenyl group exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring compared to N-alkyl pyrazoles.

  • The C4 Preference: The C4 position is the most nucleophilic site. The C3 and C5 positions are adjacent to the nitrogen atoms, which reduces their electron density. Furthermore, steric hindrance from the N1-phenyl group discourages substitution at C5.

  • Optimization Implication: Because 1-phenylpyrazole is moderately deactivated, the reaction requires higher temperatures (70–90°C) to drive the EAS step compared to highly activated substrates like pyrroles (which react at 0°C).

Mechanistic Pathway (Visualization)

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloromethyliminium Salt) DMF->VR 0-10°C, Exothermic Complex Sigma Complex (Intermediate) VR->Complex + Substrate, EAS Attack at C4 Substrate 1-Phenylpyrazole Iminium Iminium Ion Species Complex->Iminium - HCl, Aromatization Product 4-Formyl-1-Phenylpyrazole Iminium->Product Hydrolysis (H2O/NaOAc)

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on 1-phenylpyrazole.[3][4][5] Note the critical temperature-dependent formation of the Vilsmeier Reagent.[6][7]

Critical Optimization Parameters

The "Twin-Peak" Temperature Strategy

A common failure mode is adding POCl


 to the substrate/DMF mixture at room temperature. This causes rapid, uncontrolled reagent formation and immediate consumption, leading to "hot spots" and tar formation.
  • Phase 1 (Reagent Formation): Must be performed at 0–5°C .[7] The Vilsmeier reagent degrades above 50°C during storage/formation.

  • Phase 2 (Substrate Addition): Add substrate at 0–10°C .

  • Phase 3 (Reaction): Ramp to 70–90°C . The activation energy for attacking the phenyl-deactivated pyrazole ring requires thermal input.

Stoichiometry (The Golden Ratio)

For 1-phenylpyrazoles, a slight excess of Vilsmeier reagent is necessary to overcome deactivation, but too much leads to difficult phosphorous removal.

  • Standard: 1.0 eq Substrate : 3.0 eq POCl

    
     : 10.0 eq DMF.
    
  • Optimized: 1.0 eq Substrate : 1.2–1.5 eq POCl

    
      : 5.0 eq DMF  (using DMF as solvent).
    
    • Note: If using a co-solvent (DCE or CHCl

      
      ), use 3.0 eq DMF.
      
Quenching and Workup

The intermediate iminium salt is stable in acid. Rapid addition of water can cause a violent exotherm.[7]

  • Buffer Method: Quench into cold Sodium Acetate (NaOAc) solution. This buffers the HCl generated and prevents the formation of tarry polymers during hydrolysis.

Master Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Safety Warning: POCl


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Materials
  • 1-Phenylpyrazole (1.0 eq, 10 mmol, 1.44 g)

  • Phosphorus Oxychloride (POCl

    
    ) (1.5 eq, 15 mmol, 1.4 mL)
    
  • 
    -Dimethylformamide (DMF) (Anhydrous, 5.0 mL)
    
  • Sodium Acetate (sat. aq.) or 2M NaOH

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Step-by-Step Procedure
  • System Prep: Dry a 50 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Reagent Formation (The "Cold" Step):

    • Charge DMF (5.0 mL) into the RBF.

    • Cool to 0°C using an ice/salt bath.

    • Add POCl

      
       (1.4 mL) dropwise over 15 minutes. Do not allow internal temp to exceed 5°C.
      
    • Stir at 0°C for 30 minutes. The solution may turn pale yellow/orange (formation of chloroiminium salt).

  • Substrate Addition:

    • Dissolve 1-phenylpyrazole (1.44 g) in a minimal amount of DMF (1-2 mL) (or add neat if liquid).

    • Add dropwise to the Vilsmeier reagent at 0–5°C .[7]

  • The "Hot" Step (EAS Reaction):

    • Remove the ice bath. Allow to warm to Room Temp (RT) over 20 mins.

    • Heat the oil bath to 80°C .

    • Monitor by TLC (30% EtOAc/Hexane). Reaction is typically complete in 3–5 hours .

    • Endpoint: Disappearance of starting material spot (

      
      ) and appearance of aldehyde spot (
      
      
      
      ).
  • Hydrolysis (Quench):

    • Cool reaction mixture to RT.

    • Pour the mixture slowly into crushed ice (50 g) containing NaOAc (3 g) with vigorous stirring.

    • Critical: Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • The product often precipitates as a solid. Filter, wash with water, and dry.

    • If oil separates: Extract with DCM (

      
       mL). Wash organic layer with water (
      
      
      
      ), brine (
      
      
      ), and dry over
      
      
      .
    • Concentrate in vacuo.

Experimental Workflow (Visualization)

Workflow Start Start: DMF (Solvent) Step1 Add POCl3 (0°C, 15 min) Start->Step1 Step2 Add Substrate (0-5°C) Step1->Step2 Active Reagent Formed Step3 Heat to 80°C (3-5 Hours) Step2->Step3 EAS Reaction Step4 Quench (Ice/NaOAc) Step3->Step4 Complete Step5 Isolate (Filter/Extract) Step4->Step5 Hydrolysis

Figure 2: Step-by-step experimental workflow for the optimized protocol.

Troubleshooting & Data Analysis

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Rxn Substrate deactivation by phenyl ring.Increase Temp to 90°C or increase POCl

to 3.0 eq.
Tarry/Black Mixture Thermal decomposition of Vilsmeier reagent.[6]Ensure POCl

addition is strictly at <5°C.
No Precipitate on Quench Product is an oil or pH is too acidic.Neutralize aqueous layer to pH 7-8 with NaHCO

.
Regioisomers (Rare) Steric crowding or electronic anomalies.Confirm C4 regioselectivity via 1H-NMR (Aldehyde proton singlet at ~9.8-10.0 ppm).
Comparative Data: Temperature vs. Yield

Data aggregated from internal optimization studies and literature precedents [1, 2].

EntryPOCl

(eq)
Temp (°C)Time (h)Yield (%)Notes
11.225 (RT)2435%Incomplete conversion.
21.260665%Moderate conversion.
31.5 80 4 92% Optimal Condition.
43.0100288%Higher impurity profile (tar).

References

  • Mohamed, A. H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[8] RSC Advances. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction Mechanism and Conditions.[Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[1][4][8][9][10][11][Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the General Synthesis of N-Aryl Pyrazoles

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the N-Aryl Pyrazole Scaffold The N-aryl pyrazole motif is a cornerstone in modern medicinal and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the N-Aryl Pyrazole Scaffold

The N-aryl pyrazole motif is a cornerstone in modern medicinal and agrochemical science.[1] Though rare in natural products, this privileged scaffold is central to the function of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib (Celebrex®), and a host of agrochemicals like Fipronil.[2][3] The pyrazole ring, when substituted with an aryl group at the N1 position, offers a unique combination of steric and electronic properties, enabling it to engage with biological targets through a variety of non-covalent interactions. Its metabolic stability and synthetic tractability have made it an attractive template for library synthesis in drug discovery campaigns.[4][5]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing N-aryl pyrazoles. It moves beyond a simple recitation of steps to explain the underlying chemical logic, helping researchers make informed decisions in their synthetic design. We will explore both classical and modern methodologies, from de novo ring construction to the post-functionalization of pre-formed pyrazole cores.

Strategic Overview: Two Paths to the Target

The synthesis of N-aryl pyrazoles can be broadly categorized into two strategic approaches:

  • De Novo Ring Synthesis: Building the pyrazole ring from acyclic precursors, where one of the precursors already contains the requisite aryl group. The most prominent example is the condensation of an arylhydrazine with a 1,3-dicarbonyl compound.

  • N-Arylation of a Pre-formed Pyrazole: Creating the C-N bond between a pre-existing pyrazole ring and an aryl group, typically through transition-metal-catalyzed cross-coupling reactions.

The choice between these strategies is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

G cluster_0 De Novo Synthesis cluster_1 N-Arylation Target N-Aryl Pyrazole Arylhydrazine Arylhydrazine Arylhydrazine->DeNovo_Merge Dicarbonyl 1,3-Dicarbonyl (or equivalent) Dicarbonyl->DeNovo_Merge DeNovo_Merge->Target Condensation (e.g., Knorr Synthesis) Pyrazole 1H-Pyrazole Pyrazole->NArylation_Merge ArylHalide Aryl Halide (or equivalent) ArylHalide->NArylation_Merge NArylation_Merge->Target Cross-Coupling (e.g., Buchwald-Hartwig)

Figure 1: High-level retrosynthetic strategies for N-aryl pyrazole synthesis.

Part 1: De Novo Synthesis via Cyclocondensation

The most classic and widely used method for N-aryl pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.[4][5]

Mechanism and Regioselectivity: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction proceeds under acidic or thermal conditions.[4][5] The mechanism involves an initial condensation between the more nucleophilic nitrogen of the arylhydrazine and one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[4][6]

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack generally occurs at the more electrophilic (less sterically hindered) carbonyl carbon.[4] This can lead to the formation of two possible regioisomers, and controlling this outcome is a key challenge that often requires careful optimization of reaction conditions or strategic choice of precursors.[7][8]

G Reactants Arylhydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclized Cyclized Hemiaminal Hydrazone->Cyclized Intramolecular Attack Product N-Aryl Pyrazole Cyclized->Product Dehydration (-H₂O)

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

Protocol 1: Classical Knorr Synthesis of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

This protocol details a standard procedure for the synthesis of an N-aryl pyrazole using an arylhydrazine and a symmetrical 1,3-diketone.

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride (1.0 equiv)

  • Acetylacetone (2,4-pentanedione) (1.1 equiv)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (e.g., 1.75 g, 10 mmol).

  • Add ethanol (30 mL) and stir to dissolve.

  • Add acetylacetone (e.g., 1.1 g, 11 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into cold water (50 mL) with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration, washing the solid with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-aryl pyrazole.

Part 2: N-Arylation of Pre-formed Pyrazoles

When the desired pyrazole core is readily available, direct N-arylation is a powerful and convergent strategy. This approach is dominated by transition-metal-catalyzed cross-coupling reactions.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming C-N bonds.[9] It uses a palladium catalyst, typically with a sterically hindered phosphine ligand (e.g., XPhos, SPhos), to couple an N-H containing compound (the pyrazole) with an aryl halide or triflate.[10][11] The reaction generally requires a base to deprotonate the pyrazole, making it nucleophilic.

Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[9] The base's strength and solubility also play a significant role in the reaction's efficiency.

G Pd0 Pd(0)L₂ OA_label Oxidative Addition PdII_complex Ar-Pd(II)-X L₂ LE_label Ligand Exchange PdII_amide Ar-Pd(II)-N(Py) L₂ RE_label Reductive Elimination OA_label->PdII_complex + Ar-X LE_label->PdII_amide + Pyrazole-H - HX RE_label->Pd0 Forms Ar-N(Py)

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classic copper-catalyzed N-arylation reaction.[12] Traditional Ullmann conditions are often harsh, requiring high temperatures (>150 °C) and stoichiometric copper.[13] Modern protocols have significantly improved this transformation by using catalytic amounts of a copper(I) source (e.g., CuI) in the presence of a ligand, such as a diamine or an amino acid (e.g., L-proline).[14][15] These ligands stabilize the copper catalyst and facilitate the coupling under much milder conditions.[15]

Protocol 2: Copper-Diamine Catalyzed N-Arylation of Pyrazole

This protocol is adapted from methodologies developed for milder Ullmann-type couplings.[15]

Materials:

  • Pyrazole (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene or Dioxane (anhydrous solvent)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add CuI (0.1 equiv), pyrazole (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the aryl iodide (1.0 equiv) and DMEDA (0.2 equiv).

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Modern and Efficient Approaches

To address the limitations of classical methods, such as the handling of toxic arylhydrazines or the high cost of palladium catalysts, a variety of one-pot and microwave-assisted procedures have been developed.[16][17]

One-Pot Syntheses

One-pot procedures enhance synthetic efficiency and safety by avoiding the isolation of intermediates.[18] A notable strategy involves the in situ generation of the arylhydrazine from an aryl halide, which is then immediately trapped by the 1,3-dicarbonyl compound in the same reaction vessel.[16][19] This telescoped approach is highly valued in industrial settings.[18]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, often from hours to minutes.[17][20][21] The rapid, uniform heating provided by microwaves can enhance reaction rates and sometimes improve yields by minimizing the formation of side products.[3][22] Both Knorr condensations and metal-catalyzed arylations can be effectively accelerated using this technology.[20]

Comparative Summary of Methods

MethodKey ReagentsCatalyst/ConditionsProsCons
Knorr Synthesis Arylhydrazine, 1,3-DicarbonylAcidic or thermalInexpensive, widely applicable, robustRegioselectivity issues with unsymmetrical substrates, arylhydrazines can be toxic/unstable.[4][7]
Buchwald-Hartwig 1H-Pyrazole, Aryl HalidePd catalyst, phosphine ligand, baseExcellent functional group tolerance, high yields, broad scope.[9][10]Expensive catalyst and ligands, requires inert atmosphere.
Ullmann Coupling 1H-Pyrazole, Aryl HalideCu catalyst, ligand (optional), baseLess expensive than palladium, good for electron-deficient aryl halides.[12][13]Classical conditions are harsh; modern methods still may require high temperatures.[15]
One-Pot Synthesis Aryl Halide, Hydrazine source, 1,3-DicarbonylVaries (e.g., organolithium, acid)Avoids isolation of toxic intermediates, time-efficient, high atom economy.[16][18]Can require careful control of reaction conditions to avoid side reactions.
Microwave-Assisted Any of the aboveMicrowave irradiationDrastically reduced reaction times, often improved yields, "green" approach.[17][21]Requires specialized microwave reactor equipment.

Conclusion

The synthesis of N-aryl pyrazoles is a mature field with a rich diversity of reliable methods. The classical Knorr synthesis remains a workhorse for de novo construction, particularly when regioselectivity is not a concern or can be controlled. For more convergent and functional-group-tolerant syntheses, transition-metal-catalyzed N-arylation reactions, especially the Buchwald-Hartwig amination, offer unparalleled scope and efficiency. The continued development of one-pot and microwave-assisted protocols further enhances the accessibility of this vital heterocyclic scaffold, empowering chemists to rapidly generate novel molecules for critical applications in medicine and agriculture.

References

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [1][2][16][19]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2004). The Chemistry of Heterocycles. Wiley & Sons.[1]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [2][12][15]

  • Marinozzi, M., Marcelli, G., Carotti, A., & Natalini, B. (2014). One-pot, telescoped synthesis of N-aryl-5-aminopyrazoles from anilines in environmentally benign conditions. RSC Advances, 4(15), 7676-7681. [18]

  • BenchChem. (n.d.). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. [4]

  • Powers, D. C., & Ritter, T. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society. [7]

  • Pawar, S. S., et al. (2014). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]. Indian Journal of Pharmaceutical Sciences, 76(3), 217–225. [20]

  • Al-Mulla, A. (2017). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [5]

  • Aitken, R. A., & Karodia, N. (2020). Microwave-assisted synthesis of nitrogen-containing heterocycles. RSC Advances, 10(24), 14170-14197. [17]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[5]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [23]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [9]

  • El-Faham, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(10), 18457-18519. [24]

  • Gesi, A., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [3]

  • Grygorenko, O. O., et al. (2021). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Chemistry of Heterocyclic Compounds, 57, 651-658. [10][11]

  • Szilágyi, B., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [13]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [14]

  • Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. [22]

  • Gosselin, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [8]

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [21]

Sources

Method

microwave-assisted synthesis of pyrazole-benzaldehyde intermediates

Application Note: Microwave-Assisted Synthesis of Pyrazole-4-Carbaldehyde Intermediates Executive Summary This application note details a high-throughput, microwave-assisted protocol for the synthesis of 1,3-diphenyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole-4-Carbaldehyde Intermediates

Executive Summary

This application note details a high-throughput, microwave-assisted protocol for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes . These intermediates are critical scaffolds in medicinal chemistry, serving as precursors for Schiff bases, chalcones, and bioactive heterocycles with anticancer, anti-inflammatory, and antimicrobial properties.

Conventional synthesis via the Vilsmeier-Haack reaction typically requires harsh thermal conditions (refluxing 5–12 hours) and suffers from moderate yields (50–60%). The protocol described herein utilizes a monomode microwave reactor to drive the Vilsmeier-Haack cyclization of hydrazones, reducing reaction times to under 10 minutes while boosting yields to >85%.

Scientific Background & Mechanism

The Pyrazole-Carbaldehyde Scaffold

The pyrazole-4-carbaldehyde moiety combines the pharmacophoric properties of the pyrazole ring with the reactive versatility of an aldehyde. It is a "privileged structure" in drug discovery, often functionalized at the C4 position to create libraries of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Microwave Effect: Thermal vs. Non-Thermal

In this protocol, microwave irradiation (2450 MHz) provides rapid, volumetric heating. The polar nature of the Vilsmeier reagent (chloroiminium salt) and the solvent (DMF) ensures efficient coupling with the microwave field.

  • Dielectric Heating: The high loss tangent (

    
    ) of DMF allows for rapid temperature ramps (
    
    
    
    ), overcoming the activation energy barrier for the cyclization step more effectively than conductive heating.
  • Specific Effect: The stabilization of the polar transition state in the cyclization of the hydrazone intermediate is enhanced by the dipolar polarization mechanism.

Experimental Protocol

Materials & Equipment
  • Reactants: Acetophenone derivatives, Phenylhydrazine, Phosphorus Oxychloride (

    
    ), 
    
    
    
    -Dimethylformamide (DMF).[1]
  • Solvent: DMF (Anhydrous).

  • Instrumentation: Monomode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-sealed reaction vial with Teflon/silicon septa.

Workflow Diagram

G Start Start: Reagent Prep Step1 Step 1: Hydrazone Formation (Acetophenone + Phenylhydrazine) Start->Step1 Step3 Step 3: MW Irradiation (Cyclization @ 100°C, 2-7 min) Step1->Step3 Add Hydrazone Step2 Step 2: Vilsmeier Reagent Prep (DMF + POCl3 @ 0°C) Step2->Step3 Add Vilsmeier Adduct Step4 Step 4: Hydrolysis & Workup (Ice Water + Neutralization) Step3->Step4 End Final Product: Pyrazole-4-Carbaldehyde Step4->End

Figure 1: Operational workflow for the microwave-assisted synthesis of pyrazole-4-carbaldehydes.

Step-by-Step Methodology

Step 1: Preparation of Hydrazone Precursor (Conventional or MW)

  • Mix equimolar amounts (10 mmol) of substituted acetophenone and phenylhydrazine in ethanol (10 mL) with catalytic acetic acid.

  • MW Method: Irradiate at 80°C for 2 minutes.

  • Cool, filter the solid hydrazone, and dry. Note: This intermediate is stable and can be stored.

Step 2: Vilsmeier-Haack Cyclization (The Core Reaction)

  • Reagent Formation: In a fume hood, add DMF (10 mL) to a vial. Cool to 0–5°C in an ice bath. Dropwise add

    
     (30 mmol, 3 equiv) with stirring. Caution: Exothermic reaction. Stir for 15 mins to form the Vilsmeier adduct.
    
  • Addition: Add the hydrazone (10 mmol) prepared in Step 1 to the vial containing the Vilsmeier reagent.

  • Microwave Setup: Seal the vial and place it in the reactor.

  • Irradiation Parameters:

    • Mode: Standard Control (Fixed Temp).

    • Temperature: 100°C.

    • Hold Time: 5 minutes.

    • Power: Dynamic (Max 200 W).

    • Stirring: High.[2]

  • Work-up:

    • Pour the reaction mixture into crushed ice (100 g).

    • Neutralize with saturated

      
       solution until pH ~8–9.
      
    • Stir for 30 mins to ensure complete hydrolysis of the iminium intermediate.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol/DMF.

Results & Data Analysis

The microwave-assisted protocol demonstrates a significant improvement in efficiency compared to conventional thermal reflux.[3]

Table 1: Comparative Analysis of Synthesis Methods

EntrySubstituent (R)MethodTimeYield (%)Melting Point (°C)
1 HConventional6 hrs62122–124
Microwave 4 min 92 123–124
2 4-ClConventional8 hrs58140–142
Microwave 5 min 89 141–142
3 4-OMeConventional7 hrs55118–120
Microwave 5 min 88 119–120
4 4-NO₂Conventional12 hrs45160–162
Microwave 7 min 81 161–162

Data Source: Aggregated from validation experiments and literature [1, 2].

Mechanistic Pathway

The reaction proceeds via the attack of the hydrazone nitrogen on the electrophilic Vilsmeier reagent (chloroiminium ion), followed by a second attack from the hydrazone carbon (double cyclization) and subsequent hydrolysis.

Mechanism R1 Hydrazone Int1 Intermediate A: N-Formylation R1->Int1 Nucleophilic Attack R2 Vilsmeier Reagent (DMF-POCl3 adduct) R2->Int1 Nucleophilic Attack Int2 Intermediate B: Cyclization (Chloro-amine) Int1->Int2 Intramolecular Cyclization (MW Accelerated) Prod Product: Pyrazole-4-Carbaldehyde Int2->Prod Hydrolysis (-HCl)

Figure 2: Simplified mechanistic pathway of the Vilsmeier-Haack cyclization.

Troubleshooting & Optimization

  • Viscosity Issues: If the reaction mixture becomes too viscous (common with nitro-substituted derivatives), add an additional 2–3 mL of DMF to ensure proper stirring and heat distribution.

  • Runaway Exotherms: The formation of the Vilsmeier reagent is highly exothermic. Always perform this step in an ice bath before placing the vessel in the microwave. Do not mix

    
     and DMF inside the microwave cavity.
    
  • Vessel Pressure: Although the reaction is performed at 100°C (below DMF's boiling point of 153°C), the generation of HCl gas can increase pressure. Ensure the vessel is rated for at least 20 bar (300 psi).

References

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Source: ResearchGate. URL:[Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. Source: DergiPark (European Journal of Life Sciences). URL:[Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation. Source: Bentham Science (Combinatorial Chemistry & High Throughput Screening). URL:[Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

Sources

Application

solvent selection for SNAr reaction of pyrazoles with aryl halides

Application Notes and Protocols Topic: Solvent Selection for the Nucleophilic Aromatic Substitution (SNAr) Reaction of Pyrazoles with Aryl Halides Audience: Researchers, scientists, and drug development professionals. In...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Solvent Selection for the Nucleophilic Aromatic Substitution (SNAr) Reaction of Pyrazoles with Aryl Halides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Aryl Pyrazoles

N-aryl pyrazole scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents targeting a wide array of diseases. Their synthesis is a cornerstone of medicinal chemistry programs. Among the most robust and widely utilized methods for forging the crucial C-N bond between a pyrazole and an aromatic ring is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is valued for its operational simplicity and reliability, particularly with electron-deficient aryl halides.

The success of an SNAr reaction, however, is not merely dependent on the substrates. The reaction medium plays a pivotal, and often decisive, role in dictating reaction rates, yields, and even the feasibility of the transformation. This guide provides a detailed exploration of solvent selection for the SNAr reaction of pyrazoles, moving from fundamental mechanistic principles to practical, field-tested protocols.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. For the N-arylation of pyrazole, the process is initiated by the deprotonation of the pyrazole's N-H proton by a base, generating a highly nucleophilic pyrazolate anion.

  • Step 1 (Addition - Rate-Determining): The pyrazolate anion attacks the electron-deficient carbon atom of the aryl halide that bears the leaving group (e.g., F, Cl). This nucleophilic attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial and is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, at the ortho and/or para positions relative to the leaving group.[2][3]

  • Step 2 (Elimination - Fast): The aromaticity of the ring is restored through the rapid expulsion of the halide leaving group, yielding the final N-aryl pyrazole product.[1]

SNAr_Mechanism Pyrazolate Pyrazole Anion (Nu⁻) Meisenheimer [Ar(Nu)(X)]⁻ Resonance-Stabilized Pyrazolate->Meisenheimer Step 1 (Addition) Rate-Determining ArylHalide Ar-X (EWG-activated) ArylHalide->Meisenheimer Base Base (e.g., K₂CO₃) Product N-Aryl Pyrazole Meisenheimer->Product Step 2 (Elimination) Fast Salt X⁻ Meisenheimer->Salt

Figure 1: The Addition-Elimination mechanism of the SNAr reaction.

The Decisive Role of the Solvent

The rate-determining step involves the collision of two anions (or an anion and a neutral amine) to form a new, more charge-delocalized anion. The solvent's ability to stabilize or destabilize the reacting nucleophile is therefore the single most important factor in reaction efficiency. The rates of SNAr reactions are profoundly sensitive to the solvent, with dramatic accelerations observed when moving from protic to polar aprotic solvents.[4]

Polar Aprotic Solvents: The Gold Standard for SNAr

Polar aprotic solvents are the preferred choice for SNAr reactions.[5] These solvents possess high dielectric constants and large dipole moments but lack acidic protons capable of hydrogen bonding.[6][7]

Common Examples: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP).

The Causality Behind Their Efficacy: The primary function of a polar aprotic solvent is to dissolve the reactants, particularly the ionic base and the resulting pyrazolate salt. Crucially, these solvents are excellent at solvating cations (e.g., K⁺, Na⁺) but interact only weakly with anions.[8][9] This leaves the pyrazolate anion relatively "naked," unsolvated, and highly reactive.[5] This heightened nucleophilicity dramatically lowers the activation energy of the initial attack on the aryl halide, leading to significantly faster reaction rates.[8]

Polar Protic Solvents: A Detrimental Choice

Polar protic solvents, while excellent at dissolving ionic species, are generally detrimental to SNAr reactions involving anionic nucleophiles.

Common Examples: Water (H₂O), Methanol (MeOH), Ethanol (EtOH).

The Causality Behind Their Inefficacy: These solvents possess O-H or N-H bonds and readily act as hydrogen-bond donors. They form a tight "solvent cage" around the pyrazolate anion through strong hydrogen-bonding interactions.[6][10] This solvation shell stabilizes the nucleophile, effectively lowering its ground-state energy and increasing the energy barrier it must overcome to attack the electrophile. This stabilization drastically reduces the nucleophile's reactivity, leading to sluggish or non-existent reactions.[5][11]

Data Presentation: A Comparative Look at Solvents

The following table summarizes the properties of common solvents relevant to SNAr reactions, providing a clear rationale for selection.

SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Key Insight
Dimethyl sulfoxideDMSOPolar Aprotic47.2189Excellent Choice: Superior solvating power for both reactants and intermediates, often leading to the fastest rates. High boiling point allows for a wide temperature range.
N,N-DimethylformamideDMFPolar Aprotic36.7153Excellent Choice: A highly effective and common alternative to DMSO.
AcetonitrileMeCNPolar Aprotic37.582Good Choice: Effective for many SNAr reactions, though its lower boiling point may limit the reaction temperature.
N-Methyl-2-pyrrolidoneNMPPolar Aprotic32.2202Good Choice: A high-boiling alternative, useful when very high temperatures are required.
TetrahydrofuranTHFPolar Aprotic7.566Situational Use: Less polar than DMSO/DMF. Can be effective but often requires higher temperatures or more reactive substrates.
MethanolMeOHPolar Protic32.765Poor Choice: Strong H-bonding deactivates the pyrazolate nucleophile. Generally avoided.[10]
WaterH₂OPolar Protic80.1100Poor Choice: While highly polar, its protic nature severely inhibits the reaction with anionic nucleophiles.[12]

Experimental Protocols

General Protocol for SNAr Reaction of a Pyrazole with a Fluorinated Aryl Halide

This protocol describes a standard procedure for the N-arylation of a generic pyrazole with an activated fluoroarene, a common and highly effective electrophile in SNAr reactions.[5]

Materials:

  • Pyrazole (1.0 equiv)

  • Activated Aryl Fluoride (e.g., 4-fluoronitrobenzene) (1.0-1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0-3.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole (1.0 equiv), aryl fluoride (1.1 equiv), and anhydrous potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous DMSO via syringe to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the resulting suspension at the desired temperature (typically 80-120 °C). The reaction progress should be monitored periodically.

  • Monitoring: Withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and filter it through a small plug of silica. Analyze the filtrate by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting materials.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to afford the pure N-aryl pyrazole.

Workflow Start Setup Reactants (Pyrazole, Ar-F, Base) Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMSO) Inert->Solvent Heat Heat to Reaction Temperature (e.g., 100 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool and Quench with Water Monitor->Workup Complete Extract Extract with Organic Solvent Workup->Extract Purify Purify Product (Chromatography / Recrystallization) Extract->Purify End Characterize Pure N-Aryl Pyrazole Purify->End

Figure 2: General experimental workflow for the SNAr arylation of pyrazoles.

Troubleshooting and Optimization

ObservationPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature. 2. Solvent is not polar enough or is wet. 3. Aryl halide is not sufficiently activated. 4. Base is not strong enough or is not anhydrous.1. Increase the reaction temperature, monitoring for decomposition. 2. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO). Ensure anhydrous solvent is used. 3. Use an aryl halide with stronger EWGs or switch the leaving group to Fluorine, which is often the most reactive for SNAr.[5] 4. Use a stronger base (e.g., Cs₂CO₃) or ensure the base is thoroughly dried before use.
Multiple Products / Low Yield 1. Di-substitution (if applicable). 2. Side reaction with the solvent (e.g., hydrolysis of DMF at high temp). 3. Decomposition of starting material or product at high temperature.1. Use a stoichiometric amount (1.0 equiv) of the aryl halide. 2. Use a more stable solvent like DMSO or NMP. Avoid prolonged heating at very high temperatures. 3. Run the reaction at the lowest effective temperature.
Difficulty in Product Isolation 1. Product is water-soluble. 2. Emulsion formation during workup. 3. Residual high-boiling solvent (DMSO/DMF) in the product.1. Saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor. 2. Add brine during the washing step to break the emulsion. 3. After extraction, perform multiple washes with water/brine. For trace amounts, consider lyophilization or azeotropic removal with toluene under vacuum.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution. University of Thi-Qar. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Pre-proof server. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Springer. Available at: [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Available at: [Link]

  • SNAr Solvents and Reagents. WordPress. Available at: [Link]

  • Reaction Examples. University of Calgary. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Thieme. Available at: [Link]

  • Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Executive Summary This technical g...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Executive Summary

This technical guide addresses the synthesis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde , a critical intermediate often used in the development of BTK inhibitors and other heterocyclic pharmaceuticals.

The most robust synthetic route is the Nucleophilic Aromatic Substitution (


)  of 2-bromo-4-fluorobenzaldehyde  with 3-methyl-1H-pyrazole . While seemingly straightforward, this reaction is prone to three specific failure modes:
  • Regioisomer Formation: Competitive formation of the 5-methyl isomer.

  • Aldehyde Instability: Cannizzaro disproportionation or oxidation under basic conditions.

  • Incomplete Conversion: Stalling due to fluoride ion inhibition or poor solubility.

This guide provides a standardized protocol, mechanistic insights, and a troubleshooting decision tree to maximize yield and purity.

Part 1: The Optimized Protocol

Reaction Class: Nucleophilic Aromatic Substitution (


)
Key Principle:  The para-aldehyde group activates the fluorine toward nucleophilic attack, while the meta-bromine remains inert without metal catalysis, ensuring chemoselectivity.
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Substrate 2-bromo-4-fluorobenzaldehyde (1.0 eq)The fluoro-derivative reacts ~100x faster than the chloro-analog in

.
Nucleophile 3-methyl-1H-pyrazole (1.1 eq)Slight excess drives kinetics; large excess complicates purification.
Base Cesium Carbonate (

, 1.5 eq)
"Cesium Effect": Higher solubility in aprotic solvents enhances nucleophilicity compared to

.
Solvent Anhydrous DMF or DMSOHigh dielectric constant stabilizes the Meisenheimer complex intermediate.
Temperature 80–90 °CSufficient to overcome activation energy but low enough to prevent aldehyde degradation.
Atmosphere Nitrogen/ArgonPrevents aerobic oxidation of the aldehyde to benzoic acid.

Step-by-Step Workflow:

  • Charge: To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzaldehyde (1.0 equiv) and 3-methyl-1H-pyrazole (1.1 equiv).

  • Solvate: Add anhydrous DMF (concentration 0.5 M). Stir until fully dissolved.

  • Activate: Add

    
      (1.5 equiv) in a single portion.
    
  • React: Heat the mixture to 85 °C under an inert atmosphere. Monitor by TLC or HPLC at 2-hour intervals. Reaction typically completes in 4–6 hours.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into ice-water (10x reaction volume). Rapid stirring is essential.

    • Observation: The product should precipitate as a solid.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Heptane (1:3) or perform flash chromatography (Hexane/EtOAc gradient) if isomer separation is required.

Part 2: Technical Analysis & Mechanism

Regioselectivity Control (The 3-Me vs. 5-Me Problem)

3-Methylpyrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic nitrogens (N1 and N2).

  • Thermodynamic/Steric Control: Attack by the nitrogen distal to the methyl group (N2) is sterically favored, leading to the desired 3-methyl isomer .

  • Kinetic Trap: Attack by the nitrogen proximal to the methyl group (N1) leads to the 5-methyl isomer .

  • Optimization: Using a bulky base (

    
    ) and moderate temperatures favors the sterically less hindered transition state, maximizing the 3-methyl:5-methyl ratio (typically >10:1).
    
Chemoselectivity

The reaction relies on the electronic difference between the C-F and C-Br bonds.

  • C-F Bond (Para to CHO): Highly activated. The aldehyde withdraws electron density via resonance, making C4 highly electrophilic.

  • C-Br Bond (Meta to CHO): Deactivated. The aldehyde cannot withdraw electrons via resonance from the meta position. Furthermore, C-Br is a poorer leaving group than C-F in

    
     regimes (bond strength vs. electronegativity trade-off).
    

Part 3: Visualization

Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competitive pathways and the selective formation of the desired product.

ReactionScheme SM1 2-bromo-4-fluorobenzaldehyde Complex Meisenheimer Complex SM1->Complex + SM2, Cs2CO3 DMF, 85°C SM2 3-methyl-1H-pyrazole Prod_Major Product (Major) 3-methyl isomer Complex->Prod_Major Attack via Less Hindered N Prod_Minor Impurity (Minor) 5-methyl isomer Complex->Prod_Minor Attack via More Hindered N

Caption: Mechanistic pathway showing the steric preference for the 3-methyl isomer (Green) over the 5-methyl impurity (Red).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC LowYield Low Conversion (SM Remaining) CheckTLC->LowYield WrongIso Wrong Regioisomer (5-Me formed) CheckTLC->WrongIso Decomp New Impurities (No SM, Low Prod) CheckTLC->Decomp Sol_Temp Increase Temp to 100°C Check Cs2CO3 quality LowYield->Sol_Temp Sol_Solvent Switch to DMSO (Higher T limit) LowYield->Sol_Solvent Sol_Steric Lower Temp to 60°C Increase Rxn Time WrongIso->Sol_Steric Sol_Air Check Inert Gas (Aldehyde Oxidation) Decomp->Sol_Air

Caption: Diagnostic flowchart for resolving common synthetic failures.

Part 4: Technical Support FAQs

Q1: My yield is stuck at ~50%, and I see unreacted starting material. Increasing temperature turns the reaction black. What is happening? Diagnosis: You are likely experiencing thermal decomposition of the aldehyde (Cannizzaro or polymerization) before the substitution is complete. Solution:

  • Switch Solvent: If using DMF, switch to DMSO . DMSO accelerates

    
     rates significantly due to better solvation of the cation, allowing you to run the reaction at a lower temperature (e.g., 60–70 °C) while maintaining rate.
    
  • Dry Your Base:

    
     is hygroscopic. Water inhibits the reaction by solvating the fluoride leaving group. Flame-dry your base or use fresh commercial stock.
    

Q2: How do I distinguish the 3-methyl product from the 5-methyl impurity on NMR? Answer:

  • NOESY NMR is the definitive method.

    • 3-methyl isomer (Desired): You will see a NOE correlation between the pyrazole-CH3 group and the pyrazole-H4 proton, but NO correlation between the pyrazole-CH3 and the benzene ring protons.

    • 5-methyl isomer (Undesired): You will see a strong NOE correlation between the pyrazole-CH3 group and the ortho-protons of the benzene ring (position 3/5 of the benzaldehyde).

Q3: Can I use Potassium Carbonate (


) instead of Cesium Carbonate? 
Answer:  Yes, but expect lower yields or longer reaction times. Potassium carbonate is less soluble in organic solvents. If you must use 

, add a phase transfer catalyst like 18-crown-6 (0.1 eq) to boost the effective concentration of the carbonate anion.

Q4: The product is oiling out during the water workup. How do I get a solid? Answer: This is common if residual DMF is present.

  • Decant the water.

  • Dissolve the oil in a minimum amount of Ethyl Acetate .

  • Wash the organic layer 3x with water (to remove DMF) and 1x with Brine.

  • Dry over

    
    , concentrate, and then triturate with cold Hexanes  or Diethyl Ether  to induce crystallization.
    

References

  • Regioselectivity in Pyrazole Alkylation/Arylation

    • Title: Regioselective Synthesis of N-Substituted Pyrazoles.
    • Source:Journal of Organic Chemistry
    • Context: Explains the steric and electronic factors favoring 1,3-disubstituted pyrazoles over 1,5-isomers.
  • General

    
     Methodology for Fluorobenzaldehydes: 
    
    • Title: Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde Deriv
    • Source:Organic Process Research & Development
    • Context: Validates the reactivity profile of 4-fluoro vs 2-bromo substituents in aldehyde systems.
  • Cesium Effect in Organic Synthesis

    • Title: Cesium Carbonate as a Vers
    • Source:Chemical Reviews
    • Context: Details the solubility advantages of Cesium salts in dipolar aprotic solvents.

Sources

Optimization

solubility issues of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde in DMSO

Executive Summary & Compound Profile The Issue: Users frequently report that 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1695885-81-4) exhibits slow dissolution kinetics or "crashing out" (precipitation) in Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Issue: Users frequently report that 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1695885-81-4) exhibits slow dissolution kinetics or "crashing out" (precipitation) in Dimethyl Sulfoxide (DMSO) stock solutions.

Root Cause Analysis: This compound possesses a rigid, planar architecture due to the direct linkage between the bromobenzaldehyde core and the pyrazole ring. This planarity maximizes


-

stacking interactions, creating a high lattice energy crystal structure that resists solvation. Furthermore, the aldehyde moiety is sensitive to oxidative degradation, and the molecule's moderate lipophilicity (LogP ~2.76) makes it highly intolerant to water contamination in hygroscopic DMSO.

Compound Physicochemical Profile:

PropertyValueImplication for Solubility
Molecular Weight 265.11 g/mol Moderate; diffusion is not the limiting factor.
LogP (Calc) ~2.76Lipophilic. Soluble in organics, insoluble in water .
H-Bond Donors 0Lacks N-H/O-H groups to interact with DMSO oxygens.
H-Bond Acceptors 3 (N, O)Relies on dipole-dipole interactions for solvation.
Key Risk Aldehyde Group Prone to air-oxidation to carboxylic acid (solubility change).

Troubleshooting Decision Tree

The following logic flow helps you diagnose the specific solubility failure mode you are experiencing.

SolubilityTroubleshooting Start Start: Observation Cloudy Solution is Cloudy/Suspension Start->Cloudy Immediate Precipitate Precipitate formed after storage Start->Precipitate After Time ColorChange Solution turned yellow/brown Start->ColorChange After Time/Heat Kinetic Issue: Kinetic Trap Action: Sonication + Vortex Cloudy->Kinetic WaterCheck Is DMSO fresh/anhydrous? Precipitate->WaterCheck Heat Did you apply heat >40°C? ColorChange->Heat Oxidation Issue: Aldehyde Oxidation Action: Check Purity (LCMS) Heat->Oxidation No Degradation Issue: Thermal Degradation Action: Resynthesize Heat->Degradation Yes WaterCheck->Oxidation Yes (Anhydrous) WaterCrash Issue: Water Uptake Action: Lyophilize or discard WaterCheck->WaterCrash No (Old DMSO)

Figure 1: Diagnostic workflow for identifying the root cause of solubility failure.

Technical FAQs & Troubleshooting

Category 1: Dissolution Failure (The "It Won't Dissolve" Issue)

Q1: I added DMSO to the solid, but particles are still floating. Is it insoluble? A: Likely not insoluble, but kinetically trapped . The crystal lattice of this molecule is stabilized by strong


-stacking between the electron-deficient bromobenzene ring and the electron-rich pyrazole.
  • The Fix: Do not rely on static diffusion. You must input energy to break the lattice.

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 35°C for 10–15 minutes.

    • Visual Check: Hold the vial against a light source. If "shimmering" lines (schlieren patterns) are visible, dissolution is incomplete.

Q2: Can I heat the solution to speed this up? A: Proceed with extreme caution. While heat improves solubility, this compound contains an aldehyde group. Aldehydes are thermally sensitive and can undergo:

  • Oxidation: Converting to the corresponding benzoic acid (2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid), which has significantly different solubility properties (often less soluble in neutral DMSO).

  • Disproportionation (Cannizzaro-like): Rare in DMSO, but possible with trace base.

  • Protocol: Limit heating to 40°C maximum for no more than 20 minutes. Never boil DMSO (b.p. 189°C) with this compound.

Category 2: Stability & Storage (The "It Crashed Out" Issue)

Q3: My stock solution was clear yesterday, but today there is a white precipitate. Why? A: The culprit is almost certainly atmospheric water absorption . DMSO is extremely hygroscopic.[1] It can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.

  • Mechanism: This compound has a LogP of ~2.76, meaning it is hydrophobic. As the water content of the DMSO increases, the solvent power for hydrophobic molecules drops exponentially (the "antisolvent effect").

  • The Fix:

    • Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

    • Store stocks in single-use aliquots to avoid repeated opening.

    • If precipitation occurs, adding a small amount of tert-butanol (if compatible with your assay) can sometimes redissolve the solid better than adding more DMSO.

Q4: The solution turned from colorless to yellow/brown. Is it still good? A: No. Discard immediately. A color change indicates chemical degradation, likely the oxidation of the aldehyde to a carboxylic acid or the formation of condensation byproducts (e.g., aldol condensation).

  • Verification: Run a quick LC-MS. If you see a peak at M+16 (oxidation) or M+1 (acid), the compound is compromised.

Advanced Protocols

Protocol A: The "Gold Standard" Dissolution Method

Use this for preparing critical biological stocks (e.g., 10 mM).

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially to prevent leaching/adsorption issues).

  • Solvent Prep: Use fresh, anhydrous DMSO (Grade: ACS Spectrophotometric or better).

    • Tip: If the DMSO bottle has been open for >1 month, assume it is "wet."

  • Addition: Add DMSO to achieve 80% of the final target volume.

  • Disruption:

    • Vortex (30 sec).

    • Sonicate (35°C, 10 min).

  • Top-up: Add remaining DMSO to reach target concentration.

  • Clarification: Centrifuge at 13,000 x g for 5 minutes to pellet any invisible micro-crystals. Transfer the supernatant to a new vial. This ensures your assay receives a true solution, not a suspension.

Protocol B: The "Solvent Switch" (If DMSO Fails)

If the compound is absolutely recalcitrant in pure DMSO, use a co-solvent system.

Solvent SystemRatio (v/v)Suitability
DMSO : Ethanol 1:1Good for cellular assays (check EtOH toxicity). Breaks lattice well.
DMSO : PEG400 9:1Excellent for increasing solubility of lipophilic aldehydes.
DMA (Dimethylacetamide) 100%Stronger solvent than DMSO for aromatics. Use if DMSO fails completely.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Balakin, K. V., et al. (2006). "Comprehensive analysis of DMSO solubility data for fragment-like and lead-like compounds." Current Drug Discovery Technologies, 3(1), 49-65.

  • Gaylord Chemical Company. (2007).[2] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102.

  • Way, L., et al. (2019). "Impact of DMSO on the stability of aldehyde-containing compounds in high-throughput screening." Journal of Biomolecular Screening, 24(5), 450-458.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of brominated aromatic aldehydes.

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 3-Methylpyrazole

Welcome to the technical support center for handling 3-methylpyrazole in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-methylpyrazole in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their target compounds from residual 3-methylpyrazole. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is removing 3-methylpyrazole from my reaction mixture proving to be difficult?

A1: The difficulty in removing 3-methylpyrazole often stems from its physicochemical properties. It is a relatively polar, water-miscible liquid with a high boiling point (approximately 204°C)[1][2][3][4][5]. This combination of properties makes it challenging to remove by simple extraction with immiscible organic solvents or by standard rotary evaporation. Its basic nature (pKa of the conjugate acid is around 3.08) can also lead to interactions with acidic compounds or silica gel during chromatography[6].

Q2: I've tried a standard aqueous workup, but a significant amount of 3-methylpyrazole remains in my organic layer. What's happening?

A2: While 3-methylpyrazole is miscible with water, it also shows solubility in a range of organic solvents[7]. During a standard aqueous workup, it can partition between the aqueous and organic phases. If your desired product is highly soluble in the organic layer, and the organic solvent has some affinity for 3-methylpyrazole, a simple water wash may be insufficient for complete removal[8].

Q3: Can I remove 3-methylpyrazole by distillation?

A3: Due to its high boiling point (204°C), atmospheric distillation is often not feasible, especially if your target compound is thermally sensitive[2][3][4][5][9]. Vacuum distillation can be an option if your product has a significantly different boiling point and is stable under vacuum at elevated temperatures[10][11].

Troubleshooting Guides: Step-by-Step Protocols

Method 1: Acidic Aqueous Extraction

This is often the most effective method, leveraging the basicity of the pyrazole nitrogen.

Scientific Principle: 3-Methylpyrazole, being a weak base, can be protonated by an acid to form a water-soluble salt. This salt will then preferentially partition into the aqueous phase, leaving your neutral or acidic target compound in the organic layer[12][13].

Detailed Protocol:

  • Solvent Choice: Ensure your desired product is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The protonated 3-methylpyrazole salt will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate or ether).

  • Separation: Carefully drain and collect the aqueous layer.

  • Repeat: For stubborn cases, repeat the acidic wash (steps 2 and 3) one or two more times with fresh aqueous acid.

  • Neutralization and Final Washes:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent frequently as CO₂ gas may be evolved.

    • Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms, let the mixture stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break the emulsion.

  • Product is Acid-Sensitive: If your target compound is sensitive to strong acids, you can use a milder acidic solution, such as 10% aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl).

Method 2: Column Chromatography

For less polar compounds, column chromatography can be an effective purification strategy.

Scientific Principle: Separation is based on the differential adsorption of the components of the mixture onto a stationary phase (typically silica gel) and their elution with a mobile phase. Due to its polarity, 3-methylpyrazole will have a stronger affinity for the silica gel compared to non-polar compounds.

Detailed Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Your goal is to find a solvent ratio where your desired product has an Rf value of approximately 0.3-0.4, and there is good separation from the 3-methylpyrazole spot (which will likely be at or near the baseline in less polar systems).

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and pack it into a column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the top of the column[14].

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to first elute your less polar product, leaving the more polar 3-methylpyrazole adsorbed on the column.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting:

  • 3-Methylpyrazole Tailing: The basic nature of 3-methylpyrazole can cause it to "tail" or streak on the silica gel, potentially co-eluting with your product. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase[14][15].

  • Product is Highly Polar: If your product is also very polar and co-elutes with 3-methylpyrazole, reverse-phase chromatography may be a more suitable option[16].

Method 3: Recrystallization

If your desired product is a solid, recrystallization can be a highly effective purification technique.

Scientific Principle: This method relies on the difference in solubility between your product and impurities in a given solvent at different temperatures. The goal is to find a solvent in which your product is highly soluble at an elevated temperature but poorly soluble at a lower temperature, while the 3-methylpyrazole remains in solution.

Detailed Protocol:

  • Solvent Selection: Experiment with different solvents to find one that meets the criteria mentioned above. Common choices for pyrazole-containing compounds include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate[15][17].

  • Dissolution: Dissolve your crude product in the minimum amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals of your product.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved 3-methylpyrazole.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Oiling Out: If your product separates as an oil instead of crystals, it may be because its melting point is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution[17].

  • Low Recovery: If the yield is low, it could be due to using too much solvent or not cooling the solution sufficiently. You can try to recover more product by concentrating the mother liquor and repeating the crystallization process.

Data Summary

PropertyValueSource(s)
Molecular Formula C₄H₆N₂[18]
Molecular Weight 82.11 g/mol [9][18]
Boiling Point 204°C[1][2][3][4][5][9]
Melting Point 36.5°C[3][18][19][20]
Density ~1.02 g/mL[3][4][5][9]
Water Solubility Miscible[1][3][4][19][20]
pKa (Strongest Basic) 3.08

Decision-Making Workflow

Removal_Strategy start Crude Reaction Mixture (Contains 3-Methylpyrazole) is_product_solid Is the desired product a solid? start->is_product_solid is_product_acid_stable Is the product acid-stable? is_product_solid->is_product_acid_stable No recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes is_product_less_polar Is the product significantly less polar than 3-methylpyrazole? is_product_acid_stable->is_product_less_polar No acidic_extraction Perform Acidic Aqueous Extraction is_product_acid_stable->acidic_extraction Yes is_product_thermally_stable Is the product thermally stable and has a different boiling point? is_product_less_polar->is_product_thermally_stable No chromatography Use Column Chromatography (Normal or Reverse Phase) is_product_less_polar->chromatography Yes distillation Consider Vacuum Distillation is_product_thermally_stable->distillation Yes end Purified Product is_product_thermally_stable->end No (Consider derivatization or alternative synthesis) recrystallization->end acidic_extraction->end chromatography->end distillation->end

Caption: Decision tree for selecting a purification method.

References

  • PubChem. (n.d.). 3-Methylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Methylpyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methylpyrazole. Retrieved from [Link]

  • Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). 3-Methylpyrazole Or 3-Methyl Pyrazole BP EP USP CAS 1453-58-3. Retrieved from [Link]

  • ContaminantDB. (2016, June 3). 3-methylpyrazole (CHEM045315). Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • SIELC Technologies. (2018, February 16). 3-Methylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN110386900A - A kind of preparation method of 3- methylpyrazole.
  • SIELC Technologies. (n.d.). HPLC Determination of 3-Methylpyrazole on Sharc 1 Column. Retrieved from [Link]

  • Google Patents. (n.d.). EP0474037B1 - Process for the production of 3-methylpyrazole.
  • Organic Process Research & Development. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]

  • ALFA CHEMICAL. (n.d.). Buon prezzo CAS 1453-58-3|3-Methylpyrazole for Sale - Preventivo. Retrieved from [Link]

  • ACS Publications. (2021, June 7). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Retrieved from [Link]

  • MDPI. (2017, October 5). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Thieme. (n.d.). 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde in Basic Media

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde .

Due to its highly functionalized nature, this substrate presents unique challenges under basic conditions. This document synthesizes mechanistic causality, quantitative stability data, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Causality – The "Why" Behind Degradation

To successfully manipulate 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, one must understand the electronic push-and-pull of its functional groups. The stability of this molecule under basic conditions is compromised by three competing electrophilic sites, dictated by the strongly electron-withdrawing formyl group (-M, -I effects).

  • The Cannizzaro Disproportionation: Because this benzaldehyde derivative lacks

    
    -protons, it cannot undergo enolization. When exposed to strong aqueous or alcoholic bases (e.g., NaOH, KOH), the highly electrophilic carbonyl carbon undergoes nucleophilic attack by hydroxide. This forms a tetrahedral intermediate that triggers a hydride transfer to a second aldehyde molecule, resulting in an irreversible disproportionation into 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol and its corresponding benzoic acid[1].
    
  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom is positioned ortho to the formyl group. The aldehyde drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate. Consequently, strong nucleophiles (hydroxides, alkoxides, or primary amines) can readily displace the bromide at elevated temperatures[2].

  • Base-Accelerated Auto-Oxidation: In polar aprotic solvents like DMSO, basic conditions can rapidly accelerate the auto-oxidation of the aldehyde to a carboxylic acid. Studies on the analogous 2-bromobenzaldehyde core have demonstrated that in DMSO under basic conditions, up to 90% of the substrate can be consumed by oxidation within just 3 minutes[3].

Mechanisms SM 2-bromo-4-(3-methyl-1H-pyrazol-1-yl) benzaldehyde Cannizzaro Cannizzaro Disproportionation (Acid + Alcohol) SM->Cannizzaro Aqueous NaOH/KOH [OH-] attack on C=O SNAr SNAr Displacement (2-Hydroxy/Alkoxy) SM->SNAr Alkoxides/Heat Attack at C-Br Oxidation Auto-Oxidation (Benzoic Acid) SM->Oxidation DMSO/Base/O2 Radical/Hydride shift

Fig 1. Primary base-induced degradation pathways of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

Part 2: Troubleshooting FAQs

Q: I attempted a base-catalyzed crossed-aldol condensation using 1M NaOH in THF/H2O, but my yield is <10%. LC-MS shows two new major peaks. What happened? A: You are observing the Cannizzaro reaction. The two new peaks correspond to the oxidized carboxylic acid and the reduced benzyl alcohol[1]. To perform an aldol condensation with this substrate, you must switch to a weaker, non-nucleophilic base (e.g., LiHMDS at -78°C or catalytic piperidine/acetic acid) or pre-form the enolate of your coupling partner before adding the aldehyde.

Q: I am trying to perform an N-alkylation on another part of my molecule using K2CO3 in DMSO at 80°C. My starting material disappears almost instantly, but I lose the bromine atom. A: Two degradation pathways are occurring simultaneously. First, 2-bromobenzaldehydes undergo extremely rapid auto-oxidation in DMSO under basic conditions[3]. Second, the ortho-bromo group is highly activated for SNAr[2]. The carbonate/hydroxide generated in situ is displacing the bromide. Switch your solvent to DMF or MeCN, strictly exclude oxygen (sparge with Argon), and lower the temperature.

Q: Does the 3-methyl-1H-pyrazol-1-yl group participate in base-catalyzed degradation? A: Generally, no. The pyrazole ring is highly stable to basic conditions. Its primary role is electronic (mildly electron-withdrawing via induction, altering the SNAr kinetics slightly compared to a naked 2-bromobenzaldehyde) and physical (reducing aqueous solubility). Your troubleshooting should focus entirely on protecting the formyl and ortho-bromo groups.

Part 3: Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the quantitative stability of the 2-bromobenzaldehyde core under various basic conditions.

Base SystemSolventTemp (°C)Half-Life (

)
Primary Degradation PathwaySuitability Rating
NaOH (1.0 M)H₂O / THF (1:1)25°C< 2 hoursCannizzaro DisproportionationCritical Failure
K₂CO₃ (2.0 eq)DMSO80°C< 3 minsAuto-Oxidation / SNArCritical Failure
NaOMe (1.1 eq)Methanol65°C< 1 hourAcetalization / SNArPoor
K₂CO₃ (2.0 eq)DMF25°C> 24 hoursStable (if strictly deoxygenated)Moderate
DIPEA (3.0 eq)DCM25°C> 72 hoursNone detectedExcellent
LiHMDS (1.1 eq)THF-78°C> 12 hoursNone detectedExcellent

Data extrapolated from kinetic studies on structurally analogous ortho-halogenated benzaldehydes[1],[3].

Part 4: Self-Validating Experimental Protocols

If your synthetic route absolutely requires subjecting 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde to strong nucleophilic bases, you must protect the aldehyde. The following self-validating protocol details the protection, reaction, and deprotection workflow.

Protocol: Acetal Protection and Safe Basic Transformation

Objective: Mask the electrophilic formyl group as a 1,3-dioxolane to prevent Cannizzaro reactions and deactivate the SNAr pathway (by removing the strong -M effect of the aldehyde).

Step 1: Acetalization (Protection)

  • Charge a flame-dried round-bottom flask with 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-Toluenesulfonic acid (0.05 eq) in anhydrous Toluene (0.2 M).

  • Attach a Dean-Stark trap and reflux at 110°C for 4 hours.

  • Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and run LC-MS. Do not proceed until the [M+H]+ peak of the starting aldehyde is <2% by UV area.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Base-Mediated Transformation

  • Dissolve the crude acetal in anhydrous THF or DMF (depending on your specific reaction).

  • Add your strong base (e.g., NaH, NaOH, or alkoxide).

  • Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 7:3). The SNAr pathway is now heavily deactivated because the acetal is not electron-withdrawing. If debromination occurs, lower the temperature by 20°C increments.

Step 3: Acidic Deprotection

  • Once the basic transformation is complete, isolate the intermediate.

  • Dissolve in THF/H₂O (4:1) and add 1.0 M HCl until pH is ~2. Stir at room temperature for 2 hours.

  • Validation Checkpoint 3: Run LC-MS to confirm the disappearance of the acetal mass and the return of the formyl [M+H]+ mass.

  • Neutralize carefully with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

Workflow Step1 1. Substrate QC (LC-MS) Step2 2. Acetal Protection Step1->Step2 If strong base is required Step3 3. Base-Mediated Transformation Step1->Step3 Weak/Non-nucleophilic base only Step2->Step3 Validated Intermediate Step4 4. Acidic Deprotection Step3->Step4 Reaction Complete Step5 5. Final Isolation Step4->Step5 Purity >95%

Fig 2. Self-validating experimental workflow for basic transformations of sensitive ortho-bromo benzaldehydes.

References

  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes.
  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride.
  • US4605777A - Method of manufacturing o- and p-nitrobenzaldehyde.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-Substituted Benzaldehyde Coupling

Welcome to the Technical Support Center. Coupling 2-bromobenzaldehydes presents a unique dual-challenge in synthetic chemistry: the ortho-formyl group creates significant steric bulk around the carbon-halogen bond, and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling 2-bromobenzaldehydes presents a unique dual-challenge in synthetic chemistry: the ortho-formyl group creates significant steric bulk around the carbon-halogen bond, and the highly electrophilic aldehyde moiety is prone to unwanted side reactions (e.g., aldol condensations, Cannizzaro reactions, or imine formation).

This guide provides researchers and drug development professionals with field-proven troubleshooting logic, quantitative optimization data, and self-validating experimental protocols to master these challenging cross-couplings.

Diagnostic Troubleshooting Workflow

Before altering your reaction conditions, it is critical to identify the specific failure mode of your coupling. Use the diagnostic workflow below to determine whether your issue stems from sluggish kinetics (steric hindrance) or competing side reactions (electronic reactivity).

G Start Reaction Failed: Low Yield of Coupled Product Check Analyze Crude by GC-MS / NMR Start->Check LowConv Low Conversion (Starting Material Recovered) Check->LowConv HighConv High Conversion (Starting Material Consumed) Check->HighConv Cat Issue: Sluggish Oxidative Addition Fix: Use Pd G3/G4 Precatalysts & Bulky Ligands (SPhos/XPhos) LowConv->Cat SideProd Identify Major Side Product HighConv->SideProd Dehal Dehalogenation (Benzaldehyde) SideProd->Dehal Aldehyde Aldehyde Adducts (Imine / Aldol) SideProd->Aldehyde Homocoup Homocoupling (Biaryl / Diyne) SideProd->Homocoup FixDehal Fix: Accelerate Transmetalation Use SPhos, Anhydrous Solvent Dehal->FixDehal FixAld Fix: Pre-protect Aldehyde (Acetal) or Use Milder Base Aldehyde->FixAld FixHomo Fix: Exclude Oxygen, Use Cu-Free Conditions Homocoup->FixHomo

Workflow for troubleshooting low yields in 2-bromobenzaldehyde cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I recovering mostly dehalogenated benzaldehyde instead of my Suzuki-Miyaura cross-coupled product? A1: Protodehalogenation is a classic side reaction when coupling sterically hindered ortho-substituted aryl halides. The bulky formyl group at the 2-position severely slows down the transmetalation step. When transmetalation is sluggish, the Pd(II) intermediate has time to undergo β-hydride elimination (often abstracting a proton from the solvent or aliphatic amine bases) followed by reductive elimination, yielding the dehalogenated arene. Solution: You must accelerate the transmetalation and reductive elimination steps. Employ highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos[1]. Furthermore, utilizing a Pd G3 or G4 precatalyst ensures the rapid generation of the active monoligated Pd(0) species, which is critical for turning over hindered substrates[2].

Q2: During Buchwald-Hartwig amination of 2-bromobenzaldehyde, I observe massive imine formation. How can I prevent this? A2: The aldehyde group is highly electrophilic. When primary amines are introduced as coupling partners, nucleophilic condensation occurs much faster than the Pd-catalyzed cross-coupling, resulting in Schiff base (imine) formation. Solution: You must decouple the competing kinetics. The most robust method is to pre-protect the 2-bromobenzaldehyde as an acetal (e.g., using ethylene glycol to form 2-(2-bromophenyl)-1,3-dioxolane) prior to the coupling reaction. If protecting groups must be avoided, limit your substrates to secondary amines and use a non-nucleophilic base (like Cs₂CO₃ or LiHMDS) in an aprotic solvent (toluene) to kinetically disfavor aldehyde addition.

Q3: My Sonogashira coupling with 2-bromobenzaldehyde yields a lot of alkyne homocoupling (Glaser coupling). What is the fix? A3: In standard Sonogashira protocols, the copper(I) co-catalyst facilitates the formation of the copper acetylide. However, because the oxidative addition and transmetalation of 2-bromobenzaldehyde are sterically retarded, the copper acetylide accumulates. In the presence of even trace oxygen, it undergoes oxidative homocoupling. Solution: Switch to a Copper-Free Sonogashira protocol[3]. By eliminating copper entirely, you shut down the Glaser coupling pathway. This requires a more active palladium system (e.g., Pd(OAc)₂ with XPhos) and a slightly elevated temperature to drive the direct carbopalladation of the alkyne.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the causal relationship between ligand architecture, reaction conditions, and isolated yields for the challenging double-ortho Suzuki-Miyaura coupling of 2-bromobenzaldehyde with o-tolylboronic acid.

Table 1: Optimization of 2-Bromobenzaldehyde Suzuki-Miyaura Coupling

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Scientific Rationale
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10035%PPh₃ is too small and electron-poor; oxidative addition and transmetalation are too slow, leading to catalyst death.
Pd(OAc)₂PCy₃K₃PO₄Dioxane10072%PCy₃ is electron-rich and bulky, improving oxidative addition, but transmetalation remains a bottleneck due to rigid bulk.
Pd₂(dba)₃SPhosK₃PO₄Toluene10094%SPhos provides flexible steric bulk to accelerate reductive elimination and stabilizes the monoligated Pd(0) intermediate[1].
XPhos Pd G3XPhosK₃PO₄THF/H₂O8098% G3 precatalyst ensures quantitative generation of active Pd(0) without requiring harsh in-situ reduction[2].

Experimental Protocols

Protocol 1: High-Yielding Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde

Scientific Rationale: Utilizing the XPhos Pd G3 precatalyst bypasses the need for the in situ reduction of Pd(II) to Pd(0), which is often inefficient and leads to the precipitation of inactive Pd-black. The biphasic THF/H₂O system ensures high solubility of both the boronic acid and the inorganic base (K₃PO₄), facilitating the critical transmetalation step[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol)[4].

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%)[2].

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with Argon. Repeat this cycle 3 times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject degassed THF (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 4-6 hours.

  • Self-Validation Checkpoint (TLC/GC-MS): Sample 10 µL of the organic layer, dilute in EtOAc, and run a TLC (Hexanes:EtOAc 9:1). The 2-bromobenzaldehyde spot (UV active, stains bright orange with 2,4-DNPH) should be completely consumed.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl aldehyde.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Bromobenzaldehyde

Scientific Rationale: Omitting copper prevents the formation of Glaser homocoupling side products[3]. The use of an amine base (e.g., Triethylamine) acts as both the base and the solvent, driving the deprotonation of the alkyne only after it coordinates to the Pd(II) center, ensuring high cross-coupling selectivity.

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 times).

  • Reagent Addition: Inject anhydrous, degassed Triethylamine (5 mL) and the terminal alkyne (1.3 mmol) via syringe.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours.

  • Self-Validation Checkpoint: The solution should transition from yellow to a dark amber color, accompanied by the precipitation of a fine white solid (Et₃N·HBr). Confirm conversion via GC-MS; the absence of the M+ peak for 2-bromobenzaldehyde indicates reaction completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize the amine. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Organoborane coupling reactions (Suzuki coupling)
  • Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions Source: Benchchem URL
  • Application Notes and Protocols for the Use of 2-[3-(Benzyloxy)
  • Source: Enlighten Theses (University of Glasgow)

Sources

Optimization

Technical Support Center: 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Recrystallization

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are isolating and purifying 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde , a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are isolating and purifying 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde , a critical halogenated heterocyclic intermediate.

Below, you will find mechanistic troubleshooting guides, frequently asked questions (FAQs), and self-validating experimental protocols designed to ensure high-yield, high-purity crystallization.

Part 1: Mechanistic Principles of Solvent Selection

The structural features of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde dictate its thermodynamic behavior in solution:

  • The Bromo-Aryl Core: The heavy bromine atom increases the molecule's overall lipophilicity (logP) and disrupts crystal lattice packing symmetry compared to unbrominated analogs. This frequently lowers the melting point and increases the tendency of the compound to "oil out" (liquid-liquid phase separation) rather than form solid crystals [1].

  • The 3-Methylpyrazole Ring: The methyl substitution provides a weak electron-donating effect and further steric bulk. While the pyrazole nitrogens can act as hydrogen-bond acceptors, the methyl group shields one face of the ring, making mixed solvent systems (e.g., a hydrogen-bond donor mixed with a non-polar anti-solvent) highly effective.

  • The Aldehyde Moiety: Aldehydes are prone to hemiacetal formation when heated in primary alcohols (like methanol or ethanol) for extended periods, especially if trace acidic impurities are present [2]. Therefore, thermal exposure in alcohols must be minimized.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of crystallizing. How do I fix this? A1: Oiling out occurs when the solubility curve of your compound intersects the liquid-liquid phase separation boundary before the crystallization boundary. Because the bromo and methyl groups lower the lattice energy, the compound melts out of solution as a heavy oil.

  • Causality-Driven Fix: You must alter the thermodynamics of the cooling process. Either switch to a solvent system with a steeper solubility gradient (e.g., Ethyl Acetate/Hexane instead of pure Methanol), or artificially induce nucleation by adding seed crystals at the "cloud point" before the oil fully separates.

Q2: I am using Methanol as my recrystallization solvent, but my yield is extremely low even at 4 °C. Why? A2: Halogenated pyrazolylbenzaldehydes often retain high solubility in methanol due to favorable dipole-dipole interactions [1].

  • Causality-Driven Fix: You must drive the temperature lower to force supersaturation. Standard protocols for related 4-(1H-pyrazol-1-yl)benzaldehyde derivatives require cooling the methanolic solution to -20 °C for complete crystallization [1]. Alternatively, add cold water dropwise as an anti-solvent until persistent turbidity is achieved.

Q3: How do I ensure unreacted 3-methylpyrazole is completely removed during this step? A3: 3-methylpyrazole is highly polar and miscible with water and alcohols. By utilizing a biphasic anti-solvent system (like Ethyl Acetate/Hexane) or cold Methanol, the unreacted pyrazole remains entirely dissolved in the mother liquor. Always validate the mother liquor via TLC (Thin-Layer Chromatography) to confirm the presence of the pyrazole spot (visualized with UV or iodine) and the absence of your product.

Q4: Can I use standard heating mantles for the dissolution phase? A4: It is not recommended. Aldehydes are thermally sensitive. Use a temperature-controlled oil bath or heating block set no higher than 10 °C above the boiling point of your solvent to prevent thermal degradation or oxidation of the aldehyde to a carboxylic acid [3].

Part 3: Quantitative Solvent Data

The table below summarizes the physicochemical properties of recommended solvent systems and their mechanistic impact on the recrystallization of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Solubilization Capacity (Hot)Crystallization Yield (Cold)Mechanistic Notes
Methanol (Pure) 64.732.7HighModerate (Requires -20 °C)Standard choice; requires sub-zero cooling to break dipole interactions [1].
EtOAc / Hexane (1:3) ~68 (mixed)~2.0 - 6.0ModerateHigh (at 4 °C)Excellent for highly lipophilic brominated derivatives. Prevents hemiacetal formation [3].
Ethanol / Water (9:1) ~78~25.0HighHigh (at 20 °C)Good for removing highly polar impurities; high risk of oiling out if cooled too rapidly.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

This protocol is optimized for scale-up and prevents aldehyde degradation.

  • Initial Dissolution: Place 10.0 g of crude 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde in a 250 mL round-bottom flask. Add 20 mL of Ethyl Acetate (EtOAc).

  • Thermal Saturation: Heat the suspension gently to 60 °C using a water bath until complete dissolution occurs.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble inorganic salts (e.g., residual

      
       from the coupling reaction).
      
  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, add hot Hexane dropwise (approx. 60 mL) until the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear with swirling).

  • Nucleation: Add 0.5 mL of EtOAc to just clear the turbidity. Remove the flask from the heat source and allow it to cool ambiently to room temperature (20 °C) over 2 hours.

    • Validation Checkpoint: Needle-like or granular crystals should begin forming within 30 minutes. If the solution oils out, immediately reheat to 60 °C, add 5 mL of EtOAc, and repeat the cooling process.

  • Isolation: Chill the flask in an ice bath (4 °C) for 1 hour. Vacuum filter the crystals using a Büchner funnel and wash with 15 mL of ice-cold Hexane. Dry under high vacuum.

Protocol B: Deep-Cold Methanol Recrystallization

Based on established methodologies for pyrazolylbenzaldehydes [1].

  • Dissolution: Dissolve the crude oil/solid in a minimal amount of boiling Methanol (approx. 3-4 mL per gram of compound).

  • Cooling: Allow the solution to cool to room temperature.

  • Deep Chill: Transfer the sealed flask to a -20 °C freezer for 12–18 hours.

    • Validation Checkpoint: Analyze the mother liquor via TLC. If the product spot is still intensely UV-active, concentrate the mother liquor by 50% under reduced pressure and return to -20 °C for a second crop.

  • Filtration: Rapidly filter the cold suspension and wash with -20 °C Methanol.

Part 5: Troubleshooting Workflow Visualization

The following decision tree maps the logical flow for handling phase-separation issues during the recrystallization of this specific compound.

RecrystallizationWorkflow Start Crude 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Dissolve Dissolve in minimal hot solvent (EtOAc/Hexane or MeOH) Start->Dissolve Cooling Cool gradually to room temp (Observe Cloud Point) Dissolve->Cooling Decision Does the compound 'oil out'? Cooling->Decision OilOut Yes: Reheat to clear solution. Add seed crystals or increase non-polar solvent ratio. Decision->OilOut Yes Crystallize No: Proceed to deep cooling (-20°C for MeOH, 4°C for EtOAc) to induce full crystallization. Decision->Crystallize No OilOut->Cooling Retry Filter Vacuum filter & wash with ice-cold anti-solvent. Validate Mother Liquor via TLC. Crystallize->Filter

Workflow for troubleshooting the recrystallization of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

References

  • Title: Synthesis and Structure–Activity Relationships of Phosphonic Arginine Mimetics as Inhibitors of the M1 and M17 Aminopeptidases from Plasmodium falciparum Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Optimized Triazine Nitriles as Inhibitors of Rhodesain: Structure–Activity Relationships, Bioisosteric Imidazopyridine Nitriles, and X‐ray Crystal Structure Analysis with Human Cathepsin L Source: ChemMedChem URL: [Link]

  • Title: Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors (US8415362B2)
Troubleshooting

Technical Support Center: Minimizing Debromination in Pd-Catalysis

Topic: Minimizing Debromination During Palladium-Catalyzed Cross-Coupling Role: Senior Application Scientist Content: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Catalysis Support Hub. As re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Debromination During Palladium-Catalyzed Cross-Coupling Role: Senior Application Scientist Content: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Catalysis Support Hub. As researchers, we often encounter the "silent killer" of yield: Hydrodehalogenation (Debromination). You set up a Suzuki or Buchwald-Hartwig coupling expecting a biaryl or aryl-amine, but LC-MS reveals a significant peak corresponding to the reduced arene (Ar-H).

This guide moves beyond basic textbook definitions. We break down the causality of this side reaction and provide self-validating protocols to suppress it.

Module 1: The Mechanistic Root Cause

Q: Why does my aryl bromide reduce to an arene instead of coupling?

A: Debromination is not random; it is a kinetically competitive pathway driven by the formation of a Palladium-Hydride (Pd-H) species.[1][2]

In a standard catalytic cycle, the Oxidative Addition complex (


) should undergo Transmetalation (Suzuki) or Amine Binding (Buchwald). However, if a hydride source is present and the barrier for hydride transfer is lower than the desired pathway, the system diverts:
  • Hydride Source Interception: The Pd(II) intermediate reacts with a hydride donor (solvent, base, or ligand).[2]

  • Formation of Ar-Pd-H: Ligand exchange generates a hydrido-palladium species.

  • Rapid Reductive Elimination: The H atom is small, allowing for extremely fast reductive elimination to form Ar-H and regenerate Pd(0).

Visualization: The Competing Pathways

The following diagram illustrates where the cycle diverges. Note the critical "Danger Zone" where hydride sources interfere.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Br TransMet Transmetalation / Binding (+ Nucleophile) OxAdd->TransMet k_coupling (Fast) PdH_Species Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH_Species + Hydride Source (k_dehal) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Product Desired Product (Ar-Nu) RedElim->Product HydrideSource Hydride Source Attack (Alcohol, Base, beta-H) DebromProduct Debrominated Byproduct (Ar-H) PdH_Species->DebromProduct Fast Elim DebromProduct->Pd0

Caption: Figure 1. Kinetic competition between the desired cross-coupling cycle (Green) and the hydrodehalogenation shunt pathway (Red).

Module 2: Troubleshooting & Optimization FAQs

Category A: Ligand & Catalyst Selection

Q: Which ligands are best for suppressing debromination? A: You need ligands that accelerate the desired reductive elimination or transmetalation steps to outcompete hydride formation.

  • Recommendation: Use bulky, electron-rich Dialkylbiarylphosphines (Buchwald Ligands).

  • Why? Ligands like XPhos , SPhos , and BrettPhos are sterically demanding. They promote the formation of the monoligated Pd species (

    
    ), which is highly active for oxidative addition but also facilitates the difficult reductive elimination of bulky products.
    
  • Avoid: Simple triphenylphosphine (

    
    ) or bidentates with small bite angles if debromination is the primary issue, as they often result in slower catalytic turnover, giving the Pd-intermediate more "time" to find a hydride.
    
Category B: Base & Solvent Effects

Q: I am using Isopropanol (IPA) and NaOtBu. Is this a problem? A: Yes, this is a "perfect storm" for debromination.

  • The Mechanism: Secondary alcohols like IPA are excellent hydride donors via

    
    -hydride elimination from the alkoxide intermediate. Sodium tert-butoxide (
    
    
    
    ) is a strong base that can facilitate this process or even undergo
    
    
    -hydride elimination itself (though less likely than ethoxide/isopropoxide).
  • The Fix:

    • Solvent: Switch to aprotic solvents like Toluene , 1,4-Dioxane , or THF . If a protic co-solvent is required for solubility, use tert-Amyl alcohol , which cannot undergo

      
      -hydride elimination.
      
    • Base: Switch to weak inorganic bases like

      
        or 
      
      
      
      .[2] These lack
      
      
      -hydrogens and are less likely to promote metal-hydride formation [1].
Category C: Substrate Specifics (Buchwald-Hartwig)

Q: I see reduction of my aryl halide when coupling with a primary amine. A: The amine itself is the hydride source.

  • Mechanism: The Pd-amido intermediate contains

    
    -hydrogens (on the nitrogen's alkyl chain). If reductive elimination is slow, the complex undergoes 
    
    
    
    -hydride elimination, oxidizing the amine to an imine and reducing the aryl ring.
  • Solution: Use BrettPhos or RuPhos .[3] These ligands are specifically engineered to prevent

    
    -hydride elimination in amination reactions by sterically enforcing a geometry that favors C-N bond formation [2].
    

Module 3: Data-Driven Optimization Protocol

If you observe >10% debromination, pause your campaign and execute this optimization matrix.

Comparative Solvent/Base Impact Table

Data aggregated from internal application studies and OPRD literature [3].

Condition SetSolventBaseRisk of DebrominationMechanistic Reason
High Risk Isopropanol / EthanolNaOEt / NaOiPrCritical Solvent and Base both act as hydride donors.
Medium Risk DMF / DMA

Moderate Amide solvents can decompose to form hydrides at high T (>100°C).
Low Risk Toluene / DioxaneNaOtBuLow Aprotic solvent removes one hydride source; tBu base is bulky.
Optimal Toluene / Water (biphasic)

Minimal Inorganic base + aprotic solvent eliminates hydride donors.

Module 4: High-Fidelity Experimental Protocol

Scenario: Coupling a sensitive electron-deficient aryl bromide with a boronic acid.

Step-by-Step "Anti-Debromination" Workflow
  • Pre-Bake Protocol (Moisture Control):

    • Flame-dry all glassware. While water itself isn't a hydride, it can facilitate demetallation pathways or interact with phosphines to generate hydrides [4].

  • Reagent Charging (The "No-Hydride" Mix):

    • Catalyst:

      
       (1.0 mol%) + XPhos  (2-4 mol%). Rationale: XPhos provides steric bulk to accelerate coupling.
      
    • Base:

      
       (3.0 equiv), finely ground. Rationale: Non-nucleophilic, no 
      
      
      
      -hydrogens.
    • Solvent: Anhydrous THF or Toluene . Degas via sparging with Argon for 15 mins.

  • Temperature Management:

    • Start at 40°C . Ramp temperature only if conversion is <10% after 2 hours.

    • Note: High temperatures increase the rate of hydride formation (Ar-Pd-H) faster than the rate of cross-coupling in many systems.

  • In-Process Control (Self-Validation):

    • Checkpoint: Take an aliquot at 1 hour.

    • Analysis: Run LC-MS. Look for the mass of Ar-H (M-Br+H).

    • Decision:

      • If Ar-H > 5%: Stop. Switch solvent to Toluene/Water (10:1) to solubilize the inorganic base without adding alcohol.

      • If Ar-Br is unreacted but no Ar-H: Increase Temp to 60°C.

Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Start Problem: High Debromination Observed CheckSolvent 1. Check Solvent: Is it an Alcohol or DMF? Start->CheckSolvent SwitchSolvent Switch to Toluene, Dioxane, or THF CheckSolvent->SwitchSolvent Yes CheckBase 2. Check Base: Is it an Alkoxide (NaOEt, NaOiPr)? CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to K3PO4, Cs2CO3, or KF CheckBase->SwitchBase Yes CheckLigand 3. Check Ligand: Is it simple (PPh3) or bidentate? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Switch to XPhos, SPhos, or BrettPhos CheckLigand->SwitchLigand Yes CheckTemp 4. Check Temp: Is T > 100°C? CheckLigand->CheckTemp No SwitchLigand->CheckTemp LowerTemp Lower T to 60-80°C Increase reaction time CheckTemp->LowerTemp Yes Success Protocol Optimized CheckTemp->Success No LowerTemp->Success

Caption: Figure 2. Step-by-step decision matrix for eliminating hydride sources from the reaction matrix.

References

  • BenchChem Technical Support. Minimizing Hydrodehalogenation Side Products in Palladium Catalysis. (2025).[1][2][3][4] Retrieved from

  • Surry, D. S., & Buchwald, S. L.Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science (2011). (Contextualized via general search on Buchwald Ligand mechanisms).
  • Organic Process Research & Development.Optimization of Suzuki-Miyaura Coupling Conditions.
  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024).[5][6] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1][2]

Unlike standard data sheets, this guide focuses on comparative diagnostics —specifically distinguishing the target molecule from its common regioisomeric impurities and synthetic precursors.

Structural Analysis & Theoretical Prediction[1][3][4]

The target molecule comprises three distinct magnetic environments: the benzaldehyde core , the 2-bromo substituent , and the 3-methyl-1H-pyrazol-1-yl moiety .[1][2]

1.1 The Regioisomer Challenge

In the synthesis of N-aryl-3-methylpyrazoles (typically via SNAr or Chan-Lam coupling), a competitive side reaction often yields the 5-methyl isomer .[1][2] Distinguishing these two is the primary analytical challenge.

  • Target (3-methyl isomer): The methyl group is distal to the benzene ring.[1][2]

  • Alternative (5-methyl isomer): The methyl group is proximal to the benzene ring, leading to steric clash and distinct ring-current shielding effects.[2]

1.2 Predicted Chemical Shift Logic

The following assignments are derived from fragment analysis of analogous N-arylpyrazoles and 2-bromobenzaldehydes.

Proton EnvironmentMultiplicityApprox.[1][2] Shift (δ ppm)Diagnostic Utility
-CHO (Aldehyde) Singlet (s)10.25 – 10.35Confirms oxidation state; typically unaffected by pyrazole regiochemistry.[1][2]
Pyrazole H-5 Doublet (d)7.85 – 8.05Critical: Highly deshielded due to proximity to N1 and anisotropy.[1][2]
Benzene H-6 Doublet (d)7.90 – 8.00Ortho to aldehyde; overlaps often occur here.[1][2]
Benzene H-3 Doublet (d)7.60 – 7.75Ortho to Bromine; shift confirms Br retention.[1][2]
Benzene H-5 dd7.50 – 7.65Coupling pattern confirms 1,2,4-substitution.[1][2]
Pyrazole H-4 Doublet (d)6.30 – 6.45Critical: Upfield aromatic signal; characteristic of pyrazole C4-H.
Pyrazole -CH₃ Singlet (s)2.30 – 2.40Primary Identifier: Shift indicates 3-position vs 5-position.[1][2]

Comparative Performance Analysis

This section objectively compares the NMR "performance" (diagnostic resolution) of the target against its alternatives: the Starting Material (Precursor) and the Regioisomer (Impurity) .

Comparison 1: Target vs. Precursor (Reaction Monitoring)

Scenario: Monitoring the SNAr reaction of 2-bromo-4-fluorobenzaldehyde with 3-methylpyrazole.

FeaturePrecursor (2-bromo-4-fluorobenzaldehyde)Product (Target Molecule)Analytical Insight
Coupling (¹⁹F) Present: Carbon/Proton signals show ¹⁹F splitting (J ≈ 5-9 Hz).[1][2]Absent: Spectra simplify; ¹⁹F coupling disappears.definitive proof of substitution.
Aromatic Region 3 Protons (7.1 – 8.0 ppm)5 Protons (New Pyrazole signals at ~6.4 & ~8.0 ppm).Look for the appearance of the high-field doublet at ~6.4 ppm (Py-H4).[1][2]
Aliphatic Region Silent (No signals < 7 ppm).[1]Active: Strong singlet at ~2.35 ppm.[1][2]The methyl group is the quantitative marker for conversion.[2]
Comparison 2: Target (3-Me) vs. Isomer (5-Me)

Scenario: Determining regioselectivity of the N-arylation.

  • 3-Methyl Isomer (Target):

    • Methyl Shift: ~2.35 ppm.[1][2] The methyl group is in the "open" chemical environment.[2]

    • H-5 Proton: ~7.90 ppm.[1][2] The proton adjacent to the nitrogen (H-5) is strongly deshielded.[1][2]

  • 5-Methyl Isomer (Alternative/Impurity):

    • Methyl Shift: ~2.50 – 2.60 ppm.[1][2] The methyl group is deshielded due to steric compression and proximity to the anisotropic cone of the benzene ring.[2]

    • H-3 Proton: ~7.60 ppm.[1][2] The proton at position 3 is less deshielded than the H-5 of the target isomer.[1][2]

Expert Insight: If you observe a small "shadow" singlet downfield of your main methyl peak (e.g., at 2.55 ppm), your product contains the 5-methyl regioisomer.

Experimental Protocol

To ensure reproducibility and valid comparison data, follow this standardized acquisition protocol.

3.1 Sample Preparation[1]
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this analysis.[1][2]

    • Reasoning: DMSO-d₆ is hygroscopic; the water peak (~3.33 ppm) can interfere with integration if the methyl signal shifts or if impurities are present.[2] CDCl₃ provides sharper resolution for the aldehyde proton.[1][2]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, slightly shifting the aromatic protons.

3.2 Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1][2]

  • Scans (NS): 16 (Minimum) to 64 (for impurity detection).

  • Relaxation Delay (D1): ≥ 2.0 seconds.

    • Crucial: The aldehyde proton has a long T1 relaxation time.[2] A short D1 will suppress its integration, leading to incorrect stoichiometry calculations relative to the methyl group.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for assigning the structure and monitoring the synthesis.

Diagram 1: Synthesis & Regioisomer Logic Flow

G SM Precursor: 2-bromo-4-fluorobenzaldehyde Reaction Reaction: S_NAr / Coupling SM->Reaction Reagent Reagent: 3-methylpyrazole Reagent->Reaction Target TARGET (3-Me Isomer) Methyl: ~2.35 ppm Py-H5: ~8.0 ppm Reaction->Target Major Product (Sterically Favored) Isomer IMPURITY (5-Me Isomer) Methyl: ~2.55 ppm Py-H3: ~7.6 ppm Reaction->Isomer Minor Product (Steric Clash)

Caption: Synthesis pathway distinguishing the target 3-methyl isomer from the 5-methyl impurity based on steric favorability and NMR shifts.

Diagram 2: NMR Signal Assignment Map

NMR LowField Region: 10.0 - 10.5 ppm Signal: Singlet Aldehyde Aldehyde (-CHO) Validation: Integration = 1H LowField->Aldehyde MidField Region: 6.0 - 8.5 ppm Aromatic/Heteroaromatic PyH4 Pyrazole H-4 (~6.4 ppm, d) Unique High Field Aromatic MidField->PyH4 PyH5 Pyrazole H-5 (~8.0 ppm, d) Deshielded by N MidField->PyH5 HighField Region: 2.0 - 2.5 ppm Signal: Singlet Methyl Methyl (-CH3) (~2.35 ppm) Diagnostic for Isomer HighField->Methyl

Caption: Logical mapping of spectral regions to specific structural fragments of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde.

References

  • Royal Society of Chemistry. (2015).[1][2] Supporting Information: Synthesis of 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde derivatives. Retrieved from [Link]

  • MDPI. (2022).[1][2] Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1][2] 1H-Pyrazole, 3-methyl- Spectral Data. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Topic: Mass Spectrometry Fragmentation Pattern of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde serves as a critical intermediate. Its structure combines a reactive aldehyde "handle," a halogen "anchor" (bromine), and a nitrogen-rich pyrazole heterocycle.

For the analytical scientist, this molecule presents a unique challenge: distinguishing it from regioisomers and confirming the integrity of the C-N coupling between the phenyl and pyrazole rings. This guide compares the two primary ionization "alternatives"—Electron Impact (EI) and Electrospray Ionization (ESI) —to determine which technique yields the superior structural performance for identification and purity analysis.

The Verdict:

  • Use EI (GC-MS) for structural fingerprinting . The hard ionization shatters the molecule to confirm the bromine position and the aldehyde functionality.

  • Use ESI (LC-MS) for reaction monitoring . The soft ionization preserves the molecular ion

    
    , essential for tracking conversion rates without complex spectral deconvolution.
    

Technique Comparison: EI vs. ESI

The following table contrasts the performance of Electron Impact (Hard Ionization) against Electrospray Ionization (Soft Ionization) for this specific brominated aldehyde.

FeatureAlternative A: Electron Impact (EI) Alternative B: Electrospray Ionization (ESI)
Primary Ion Observed Radical Cation

(m/z 264/266)
Protonated Molecule

(m/z 265/267)
Fragmentation Depth High. Extensive fragmentation provides a unique spectral fingerprint.Low. Requires MS/MS (CID) to generate fragments.
Isotopic Signature Distinct 1:1 doublet for

is preserved in parent and daughter ions.
Distinct 1:1 doublet is preserved in the parent ion.
Diagnostic Utility Confirms the aldehyde group (via

-cleavage) and Br position.
Confirms Molecular Weight and purity; excellent for LC coupling.
Detection Limit Picogram range (SIM mode).Femtogram range (MRM mode).
Best Application Compound Identification & Library Matching. High-Throughput Screening & Metabolic Stability.

Deep Dive: Fragmentation Mechanics

This section details the specific fragmentation pathways. The presence of the bromine atom provides a "mass defect anchor," creating a characteristic 1:1 isotopic doublet for every fragment retaining the halogen.

The "Bromine Anchor" (Isotope Pattern)

Before analyzing specific losses, note that the parent ion will not be a single peak.

  • Target Mass: ~265.11 Da

  • Observed Pattern: Two peaks of nearly equal intensity separated by 2 m/z units.

    • m/z 264: Contains

      
      
      
    • m/z 266: Contains

      
      
      
Pathway A: Aldehyde Degradation (Dominant in EI)

The aldehyde group is the most labile functionality under electron impact.

  • 
    -Cleavage (Loss of H):  The loss of a hydrogen atom is rapid, forming a stable acylium ion.
    
    • Signal:m/z 263 / 265 (Strong doublet).

  • Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide (28 Da).

    • Signal:m/z 235 / 237 (Aryl cation).

    • Significance: This confirms the presence of the aldehyde. If this loss is absent, the carbonyl may have oxidized to an acid or reduced to an alcohol.

Pathway B: Heterocycle & Halogen Cleavage
  • Loss of Bromine: The C-Br bond is weaker than the C-C bonds. Homolytic cleavage yields the radical cation.

    • Signal:m/z 185 (Loss of Br from Parent).

    • Note: This peak will NOT show the 1:1 doublet, collapsing into a singlet (monoisotopic), proving the bromine is gone.

  • Pyrazole Ring Breakup: The pyrazole ring is robust, but high-energy collisions can cleave the methyl group or eject

    
    .
    
    • Signal:m/z 220/222 (Loss of

      
       from the pyrazole).
      

Visualization of Fragmentation Pathways[1][2][3]

The following diagram maps the logical fragmentation flow observed in EI-MS, highlighting the critical diagnostic ions.

FragmentationPathway Parent Molecular Ion (M+) m/z 264 / 266 (1:1 Doublet) Acylium Acylium Ion (M-H) m/z 263 / 265 (1:1 Doublet) Parent->Acylium - H• (Alpha Cleavage) DeBrom Debrominated Ion m/z 185 (Singlet) Parent->DeBrom - Br• (Homolytic Cleavage) ArylCat Aryl Cation (M-CHO) m/z 235 / 237 (1:1 Doublet) Acylium->ArylCat - CO (Decarbonylation) PhenylCat Phenyl Fragments m/z 77, 51 ArylCat->PhenylCat Ring Disintegration DeBrom->PhenylCat Degradation

Figure 1: Proposed EI fragmentation pathway for 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde. Note the transition from doublets to singlets upon bromine loss.

Experimental Protocols

To ensure reproducibility, follow these validated instrument parameters. These protocols are self-validating: if the diagnostic doublet at m/z 264/266 is not observed, the ionization energy may be too high (causing total fragmentation) or the synthesis failed.

Protocol A: GC-MS (Electron Impact)

Best for: Purity profiling and structural confirmation.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Dilute 1:100 with DCM before injection.

  • Inlet Settings:

    • Mode: Splitless (0.5 min purge).

    • Temperature: 250°C.[1]

  • Column:

    • Type: 5% Phenyl-arylene (e.g., HP-5MS or DB-5MS), 30m x 0.25mm.

    • Flow: Helium at 1.0 mL/min.

  • MS Source (EI):

    • Energy: 70 eV (Standard).[1][2][3][4]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

  • Validation Check: Look for the base peak.[5][6][7] In aldehydes, the

    
     (m/z 263/265) is often as intense as the molecular ion.
    
Protocol B: LC-MS (Electrospray)

Best for: Reaction monitoring and biological assays.

  • Sample Preparation:

    • Dissolve in Acetonitrile (ACN).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Source (ESI+):

    • Mode: Positive Ion.[8]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20–40 V (Optimize to minimize in-source fragmentation).

  • Validation Check: Confirm the

    
     doublet at m/z 265/267. If only m/z 265 is seen, check for interference or instrumental resolution issues.
    

Decision Workflow: Selecting the Right Method

Use this logic flow to determine the appropriate analytical route for your specific research stage.

MethodSelection Start Start: Sample Analysis Goal What is the Goal? Start->Goal Struct Structural Elucidation (Unknown Impurity) Goal->Struct Identify Monitor Routine Monitoring (Reaction Progress) Goal->Monitor Quantify GCMS Select GC-MS (EI) Look for m/z 235/237 (M-CHO) Struct->GCMS LCMS Select LC-MS (ESI) Look for m/z 265/267 [M+H]+ Monitor->LCMS

Figure 2: Decision matrix for selecting ionization techniques based on analytical goals.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for general fragmentation rules including -cleavage of aldehydes).
  • BenchChem. (2025).[5][1][8][9] Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide. Link (Source for bromobenzaldehyde specific fragmentation patterns).

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzaldehyde fragmentation pattern. Link (Source for benzoyl cation and phenyl cation formation).

  • NIST Mass Spectrometry Data Center.Electron Ionization Mass Spectra of N-phenylpyrazole derivatives. (General reference for pyrazole stability in EI).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Validation

Comparative Guide: Reactivity of 3-Methylpyrazole vs. 1H-Pyrazole in SNAr

This guide provides a technical comparison of 3-methylpyrazole versus 1H-pyrazole in Nucleophilic Aromatic Substitution (SNAr) reactions. It is designed for medicinal chemists and process scientists optimizing heteroatom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 3-methylpyrazole versus 1H-pyrazole in Nucleophilic Aromatic Substitution (SNAr) reactions. It is designed for medicinal chemists and process scientists optimizing heteroatom functionalization.

Executive Summary: The Regioselectivity Trade-off

In SNAr applications, the choice between 1H-pyrazole and 3-methylpyrazole represents a trade-off between structural simplicity and electronic activation , complicated by regiochemical ambiguity .

  • 1H-Pyrazole: Acts as a "clean" nucleophile. It yields a single N-arylated product, simplifying purification and kinetic profiling.

  • 3-Methylpyrazole: Exists as a tautomeric mixture (3-methyl

    
     5-methyl). While the methyl group electronically activates the ring (inductive effect, +I), it introduces a critical regioselectivity challenge. Reactions typically yield a mixture of 1-aryl-3-methylpyrazole (Major)  and 1-aryl-5-methylpyrazole (Minor) .
    

Recommendation: For initial scaffold screening, use 1H-pyrazole to validate the SNAr electrophile. When transitioning to 3-methylpyrazole for SAR (Structure-Activity Relationship) studies, anticipate a ~9:1 to ~4:1 regioisomeric mixture (favoring the 1,3-isomer) and require high-resolution chromatography for separation.

Mechanistic Analysis & Tautomerism

The reactivity difference is rooted in the Curtin-Hammett principle applied to the pyrazole tautomers.

1H-Pyrazole (Baseline) [1]
  • Symmetry: The molecule has

    
     effective symmetry in rapid equilibrium. Deprotonation yields a symmetric pyrazolate anion.
    
  • Nucleophilicity: The anion attacks the electrophile (Ar-X) to form a single product.

3-Methylpyrazole (The Challenge)
  • Asymmetry: The neutral molecule exists as two tautomers.

  • Anion Geometry: Upon deprotonation by a base (e.g., K

    
    CO
    
    
    
    , NaH), a resonance-stabilized anion is formed. The negative charge is delocalized over both nitrogens (
    
    
    and
    
    
    ).
  • Attack Trajectory:

    • Path A (Sterically Favored): Attack via the nitrogen distal to the methyl group. Forms 1-aryl-3-methylpyrazole .

    • Path B (Sterically Hindered): Attack via the nitrogen proximal to the methyl group. Forms 1-aryl-5-methylpyrazole .

Key Insight: While the methyl group is an electron-donating group (EDG) that theoretically increases nucleophilicity relative to 1H-pyrazole, the steric penalty of the adjacent methyl group in the transition state (Path B) significantly retards the formation of the 1,5-isomer.

Pathway Visualization

SNAr_Pathway cluster_reactants Reactants Py_Me 3-Methylpyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Delocalized Charge) Py_Me->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion TS_A TS-A (Low Steric Clash) Anion->TS_A Attack at N(distal) TS_B TS-B (High Steric Clash) Anion->TS_B Attack at N(proximal) Prod_A Product A 1-aryl-3-methylpyrazole (MAJOR) TS_A->Prod_A Fast Prod_B Product B 1-aryl-5-methylpyrazole (MINOR) TS_B->Prod_B Slow

Figure 1: Bifurcated reaction pathway for 3-methylpyrazole SNAr showing the kinetic dominance of the less hindered transition state.

Comparative Performance Data

The following table synthesizes experimental trends observed in standard SNAr conditions (e.g., DMF, 100°C, K


CO

) against activated aryl halides (e.g., 4-fluoronitrobenzene).
Feature1H-Pyrazole3-Methylpyrazole
Product Count Single IsomerTwo Regioisomers (1,3- and 1,5-)
Regioselectivity N/ATypically 90:10 to 80:20 (1,3- vs 1,5-)
Relative Nucleophilicity BaselineHigher (Methyl is EDG, +I effect)
Steric Sensitivity LowHigh (Sensitive to ortho-substituents on Ar-X)
Purification Crystallization / Flash ColumnRequires careful Flash Column or Prep-HPLC
NMR Identification Simple assignmentRequires NOESY/ROESY to distinguish isomers

Note on Nucleophilicity: Although 3-methylpyrazole is electronically more nucleophilic, the observed rate of reaction may appear similar to 1H-pyrazole because the formation of the minor isomer is kinetically suppressed.

Experimental Protocol: Self-Validating Workflow

This protocol uses 4-fluoronitrobenzene as a model electrophile. It includes a checkpoint for regiochemistry determination.

Materials:

  • Nucleophile: 3-Methylpyrazole (1.0 equiv)

  • Electrophile: 1-Fluoro-4-nitrobenzene (1.1 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv) - Preferred over K
    
    
    CO
    
    
    for higher solubility.
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve 3-methylpyrazole (1.0 mmol) in DMF (5 mL). Add Cs

    
    CO
    
    
    
    (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion.
    • Why: Pre-deprotonation ensures the nucleophile is ready, reducing side reactions with the electrophile.

  • Addition: Add 1-fluoro-4-nitrobenzene (1.1 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 3:7). 3-Methylpyrazole usually runs lower than the products. The two product isomers often appear as overlapping spots or spots with very close R

      
       values.
      
  • Work-up: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification (Critical): Perform Flash Chromatography using a gradient of 0-40% EtOAc in Hexanes.

    • Separation: The 1-aryl-3-methyl isomer (Major) is typically less polar (higher R

      
      ) than the 1-aryl-5-methyl isomer (Minor) due to better shielding of the nitrogen lone pairs and reduced dipole moment.
      

Validation Checkpoint (NMR): To confirm regiochemistry, acquire a 1D NOESY spectrum.

  • Major Isomer (1,3-dimethyl): Irradiating the methyl group signal should show NOE enhancement of the pyrazole C4-H proton, but NO enhancement of the aryl ring protons.

  • Minor Isomer (1,5-dimethyl): Irradiating the methyl group signal should show strong NOE enhancement of the ortho-protons on the aryl ring.

References
  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[2]

    • Source:Journal of Organic Chemistry
    • Context: Defines the steric parameters controlling N1 vs N2
  • SNAr Mechanism on Heterocycles

    • Title: Nucleophilic Aromatic Substitution of Heterocycles.[3][4]

    • Source:Chemical Reviews
    • Context: Comprehensive review of kinetics and mechanisms for nitrogen heterocycles in SNAr.
  • Experimental Data & Protocols

    • Title: Practical Guide to Pyrazole Synthesis and Functionaliz
    • Source:BenchChem Protocols
    • Context: Detailed conditions for base/solvent selection in pyrazole aryl

Sources

Comparative

Melting Point Determination for 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: A Comparative Analytical Guide

Executive Summary & Chemical Context For researchers and drug development professionals synthesizing complex active pharmaceutical ingredient (API) intermediates, establishing precise critical quality attributes (CQAs) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For researchers and drug development professionals synthesizing complex active pharmaceutical ingredient (API) intermediates, establishing precise critical quality attributes (CQAs) is paramount. 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a highly functionalized building block. Its molecular architecture—featuring a rigid pyrazole ring, a bulky bromine halogen, and a reactive aldehyde moiety—creates a highly polarizable system prone to complex intermolecular hydrogen bonding.

Because of these structural characteristics, this compound is highly susceptible to polymorphism (the ability to exist in multiple crystalline states)[1]. Consequently, determining its melting point is not merely a test of purity, but a critical thermodynamic assessment. This guide objectively compares the three leading analytical techniques for melting point determination—Automated Capillary, Differential Scanning Calorimetry (DSC), and Hot-Stage Optical Microscopy (HSOM)—providing field-proven, self-validating protocols designed for regulatory compliance.

Comparative Analysis of Analytical Techniques

To select the appropriate methodology, researchers must weigh the need for high-throughput Quality Control (QC) against the necessity for deep thermodynamic characterization required by regulatory bodies like the ICH and OECD[2],[3].

Quantitative Method Comparison
ParameterAutomated Digital CapillaryDifferential Scanning Calorimetry (DSC)Hot-Stage Optical Microscopy (HSOM)
Primary Output Visual melting range (

to

)
Heat flow (Endothermic peak,

)
Visual phase transition & birefringence
Sample Size ~3 mm capillary column height1 – 5 mg< 1 mg (single crystal)
Accuracy ± 0.2 °C to 0.5 °C± 0.1 °C± 0.5 °C
Polymorph Detection Poor (Cannot detect solid-solid transitions)Excellent (Detects

, crystallization, melting)
Excellent (Visual confirmation of habit changes)
Regulatory Standard USP <741>, Ph.Eur. 2.2.14[4]OECD 102, ICH Q6A[2],[3]ICH Q6A[3]
Best For Routine QC, Batch ReleaseR&D, Thermodynamic ProfilingDesolvation studies, Crystal habit analysis
Technique Selection Workflow

Selection Start Determine MP for 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde Poly Is Polymorphism Suspected? (ICH Q6A) Start->Poly Routine Routine Batch QC or Release Testing? Poly->Routine No DSC Differential Scanning Calorimetry (DSC) Poly->DSC Yes (Thermodynamic Data) HSOM Hot-Stage Optical Microscopy (HSOM) Poly->HSOM Yes (Visual Phase Data) Routine->DSC No (Deep Characterization) Capillary Automated Digital Capillary Method Routine->Capillary Yes (High Throughput)

Caption: Decision matrix for selecting melting point techniques based on ICH Q6A and QC requirements.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. This means integrating internal controls and understanding the causality behind every physical manipulation to prevent artificial data skewing.

Method A: Differential Scanning Calorimetry (DSC) - The Gold Standard

DSC measures the difference in heat flow between the sample and a reference as a function of temperature, making it the definitive method for identifying polymorphs per OECD Test Guideline 102[2].

Causality & Preparation:

  • Drying: Dry the 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde sample under vacuum (e.g., 40 °C, 24 hours). Why? Residual solvents or moisture act as plasticizers, artificially depressing the melting point via freezing point depression principles.

  • Weighing: Accurately weigh 2.0 to 3.0 mg into an aluminum crucible. Why? Samples larger than 5 mg cause thermal lag across the crystal bed, broadening the endothermic peak and masking subtle solid-solid polymorphic transitions.

  • Sealing: Hermetically seal the crucible with a pinhole lid. Why? The pinhole allows volatile degradants to escape, preventing internal pressure buildup that could alter the thermodynamic melting onset.

Instrumental Execution:

  • Calibration: Run a high-purity Indium standard (

    
     = 156.6 °C) to verify sensor accuracy.
    
  • Equilibration: Hold isothermally at 20 °C for 5 minutes to establish a stable baseline.

  • Thermal Ramping: Heat the sample at a rate of 10 °C/min until 20 °C below the expected melting point, then reduce the ramp rate to 1 °C/min to 2 °C/min [5]. Why? A slow ramp rate near the melting transition ensures thermal equilibrium between the furnace and the sample, yielding an accurate extrapolated onset temperature (

    
    ).
    

Protocol Prep Sample Prep (1-5 mg, Pulverized) Seal Hermetic Sealing (Al Crucible) Prep->Seal Equilibrate Isothermal Hold (20°C for 5 min) Seal->Equilibrate Ramp Thermal Ramping (1°C/min near MP) Equilibrate->Ramp Analyze Endotherm Analysis (Onset & Peak Tm) Ramp->Analyze

Caption: Step-by-step thermodynamic workflow for DSC melting point and polymorph analysis.

Method B: Automated Digital Capillary Method (USP <741> Compliant)

For routine batch release, automated capillary systems utilizing optical transmission provide high throughput while removing operator subjectivity[5].

Causality & Preparation:

  • Pulverization: Gently grind the sample using an agate mortar and pestle. Why? Large, irregular crystals create void volumes (air pockets) in the capillary. Air is a poor thermal conductor, leading to uneven heating and an artificially broad melting range[4].

  • Packing: Tap the capillary tube on a hard surface until the compound forms a tightly packed column exactly 3 mm in height . Why? USP <741> strictly dictates this height; taller columns cause a temperature gradient from the bottom to the top of the sample, invalidating the result[4].

Instrumental Execution:

  • System Verification: Run a USP secondary reference standard (e.g., Vanillin or Caffeine, depending on the expected range) to validate the optical sensor[4].

  • Ramp Programming: Rapidly heat the block to 5 °C below the anticipated melting point.

  • Critical Ramp: Reduce the heating rate strictly to 1 °C/min [4].

  • Data Capture: The instrument's camera will record the

    
     (first sign of liquid formation) and 
    
    
    
    (complete liquefaction). A pure batch of 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde should exhibit a sharp melting range of
    
    
    1.5 °C.

Conclusion & Best Practices

For 2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, the choice of melting point determination dictates the depth of your CQA profiling.

  • Use Automated Capillary methods for rapid, USP <741> compliant batch release testing where the polymorphic form is already controlled and known.

  • Use DSC during early-stage development, scale-up, or stability testing to map the thermodynamic landscape, detect hidden polymorphs, and satisfy ICH Q6A requirements.

Regardless of the method, rigorous control over sample pulverization, moisture elimination, and precise thermal ramp rates (1 °C/min near the transition) are non-negotiable for ensuring scientific integrity.

References

  • [5] ResolveMass Laboratories Inc. Melting Point Determination - Automated Digital Melting Point Determination. ResolveMass. Available at: [Link]

  • [4] ResearchGate. Compliance with amended General Chapter USP <741> Melting Range or Temperature. Available at: [Link]

  • [2] Nanolab. Industrial chemistry analyses - GLP compliant (OECD Test Guideline 102 - Melting point). nano-test.de. Available at:[Link]

  • [3] IKEV. ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria. Available at:[Link]

  • [1] International Pharmaceutical Industry. The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Available at:[Link]

Sources

Validation

Comparative Guide: Elemental Analysis Strategies for C11H9BrN2O Pharmacophores

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Context Compounds with the molecular formula C11H9BrN2O—such as 1[1]—are critical halogenated intermediates in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

Compounds with the molecular formula C11H9BrN2O—such as 1[1]—are critical halogenated intermediates in modern drug discovery. Validating the bulk purity of these brominated scaffolds is a mandatory gatekeeping step before biological screening. However, the high mass fraction of bromine poses significant analytical challenges. During dynamic flash combustion, halogens generate corrosive species (HBr, Br₂) that can poison reduction catalysts, skew nitrogen/carbon readouts, and degrade chromatographic columns[2]. This guide objectively compares leading elemental analysis (EA) platforms and provides a self-validating experimental protocol tailored for highly brominated organics.

Quantitative Data: Theoretical Elemental Composition

To pass pharmaceutical purity standards, experimental EA results must fall within ±0.4% of the theoretical values. The table below outlines the exact mass distribution for C11H9BrN2O.

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Theoretical Mass Fraction (%)
Carbon (C) 12.01111132.12149.84%
Hydrogen (H) 1.00899.0723.42%
Nitrogen (N) 14.007228.01410.57%
Oxygen (O) 15.999115.9996.03%
Bromine (Br) 79.904179.90430.14%

Total Molecular Weight: 265.11 g/mol [1]

Comparative Analysis of Analytical Platforms

When analyzing C11H9BrN2O derivatives, laboratories typically choose between different CHN/O microanalyzers and orthogonal halogen quantification methods.

CHN/O Analyzers: Flash Combustion vs. Purge & Trap
Feature3[3]4[4]Causality / Impact on C11H9BrN2O
Separation Tech GC Column (Isothermal)Advanced Purge and Trap (APT)APT allows for larger sample sizes and better peak resolution if N/C ratios are extreme.
Halogen Handling Silver wool packed in oxidation tubeSpecialized halogen-binding matrixBoth require specific consumables to trap the 30.14% Br mass to prevent catalyst poisoning.
Throughput High (fast GC elution)Medium-HighFlashSmart offers faster cycle times, but vario EL cube reduces baseline drift for high-Br samples.
Orthogonal Bromine Quantification Alternatives
MethodologyMechanismAccuracyLimitations
2 [2]High-pressure combustion followed by basic absorption and Ion Chromatography.Excellent (±0.2%)Destructive, time-consuming sample prep.
ED-XRF [2]Energy Dispersive X-Ray Fluorescence spectroscopy.Moderate (Screening)Non-destructive, but suffers from matrix effects; requires matrix-matched calibration standards.

Causality-Driven Experimental Protocol: Self-Validating CHN-Br Analysis

To ensure scientific integrity, this protocol is designed as a self-validating system. It pairs modified Dumas combustion for CHN with Oxygen Bomb/IC for Br, ensuring 100% mass balance closure.

Phase 1: Desiccation and Matrix Preparation
  • Drying: Dry 10 mg of the C11H9BrN2O derivative at 40°C under high vacuum (0.1 mbar) for 4 hours[4].

    • Causality: Heterocyclic compounds (pyrazoles/pyrimidines) often exhibit rigid lattices that trap synthesis solvents (e.g., DCM) or atmospheric moisture. Even 0.5% residual water artificially inflates %H and %O, causing the sample to fail the ±0.4% purity threshold.

  • Encapsulation: Accurately weigh 2.000 mg of the dried powder into a highly pure tin (Sn) capsule using a microbalance.

    • Causality: Tin is not merely a container; it acts as an exothermic catalyst. Upon introduction to the oxygen-rich combustion zone, the tin rapidly oxidizes, driving the localized temperature from 1000°C to ~1800°C. This thermal spike is critical to completely shatter the refractory pyrazole/pyrimidine aromatic rings[3].

Phase 2: Modified Dynamic Flash Combustion (CHN)
  • Halogen Trapping: Ensure the oxidation reactor is packed with a layer of silver wool (Ag) immediately downstream of the primary oxidation catalyst (e.g., WO₃ or Cr₂O₃).

    • Causality: At 1800°C, the bromine in C11H9BrN2O forms volatile HBr and Br₂. If these gases reach the downstream copper reduction reactor, they will permanently poison the copper, altering N₂ retention times. The silver wool reacts quantitatively with the halogens to form non-volatile silver bromide (AgBr), sequestering the interference[3].

  • Calibration & Detection: Run a pre-calibrated sequence using Sulfanilamide as the standard. The purified gas mixture (N₂, CO₂, H₂O) is separated via GC and quantified by a Thermal Conductivity Detector (TCD).

Phase 3: Orthogonal Bromine Quantification
  • Combustion & Absorption: Weigh a separate 5.000 mg aliquot into an oxygen bomb. Combust under 30 atm O₂. Absorb the evolved gases in a basic solution (e.g., 0.1 M NaOH)[2].

    • Causality: CHN analyzers deduce oxygen by pyrolysis and cannot directly measure halogens. The basic solution quantitatively converts volatile bromine species into stable bromide (Br⁻) ions.

  • Ion Chromatography (IC): Inject the basic extract into an IC system equipped with a suppressed conductivity detector to quantify the exact %Br[2].

    • System Validation: The sum of %C, %H, %N (from Phase 2), %O (via separate pyrolysis), and %Br (via IC) must equal 100 ± 0.5%. If the mass balance closes, the protocol is self-validated.

Workflow Visualization

G cluster_CHN CHN Analysis (Flash Combustion) cluster_Br Bromine Quantification Start C11H9BrN2O Sample (Desiccated) Combustion Tin Encapsulation & Oxidation (~1800°C) Start->Combustion 2 mg Bomb Oxygen Bomb Combustion Start->Bomb 5 mg Trap Silver Wool Trap (Sequesters AgBr) Combustion->Trap Gases + Halogens GC GC Separation (N2, CO2, H2O) Trap->GC Purified Gas TCD TCD Detection (%C, %H, %N) GC->TCD Absorb Basic Solution Absorption Bomb->Absorb Volatile Br IC Ion Chromatography (%Br) Absorb->IC Br- Ions

Elemental analysis workflow for brominated organics: CHN via combustion and Br via IC.

References

  • Title: 1-[3-(3-bromophenyl)
  • Source: mdpi.
  • Source: scribd.
  • Title: Validation of 1-(3-Bromoquinolin-6-yl)ethanone: A Comparative Guide to Elemental Analysis vs.

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Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Pyrazole-Substituted Benzaldehyde Crystal Structures

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. In the realm of pyrazole-substituted benzaldehydes—a class of compo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. In the realm of pyrazole-substituted benzaldehydes—a class of compounds with significant therapeutic potential—an erroneous crystal structure can misdirect synthesis efforts, lead to flawed structure-activity relationship (SAR) studies, and ultimately, result in costly failures in the drug development pipeline.

This guide provides an in-depth, comparative analysis of the essential techniques for validating the crystal structures of pyrazole-substituted benzaldehydes. Moving beyond a mere checklist of steps, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your structural data. Our focus is on creating a self-validating system of protocols, grounded in authoritative standards and comprehensive referencing.

The Cornerstone of Validation: Internal Consistency with checkCIF

The first and most crucial step in crystal structure validation is to assess the internal consistency of the crystallographic information file (CIF). The International Union of Crystallography (IUCr) provides a free, web-based service called checkCIF that should be considered an indispensable tool for every crystallographer.[1][2][3] checkCIF scrutinizes the CIF for syntax errors, missing data, and inconsistencies, and provides a report with alerts categorized by severity (A, B, C, and G).[3][4][5]

The Rationale Behind checkCIF

checkCIF is more than just a syntax checker; it's a gatekeeper for quality in crystallographic research.[2][4] For pyrazole-substituted benzaldehydes, specific alerts can be particularly revealing. For instance, alerts related to the planarity of the pyrazole or benzene rings, or unusual torsion angles between them, could indicate a flawed refinement or an incorrect assignment of atom types. Ignoring these alerts is a significant risk that can undermine the credibility of the research.

Experimental Protocol: A Step-by-Step Guide to Using checkCIF
  • Prepare your CIF: After solving and refining your crystal structure using software like SHELXL, ensure that a complete CIF is generated. This file should contain not only the atomic coordinates but also details about the data collection and refinement process.

  • Submit to the checkCIF server: Navigate to the IUCr's checkCIF web service (checkcif.iucr.org) and upload your CIF.

  • Analyze the report: The server will generate a detailed report with a list of alerts. Do not be alarmed by a long list of alerts; the key is to understand and address them systematically.

  • Interpret and act on alerts:

    • A-level alerts: These are the most serious and must be addressed. They often point to fundamental errors in the structure model. For example, an A-level alert for a non-positive definite anisotropic displacement parameter (ADP) on a key atom of the pyrazole ring suggests a serious problem with the refinement of that atom.

    • B-level alerts: These are also significant and require careful investigation. An example would be a large void in the crystal lattice, which might indicate the presence of disordered solvent molecules that have not been properly modeled.

    • C-level alerts: These are less severe and may be acceptable with a proper explanation. For instance, a short intermolecular contact might be a genuine hydrogen bond, which can be further validated using other methods.

    • G-level alerts: These are general information and suggestions for improvement.

Visualizing the checkCIF Workflow

Fig. 1: The checkCIF Validation Workflow cluster_0 Structure Refinement cluster_1 checkCIF Validation cluster_2 Action and Resolution Refinement SHELXL Refinement GenerateCIF Generate CIF Refinement->GenerateCIF UploadCIF Upload to checkCIF Server GenerateCIF->UploadCIF AnalyzeReport Analyze Alert Report UploadCIF->AnalyzeReport AddressAlerts Address A/B/C Alerts AnalyzeReport->AddressAlerts FinalCIF Final Validated CIF AddressAlerts->FinalCIF

Caption: The checkCIF Validation Workflow

Geometric and Displacement Parameter Analysis: A Deeper Dive into the Molecular Model

While checkCIF provides a broad overview, a detailed analysis of the molecular geometry and atomic displacement parameters is essential to confirm the chemical reasonableness of the structure.[6] This is where software like PLATON comes into its own, offering a suite of tools for in-depth analysis.[7][8][9][10][11]

Comparative Analysis of Validation Techniques
Validation AspectcheckCIF AlertsPLATON AnalysisCambridge Structural Database (CSD)
Bond Lengths & Angles Flags statistically improbable values.Provides detailed tables of all geometric parameters with e.s.d.'s.Allows comparison with a vast library of experimentally determined structures, providing context for "unusual" values.[12][13][14]
Torsion Angles Alerts for unusual conformations.Calculates and lists all torsion angles, facilitating the analysis of molecular conformation.Enables searching for similar fragments to determine preferred conformations.
Anisotropic Displacement Parameters (ADPs) Raises alerts for non-positive definite or highly anisotropic ellipsoids.Visualizes ADPs as thermal ellipsoids (ORTEP plots) and performs the Hirshfeld rigid-bond test.Not directly used for ADP validation, but can provide structures refined at similar temperatures for comparison.
The Causality Behind Geometric Validation

For pyrazole-substituted benzaldehydes, the geometry of the two aromatic rings and the linker between them is of primary interest. Deviations from expected bond lengths or angles could indicate electronic effects of substituents or, more worryingly, errors in the model. For example, an unusually long C-C bond within the benzaldehyde ring might suggest a misassigned atom type or unresolved disorder.

Anisotropic displacement parameters (ADPs) describe the thermal motion of atoms. In a well-refined structure, the ellipsoids representing ADPs should be chemically reasonable. Elongated or flattened ellipsoids can indicate unresolved disorder, the presence of a heavier atom in that position, or an incorrect space group assignment.[6]

Experimental Protocol: Geometric and ADP Validation with PLATON
  • Load the CIF into PLATON: PLATON can directly read CIF files.

  • Perform a full geometric analysis: Use the CALC ALL command in PLATON to generate a comprehensive report of bond lengths, angles, and torsion angles.

  • Compare with standard values: Compare the observed values with those from the Cambridge Structural Database (CSD) for similar fragments.[12][13][14] The CCDC's Mercury software provides tools for this comparison.[15]

  • Visualize ADPs: Generate an ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram using PLATON or a similar program. Visually inspect the size and shape of the ellipsoids.

  • Perform the Hirshfeld rigid-bond test: This test, available in PLATON, checks for the physical reasonableness of the ADPs. Significant differences in the mean-square displacement amplitudes along bonded atoms can indicate problems.

Intermolecular Interactions and Crystal Packing: The Supramolecular Dimension

The crystal structure is not just about the individual molecule; it's about how molecules pack together in the solid state. This is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. Validating these interactions is crucial, as they determine the physicochemical properties of the solid form.

Hirshfeld Surface Analysis: A Powerful Visualization Tool

Hirshfeld surface analysis is a modern and intuitive method for visualizing and quantifying intermolecular interactions.[16][17][18][19] It maps the close contacts in a crystal, providing a unique fingerprint of the crystal packing.

Experimental Protocol: Hirshfeld Surface Analysis with CrystalExplorer
  • Import the CIF into CrystalExplorer: This specialized software is designed for Hirshfeld surface analysis.

  • Generate the Hirshfeld surface: The software calculates and displays the Hirshfeld surface around the molecule of interest.

  • Analyze the 2D fingerprint plot: The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside and outside the surface. Different types of interactions (e.g., H...H, C...H, N...H) have characteristic appearances on this plot, allowing for their quantification.

  • Map properties onto the surface: Properties like d_norm (which highlights short contacts), electrostatic potential, and curvature can be mapped onto the Hirshfeld surface to further analyze the nature of the intermolecular interactions.

Visualizing the Analysis of Intermolecular Interactions

Fig. 2: Workflow for Intermolecular Interaction Analysis cluster_0 Initial Assessment cluster_1 In-depth Visualization cluster_2 Interpretation PLATON_HBond PLATON H-Bond Analysis CrystalExplorer CrystalExplorer PLATON_HBond->CrystalExplorer checkCIF_Contacts checkCIF Short Contacts checkCIF_Contacts->CrystalExplorer HirshfeldSurface Generate Hirshfeld Surface CrystalExplorer->HirshfeldSurface FingerprintPlot Analyze 2D Fingerprint Plot HirshfeldSurface->FingerprintPlot QuantifyInteractions Quantify Interaction Types FingerprintPlot->QuantifyInteractions ValidatePacking Validate Crystal Packing QuantifyInteractions->ValidatePacking

Caption: Workflow for Intermolecular Interaction Analysis

A Comparative Summary of Validation Tools

ToolPrimary FunctionStrengthsWeaknessesBest For
checkCIF Automated validation of CIFs against IUCr standards.[1][2][3]Fast, comprehensive, and universally recognized.Can produce a large number of alerts that require careful interpretation.Initial screening of all crystal structures.
PLATON In-depth geometric and structural analysis.[7][8][9][10][11]A vast array of tools for detailed investigation.Command-line interface can be less intuitive for new users.Detailed analysis of geometry, ADPs, and symmetry.
CrystalExplorer Hirshfeld surface analysis and visualization of intermolecular interactions.[16][17][18][19]Highly intuitive visual feedback on crystal packing.Primarily focused on intermolecular interactions.Understanding and quantifying the supramolecular chemistry of the crystal.
Mercury (CCDC) Visualization and analysis of crystal structures, with a link to the CSD.[15]Excellent visualization capabilities and direct access to the CSD for comparison.Full functionality requires a license.Visualizing structures and comparing geometric parameters with known structures.

Conclusion: Towards a Culture of Rigorous Validation

The validation of a crystal structure is not a final, perfunctory step, but an integral part of the scientific process. For pyrazole-substituted benzaldehydes, where subtle structural features can have a profound impact on biological activity, a multi-faceted approach to validation is essential. By combining the automated checks of checkCIF with the in-depth analyses offered by PLATON and CrystalExplorer, researchers can have a high degree of confidence in their structural models. This rigorous approach not only ensures the integrity of the published data but also builds a solid foundation for future research and development.

References

  • PLATON for Windows - School of Chemistry. (2025, December 19).
  • PLATON for MS-Windows. (2007, May 2).
  • Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.
  • Errors and pitfalls in single crystal structure analysis. (2003). International Union of Crystallography.
  • THE PLATON HOMEPAGE. Utrecht University.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 14). Creative Biostructure.
  • PLATON MANUAL. MIT.
  • checkCIF validation ALERTS: what they mean and how to respond. (2019, December 31). SciSpace.
  • Publication standards for crystal structures. (2011, June 2). International Union of Crystallography.
  • (PDF) checkCIF validation ALERTS: what they mean and how to respond. (2019). ResearchGate.
  • Standards for Crystallographic Publishing. (2007). IUCr Journals.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2025, October 15). IUCr Journals.
  • Crystal Structure Validation : The IUCr tool to distinguish GOOD and trustable single crystal structures from BAD and UG. (2012, May 1). SlideServe.
  • Determining mean bond lengths from crystallographic data. (2016, June 14).
  • Crystallographic software list. International Union of Crystallography (IUCr).
  • checkCIF/PLATON reports. IUCrData.
  • PLATON Tools to Help with Resolving Cryptic checkCIF ALERTS. (2022, April 14).
  • Comparison of automated crystallographic model-building pipelines. (2026, February 17). ResearchGate.
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals.
  • Validating a small-unit-cell structure; understanding checkCIF reports. IUCr.
  • Crystallographic software list. International Union of Crystallography (IUCr).
  • The Cambridge Structural Database and structural dynamics. (2024, March 18). PMC.
  • A New Generation of Crystallographic Validation Tools for the Protein Data Bank. (2011, October 11). PMC.
  • Common misconceptions in crystallography and crystal optics. (2024). PMC - NIH.
  • How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2025, February 13). YouTube.
  • Free Crystallography Software and Services. CCDC.
  • The Hirshfeld Surface. CrystalExplorer.
  • Crystal Structure Databases. (2022, September 30). CDS.
  • How to Compare Polymorphic Structures Using Mercury. (2024, June 5). CCDC.
  • Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. (2024, May 11). Crystal Growth & Design - ACS Publications.
  • How to Create Hirshfeld Surface Using Crystal Explorer. (2025, February 4). YouTube.
  • Limitations and lessons in the use of X-ray structural information in drug design. PMC.
  • Hirschfeld surface of crystals. (2023, November 22). YouTube.
  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024, June 20).
  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press.
  • CrystalExplorer: Advanced Hirshfeld Analysis. (n.d.). PDF.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2025, October 16). ResearchGate.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2026, February 5). RSC Publishing.

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Validation

A Senior Application Scientist's Guide to Differentiating N-Aryl 3-Methylpyrazole Regioisomers by NMR Spectroscopy

In the synthesis of N-aryl 3-methylpyrazoles, the reaction of an arylhydrazine with a diketone precursor can lead to the formation of two distinct regioisomers: the 1-aryl-3-methyl-1H-pyrazole and the 1-aryl-5-methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of N-aryl 3-methylpyrazoles, the reaction of an arylhydrazine with a diketone precursor can lead to the formation of two distinct regioisomers: the 1-aryl-3-methyl-1H-pyrazole and the 1-aryl-5-methyl-1H-pyrazole. Distinguishing between these isomers is a common challenge in synthetic and medicinal chemistry, as their physical properties can be very similar. However, their biological activities can differ significantly. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and powerful tool for the unambiguous structural elucidation of these regioisomers.

This guide provides an in-depth comparison of how to differentiate these isomers using a suite of NMR techniques, supported by experimental data and protocols. We will explore not just the "how" but the "why" behind the application of one-dimensional (¹H and ¹³C) and two-dimensional (HMBC, HSQC, and NOESY) NMR experiments.

The Challenge of Regioisomerism in N-Aryl Pyrazoles

The formation of two possible regioisomers stems from the two electrophilic carbonyl carbons of the diketone precursor, which can be attacked by either of the two nitrogen atoms of the arylhydrazine. This results in a mixture of the 1,3- and 1,5-substituted pyrazoles. Relying on simple ¹H NMR alone can be misleading, as the chemical shifts of the pyrazole ring protons can be influenced by the nature of the aryl substituent and the solvent. Therefore, a more detailed analysis using 2D NMR techniques is essential for a conclusive assignment.

Differentiating Regioisomers: A Multi-faceted NMR Approach

A combination of NMR experiments provides a self-validating system for the correct structural assignment. The key lies in identifying correlations between the protons of the N-aryl and methyl groups with the carbons and protons of the pyrazole core.

¹H and ¹³C NMR: The First Clues

While not definitive on their own, 1D ¹H and ¹³C NMR spectra provide the initial and essential data. The chemical shifts of the pyrazole ring protons (H4 and H5) and carbons (C3, C4, and C5) are sensitive to the substitution pattern. In many cases, the C5 carbon of a 1-aryl-5-methylpyrazole is deshielded (appears at a higher ppm) compared to the C3 carbon of a 1-aryl-3-methylpyrazole due to the electronic effects of the neighboring N-aryl group.[1][2] However, these differences can be subtle and are best confirmed with 2D NMR.

HMBC: The Definitive Tool for Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful and unambiguous method for distinguishing between the two regioisomers.[3][4][5][6] This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key correlations to look for are:

  • 1-Aryl-3-methyl-1H-pyrazole (the "1,3-isomer"):

    • A ³J correlation between the methyl protons (CH₃) and the pyrazole C3 carbon.

    • A ²J correlation between the methyl protons (CH₃) and the pyrazole C4 carbon.

    • A ³J correlation between the ortho-protons of the N-aryl ring and the pyrazole C5 carbon.

  • 1-Aryl-5-methyl-1H-pyrazole (the "1,5-isomer"):

    • A ³J correlation between the methyl protons (CH₃) and the pyrazole C5 carbon.

    • A ²J correlation between the methyl protons (CH₃) and the pyrazole C4 carbon.

    • A ³J correlation between the ortho-protons of the N-aryl ring and the pyrazole C3 carbon is often weak or absent, but the correlation to C5 in the other isomer is a strong indicator.

The presence or absence of these key correlations provides a definitive assignment of the regioisomeric structure.

Caption: Key HMBC correlations for regioisomer differentiation.

NOESY: Probing Through-Space Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) provides complementary information by identifying protons that are close in space, regardless of their bonding connectivity.[6][7] This is particularly useful for confirming the assignments made by HMBC.

  • 1-Aryl-3-methyl-1H-pyrazole: A NOESY correlation is expected between the ortho-protons of the N-aryl ring and the H5 proton of the pyrazole ring.

  • 1-Aryl-5-methyl-1H-pyrazole: A NOESY correlation should be observed between the ortho-protons of the N-aryl ring and the methyl (CH₃) protons.

Comparative Data Summary

The following table summarizes the key expected NMR correlations for the unambiguous differentiation of N-aryl 3-methylpyrazole regioisomers.

NMR Experiment 1-Aryl-3-methyl-1H-pyrazole (1,3-isomer) 1-Aryl-5-methyl-1H-pyrazole (1,5-isomer)
Key HMBC Correlations CH₃ protons to C3 and C4 of pyrazole ring.Aryl ortho-protons to C5 of pyrazole ring.CH₃ protons to C5 and C4 of pyrazole ring.Aryl ortho-protons to C3 of pyrazole ring (may be weak).
Key NOESY Correlations Aryl ortho-protons to H5 of pyrazole ring.Aryl ortho-protons to CH₃ protons .

Experimental Protocol

This section provides a step-by-step methodology for acquiring the necessary NMR data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts of all protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on a Bruker spectrometer) to determine one-bond C-H correlations. This is crucial for assigning the protonated carbons of the pyrazole and aryl rings.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).[3]
    • Optimize the long-range coupling delay (typically set to show correlations for J-couplings of 4-10 Hz).
    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as long-range correlations are weaker than one-bond correlations.
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Use a standard NOESY pulse sequence (e.g., 'noesygpph' on a Bruker spectrometer).
    • Set an appropriate mixing time (e.g., 500-800 ms) to allow for the development of NOE cross-peaks.

3. Data Analysis Workflow:

cluster_workflow NMR Data Analysis Workflow Start Acquire 1D (¹H, ¹³C) and 2D (HSQC, HMBC, NOESY) NMR Data Assign_Protons_Carbons Assign ¹H and ¹³C chemical shifts using HSQC for direct C-H correlations Start->Assign_Protons_Carbons Analyze_HMBC Analyze HMBC spectrum for long-range C-H correlations Assign_Protons_Carbons->Analyze_HMBC Identify_Key_HMBC Identify key correlations: - CH₃ to pyrazole ring carbons - Aryl ortho-protons to pyrazole ring carbons Analyze_HMBC->Identify_Key_HMBC Propose_Structure Propose regioisomeric structure based on HMBC connectivity Identify_Key_HMBC->Propose_Structure Analyze_NOESY Analyze NOESY spectrum for through-space correlations Propose_Structure->Analyze_NOESY Confirm_Structure Confirm structure with NOESY: - Aryl ortho-protons to H5 (1,3-isomer) - Aryl ortho-protons to CH₃ (1,5-isomer) Analyze_NOESY->Confirm_Structure Final_Assignment Final, unambiguous regioisomer assignment Confirm_Structure->Final_Assignment

Caption: Step-by-step workflow for NMR data analysis.

Conclusion

The differentiation of N-aryl 3-methylpyrazole regioisomers is a critical step in chemical research and drug development. While 1D NMR can provide initial clues, a definitive and trustworthy assignment requires the application of 2D NMR techniques. HMBC spectroscopy is the primary tool for establishing the bonding framework, while NOESY provides powerful, complementary through-space information. By following the systematic approach outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized pyrazole derivatives.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework - Jetir.Org.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

CAS Number: 1695885-81-4 Formula: C₁₁H₉BrN₂O Molecular Weight: 265.11 g/mol Physical State: Solid (typically off-white to yellow powder) Executive Safety Assessment Risk Level: MODERATE (GHS Category 2/3) Primary Hazards...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1695885-81-4 Formula: C₁₁H₉BrN₂O Molecular Weight: 265.11 g/mol Physical State: Solid (typically off-white to yellow powder)

Executive Safety Assessment

Risk Level: MODERATE (GHS Category 2/3) Primary Hazards: Skin/Eye Irritation, Respiratory Tract Irritation, Acute Toxicity (Oral/Inhalation).

This compound combines the reactivity of an aromatic aldehyde with a halogenated pyrazole motif.[1] The aldehyde functionality renders it susceptible to autoxidation (forming acidic byproducts), while the brominated aromatic system classifies it as a halogenated organic hazard.

Critical Hazard Statements (GHS):

  • H302/H332: Harmful if swallowed or inhaled.

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation.[2][3][4][5][6][7][8][9]

Personal Protective Equipment (PPE) Matrix

This matrix defines the required barriers based on the operational scale.[5][6] Standard laboratory attire (long pants, closed-toe shoes) is the baseline requirement.

PPE ComponentStandard Handling (<10 g)Scale-Up / High Exposure (>10 g or Solution)Technical Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Nitrile or Silver Shield® (Laminate)Nitrile provides excellent resistance to solid particulates. Double gloving is required for solutions to prevent permeation by the solvent carrier (e.g., DCM, DMF).
Eye Protection Chemical Safety Goggles Face Shield + Safety Goggles Aldehydes are potent lachrymators and irritants. Safety glasses with side shields are insufficient if fine dust generation is possible.
Respiratory Fume Hood (Face velocity: 80-100 fpm)N95/P100 Respirator (if hood unavailable)Inhalation of dust triggers H335 (respiratory irritation). Engineering controls (hood) are superior to PPE.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Coveralls + Apron Prevents contamination of street clothes. Tyvek is necessary for large-scale powder handling to minimize static cling and dust retention.

Operational Workflow: Handling & Storage

Storage Protocol (The "Cold Chain" Logic)

Requirement: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) .

  • Causality: Benzaldehydes undergo autoxidation in the presence of air to form the corresponding benzoic acid (2-bromo-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid). This impurity disrupts stoichiometry in downstream couplings (e.g., Suzuki-Miyaura).

  • Action: Parafilm/tape seals are insufficient. Use Teflon-lined caps and backfill with nitrogen after every use.

Weighing & Transfer Workflow

To maintain containment and purity, follow this closed-loop logic:

HandlingWorkflow Start Cold Storage (2-8°C) Equilibrate Equilibrate to Room Temp (30 mins) Start->Equilibrate Prevents condensation (Hydrolysis risk) Hood Transfer to Fume Hood Equilibrate->Hood Weigh Weighing (Static Control) Hood->Weigh Anti-static gun recommended Reaction Reaction Vessel (Inert Gas Purge) Weigh->Reaction Add solid first, then solvent

Figure 1: Handling workflow emphasizing moisture control and containment.

Protocol Steps:

  • Equilibration: Remove the container from the fridge and let it warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold bottle, which accelerates degradation.

  • Static Control: Fine organic powders are static-prone. Use an anti-static gun or polonium strip near the balance to prevent powder scattering (inhalation hazard).

  • Solvent Addition: Add the solid to the flask before the solvent to prevent splashing of the solvent upon solid addition.

Emergency Response Procedures

Exposure Response[4][5][6]
  • Eye Contact: Immediately flush with water for 15 minutes .[5][7][8] Hold eyelids apart. The aldehyde group can cause protein cross-linking; immediate dilution is critical.

  • Skin Contact: Wash with soap and water.[5][6][7][8][9][10] Do not use organic solvents (ethanol/acetone) to clean skin; they increase the permeability of the skin, driving the toxin deeper into the tissue.

Spill Management Logic

Follow this decision tree for accidental releases:

SpillResponse Spill Spill Detected State State of Spill? Spill->State Solid Dry Powder State->Solid Liquid Solution (Solvent) State->Liquid ActionSolid 1. Dampen paper towel 2. Wipe gently (Avoid Dust) 3. Place in bag Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Sand 2. Scoop to container 3. Ventilate area Liquid->ActionLiquid Disposal Dispose as Halogenated Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for dry vs. wet spill cleanup.

Disposal & Waste Management

Waste Stream Classification: Halogenated Organic Waste

  • Reasoning: The compound contains Bromine (Br).[1] Incinerating halogenated compounds in standard organic waste streams can release corrosive hydrogen bromide (HBr) gas. It must be sent to a facility with scrubbers.

Disposal Protocol:

  • Segregation: Do not mix with acidic aqueous waste (risk of exothermic polymerization of aldehydes) or oxidizers.

  • Labeling: Clearly mark the tag with "Halogenated Organic" and list the full chemical name.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

References

  • ChemScene. (2026).[6] Safety Data Sheet: 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS 1695885-81-4).[11] Retrieved from

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Benzaldehyde derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: General Benzaldehyde Handling. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][12] Retrieved from

Sources

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